molecular formula C8H8N4O B1395833 1H-indazole-4-carbohydrazide CAS No. 1086392-16-6

1H-indazole-4-carbohydrazide

Cat. No.: B1395833
CAS No.: 1086392-16-6
M. Wt: 176.18 g/mol
InChI Key: LIQJWNMFLQUVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazole-4-carbohydrazide is a valuable chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in pharmacology, known for its widespread presence in biologically active compounds and FDA-approved drugs . Its derivatives demonstrate a broad spectrum of biological activities, including significant antimicrobial and anticancer properties . The carbohydrazide functional group enhances the molecule's utility as a key building block, enabling the synthesis of diverse heterocyclic systems such as Schiff bases and hybrid molecules for structure-activity relationship (SAR) studies . In research settings, this compound serves as a precursor for developing novel therapeutic agents. Structurally similar indazole-carbohydrazide derivatives have been synthesized and shown potent inhibitory activity against various bacterial strains and enzymes . The indazole core is a critical pharmacophore in several clinical and investigational drugs, such as the anticancer agent Pazopanib and the antiemetic Granisetron, underscoring its fundamental importance in designing new active compounds . Researchers utilize this compound to explore new chemical entities with potential action against multidrug-resistant pathogens, cancer cell lines, and metabolic disorders. Please Note: This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1H-indazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-11-8(13)5-2-1-3-7-6(5)4-10-12-7/h1-4H,9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQJWNMFLQUVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276333
Record name 1H-Indazole-4-carboxylic acid, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086392-16-6
Record name 1H-Indazole-4-carboxylic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086392-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-4-carboxylic acid, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H-indazole-4-carbohydrazide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Indazole-4-carbohydrazide: Structure, Properties, and Synthesis

Authored by a Senior Application Scientist

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds and FDA-approved pharmaceuticals.[1][2] This technical guide provides a comprehensive analysis of this compound, a derivative poised for exploration in drug discovery programs. While this specific isomer is not extensively documented in primary literature, this document consolidates known chemical principles and data from closely related analogues to present its core chemical properties, predicted structural characteristics, and a robust, field-proven synthetic protocol. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the indazole scaffold for novel therapeutic development.

Core Molecular Profile and Physicochemical Properties

This compound belongs to the family of nitrogen-containing heterocyclic compounds, featuring a bicyclic aromatic system composed of a fused benzene and pyrazole ring.[3] The carbohydrazide moiety at the 4-position introduces a versatile functional handle for further chemical modification and a potent hydrogen bonding group that significantly influences its solid-state properties and potential biological interactions.

The 1H-tautomer of the indazole ring is the most thermodynamically stable form and is therefore the predominant isomer.[1] The core properties of the molecule, along with data for its immediate synthetic precursor, methyl 1H-indazole-4-carboxylate, are summarized below.

Table 1: Physicochemical Data

PropertyThis compound (Predicted/Known)Methyl 1H-indazole-4-carboxylate (Precursor)
CAS Number 1086392-16-6192945-49-6
Molecular Formula C₈H₈N₄OC₉H₈N₂O₂
Molecular Weight 176.18 g/mol 176.17 g/mol [4]
Appearance Predicted: White to off-white solidSolid[4]
Melting Point Data not available in literature133-138 °C[4]
Topological Polar Surface Area (TPSA) 83.8 Ų65.9 Ų
Hydrogen Bond Donors 31
Hydrogen Bond Acceptors 33
Rotatable Bonds 11

Structural Elucidation and Spectroscopic Signature (Predicted)

Predicted ¹H-NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to be highly characteristic:

  • Indazole N-H: A broad singlet appearing significantly downfield, typically >13.0 ppm , due to the acidic nature of the proton on the pyrazole ring.[6]

  • Amide N-H (-CONH-): A broad singlet expected around 9.5-10.0 ppm .

  • Aromatic Protons: The protons on the benzene portion of the indazole ring will appear in the aromatic region (7.0-8.5 ppm ). The C3-H proton is typically the most downfield of the ring protons. The substitution at C4 will lead to a predictable splitting pattern for H-5, H-6, and H-7, likely appearing as a doublet, a triplet (or doublet of doublets), and a doublet, respectively.

  • Amine -NH₂: A broad singlet corresponding to the two terminal hydrazide protons, expected around 4.5-5.0 ppm .

Predicted ¹³C-NMR Spectrum (100 MHz, DMSO-d₆)

Key signals in the carbon spectrum would confirm the structure:

  • Carbonyl Carbon (C=O): The most downfield signal, expected at >160 ppm , which is characteristic of amide/hydrazide carbonyls.[5]

  • Aromatic Carbons: Six signals are expected in the 110-145 ppm range, corresponding to the carbons of the fused benzene and pyrazole rings.

Predicted Infrared (IR) Spectrum (ATR)

The IR spectrum provides definitive evidence of the key functional groups:

  • N-H Stretching: Multiple sharp and broad bands are expected in the 3100-3400 cm⁻¹ region, corresponding to the indazole N-H, the amide N-H, and the symmetric/asymmetric stretches of the terminal -NH₂ group.[5]

  • C=O Stretching (Amide I): A strong, sharp absorption band is predicted around 1640-1680 cm⁻¹ . This is a critical diagnostic peak for the carbohydrazide moiety.

  • N-H Bending (Amide II): A strong band is expected around 1580-1620 cm⁻¹ .

  • C=C Stretching: Aromatic ring stretches will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 176 or 177, respectively, confirming the molecular weight.

Synthesis and Experimental Protocol

The most direct and reliable route to this compound is the hydrazinolysis of its corresponding ester, methyl 1H-indazole-4-carboxylate. This precursor is commercially available, making the synthesis highly accessible.[4] The conversion is a standard, high-yielding nucleophilic acyl substitution reaction.

Synthetic Workflow

The logical flow from a common starting material to the final product is illustrated below. The synthesis of the methyl ester intermediate from foundational precursors is a well-established multi-step process in organic chemistry, often starting from substituted toluenes or benzonitriles.

G cluster_0 Step 1: Indazole Core Formation (Literature Methods) cluster_1 Step 2: Hydrazinolysis (This Protocol) A Substituted o-Toluidine or Benzonitrile B Methyl 1H-indazole-4-carboxylate (CAS: 192945-49-6) A->B Multi-step synthesis C This compound (Target Compound) B->C Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic pathway to this compound.

Detailed Protocol: Hydrazinolysis of Methyl 1H-indazole-4-carboxylate

This protocol is adapted from established procedures for the synthesis of similar carbohydrazides.[7] The causality behind this choice is its simplicity, use of common reagents, and typically high conversion rate.

Materials & Equipment:

  • Methyl 1H-indazole-4-carboxylate (1.0 eq)

  • Hydrazine hydrate (~80% solution, 3.0 to 5.0 eq)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add methyl 1H-indazole-4-carboxylate (1.0 eq). Add anhydrous ethanol to dissolve the ester (approx. 10-15 mL per gram of ester).

    • Scientist's Note: Ensuring the ester is fully dissolved before adding the hydrazine prevents localized high concentrations and promotes a homogenous reaction.

  • Reagent Addition: While stirring the solution at room temperature, add hydrazine hydrate (3.0-5.0 eq) dropwise.

    • Scientist's Note: A molar excess of hydrazine hydrate is used to drive the equilibrium towards the product, ensuring complete consumption of the starting ester.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like 10% Methanol in Dichloromethane. The reaction is typically complete within 4-6 hours.

    • Self-Validation: The disappearance of the starting ester spot (which is less polar) and the appearance of a new, more polar product spot (which will have a lower Rf value) on the TLC plate validates the reaction's progression.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes. The product, being a solid with strong intermolecular hydrogen bonds, is often poorly soluble in cold ethanol and will precipitate.

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol to remove any residual hydrazine hydrate or unreacted starting material.

  • Drying: Dry the purified white solid under vacuum to obtain the final product, this compound. The product can be further purified by recrystallization if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The 1H-indazole core is a privileged scaffold found in numerous therapeutics, including the PARP inhibitor Niraparib (for ovarian cancer) and the multi-kinase inhibitor Pazopanib (for renal cell carcinoma).[1] The addition of a carbohydrazide moiety provides a key building block for creating libraries of drug candidates through reactions like Schiff base formation or cyclization into heterocycles like oxadiazoles.

Recent studies have highlighted the critical role of the carbohydrazide group in enzyme inhibition. For instance, a series of 3-substituted 1H-indazoles revealed that a carbohydrazide moiety was crucial for potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[1] IDO1 suppresses the immune system by depleting tryptophan in the tumor microenvironment. Inhibiting this enzyme can restore T-cell function and enhance anti-tumor immunity.

Given this precedent, this compound represents a highly valuable starting point for developing inhibitors against cancer, inflammatory, or infectious disease targets.[8][9][10]

Logical Pathway: Targeting IDO1 for Cancer Immunotherapy

The diagram below illustrates the rationale for targeting the IDO1 pathway, a relevant area of investigation for novel indazole carbohydrazides.

G TME Tumor Microenvironment (TME) IDO1 IDO1 Enzyme (Upregulated in Cancer) TME->IDO1 expresses Kyn Kynurenine IDO1->Kyn catalyzes Trp Tryptophan Trp->IDO1 substrate Suppression Immune Suppression (T-Cell Inactivation) Kyn->Suppression leads to TCell T-Cell Suppression->TCell inhibits Molecule This compound (Potential Inhibitor) Molecule->IDO1 Inhibits

Caption: Targeting the IDO1 pathway with indazole-based inhibitors.

Conclusion

This compound is a structurally significant molecule that combines the proven therapeutic potential of the 1H-indazole scaffold with the versatile reactivity of a carbohydrazide functional group. While specific experimental data for this compound is sparse, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. Its strong potential as a precursor for novel enzyme inhibitors and other therapeutic agents makes it a compound of high interest for academic and industrial drug discovery programs.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1H-indazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis and characterization of 1H-indazole-4-carbohydrazide, a key heterocyclic building block. The methodologies are presented with an emphasis on the underlying chemical principles and practical insights to ensure reproducibility and validation for researchers in medicinal chemistry and drug discovery.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its structural rigidity, coupled with the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors, allows for potent and selective interactions with a wide range of biological targets. This has led to the development of numerous FDA-approved drugs incorporating the indazole core, such as the anti-cancer agent Pazopanib and the antiemetic Granisetron.[3][4]

The introduction of a carbohydrazide moiety at the 4-position of the indazole ring creates a versatile chemical intermediate. The hydrazide group serves as a powerful nucleophile and a synthetic handle for constructing more complex molecular architectures, such as Schiff bases, oxadiazoles, and pyrazoles, making this compound a valuable precursor for generating diverse chemical libraries for biological screening.[5]

Synthesis of this compound

The synthesis of this compound is most efficiently approached via a two-step sequence starting from the commercially available 1H-indazole-4-carbonitrile. This strategy involves the conversion of the nitrile group to an ester, followed by hydrazinolysis to yield the final product.

Synthetic Workflow Overview

The logical flow of the synthesis is designed for high yield and purity, utilizing standard and reliable organic transformations.

G A 1H-Indazole-4-carbonitrile B Methyl 1H-indazole-4-carboxylate A->B  Step 1: Acid-Catalyzed Esterification (H₂SO₄, Methanol, Reflux) C This compound B->C  Step 2: Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux)

References

Spectroscopic Profile of 1H-Indazole-4-Carbohydrazide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-indazole-4-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole core is a well-established pharmacophore present in a variety of biologically active molecules, exhibiting a range of therapeutic properties including anti-inflammatory, anti-tumor, and anti-HIV activities. The addition of a carbohydrazide moiety at the 4-position introduces a versatile functional group capable of forming various derivatives and participating in hydrogen bonding, which can be crucial for molecular recognition at biological targets.

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound. As direct experimental data for this specific molecule is not widely available, this document synthesizes information from the known spectral properties of the 1H-indazole scaffold and the carbohydrazide functional group to offer a predictive but scientifically grounded analysis. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound and its analogues.

Molecular Structure and Numbering

The structural framework and standard numbering system for this compound are depicted below. This numbering is used consistently throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data for this compound are presented below. These predictions are based on the known chemical shifts of 1H-indazole and the expected electronic effects of the carbohydrazide substituent.[1][2][3][4]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~13.0 - 13.5 br s 1H N1-H (indazole)
~9.5 - 10.0 br s 1H -C(O)NH-
~8.2 - 8.4 d 1H H-3
~7.8 - 8.0 d 1H H-7
~7.4 - 7.6 t 1H H-6
~7.2 - 7.4 d 1H H-5

| ~4.5 - 5.0 | br s | 2H | -NH₂ |

Solvent: DMSO-d₆

Interpretation:

  • Indazole Protons: The protons on the indazole ring are expected to appear in the aromatic region (7.0-8.5 ppm). The proton at the C-3 position is anticipated to be the most downfield of the aromatic signals due to the anisotropic effect of the adjacent nitrogen atom. The protons at C-5, C-6, and C-7 will likely exhibit typical ortho and meta couplings.

  • NH Protons: The N1-H of the indazole ring is expected to be a broad singlet at a significantly downfield chemical shift (~13 ppm), a characteristic feature of N-H protons in such heterocyclic systems.[2] The amide (-C(O)NH-) and terminal amine (-NH₂) protons of the carbohydrazide moiety are also expected to be broad singlets and their chemical shifts can be sensitive to solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppm Assignment
~165 - 170 C=O (carbohydrazide)
~140 - 142 C-7a
~135 - 138 C-3
~128 - 130 C-5
~125 - 127 C-6
~122 - 124 C-3a
~120 - 122 C-4

| ~110 - 112 | C-7 |

Solvent: DMSO-d₆

Interpretation:

  • Carbonyl Carbon: The carbonyl carbon of the carbohydrazide group is expected to be the most downfield signal in the spectrum, typically appearing in the 165-170 ppm range.

  • Indazole Carbons: The chemical shifts of the carbon atoms in the indazole ring are influenced by the nitrogen atoms and the carbohydrazide substituent. The quaternary carbons (C-3a and C-7a) are expected to be in the 120-142 ppm range. The remaining aromatic carbons will appear in the 110-138 ppm region.[1][3]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[5][6]

    • The number of scans can range from 8 to 64 depending on the sample concentration.[7]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[5]

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate line broadening factor and perform Fourier transformation. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200 N-H stretch (asymmetric and symmetric) -NH₂ (hydrazide)
3300 - 3100 N-H stretch N-H (indazole), -C(O)NH-
3100 - 3000 C-H stretch Aromatic C-H
~1680 - 1650 C=O stretch (Amide I) Carbonyl (hydrazide)
~1620 - 1580 C=C and C=N stretch Indazole ring

| ~1550 - 1500 | N-H bend (Amide II) | -C(O)NH- |

Interpretation:

The IR spectrum of this compound is expected to be dominated by the stretching vibrations of the N-H, C=O, and aromatic C-H bonds. The presence of multiple N-H groups (indazole, amide, and amine) will likely result in a broad absorption band in the 3400-3100 cm⁻¹ region. The strong carbonyl absorption (Amide I band) is a key diagnostic peak for the carbohydrazide moiety. The characteristic absorptions of the indazole ring will be observed in the fingerprint region.[1][8][9]

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for obtaining IR spectra of solid samples.[10][11][12]

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. A vacuum may be applied to the die to remove trapped air and moisture.[13]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment
177 [M+H]⁺ (Molecular ion peak)
146 [M - NHNH₂]⁺
118 [Indazole]⁺

| 91 | [C₆H₅N]⁺ |

Interpretation:

In an electron ionization (EI) mass spectrum, this compound (Molecular Weight: 176.17 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 176. Under softer ionization conditions like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 177.

The fragmentation pattern will likely involve the cleavage of the carbohydrazide side chain. A prominent fragment would be the loss of the terminal hydrazine group (-NHNH₂) resulting in a peak at m/z 145. Further fragmentation could lead to the formation of the stable 1H-indazole cation at m/z 118.[14][15]

Mass_Spec_Fragmentation M [M+H]⁺ m/z = 177 F1 [M - NHNH₂]⁺ m/z = 146 M->F1 - NH₂NH₂ F2 [Indazole]⁺ m/z = 118 F1->F2 - CO F3 [C₆H₅N]⁺ m/z = 91 F2->F3 - HCN

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.[15]

  • Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.[16][17][18]

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound based on established principles and data from related structures. The provided NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for researchers engaged in the synthesis, identification, and analysis of this and similar compounds. As with any novel compound, definitive characterization will ultimately rely on the acquisition and interpretation of experimental data, for which this guide serves as a valuable predictive reference.

References

A Senior Application Scientist’s Guide to the 1H-Indazole-4-Carbohydrazide Scaffold: A Privileged Substructure for Targeting Key Pathways in Human Disease

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates. Its rigid bicyclic structure and versatile substitution points allow for the precise three-dimensional positioning of pharmacophoric elements, enabling potent and selective interactions with a wide array of biological targets. The 1H-indazole-4-carbohydrazide derivative represents a particularly valuable starting point for drug discovery. The carbohydrazide moiety at the C-4 position serves as a versatile chemical handle for library synthesis, allowing for the systematic exploration of structure-activity relationships (SAR) through the generation of hydrazones, amides, and other derivatives. This guide provides an in-depth technical overview of key therapeutic target classes that can be modulated by derivatives of the this compound scaffold, with a focus on immuno-oncology, signal transduction, and inflammation. For each target class, we will discuss the mechanistic rationale, present quantitative data for exemplary compounds, and provide detailed, field-proven experimental protocols for target validation.

The Strategic Value of the this compound Core

The strategic selection of a core scaffold is a critical decision in any drug discovery campaign. The 1H-indazole structure is favored for its metabolic stability and its ability to engage in multiple types of non-covalent interactions, including hydrogen bonding (via the pyrazole NH) and aromatic interactions (via the fused benzene ring). The placement of a carbohydrazide group at the 4-position offers several advantages:

  • Vectorial Exploration: It directs synthetic modifications away from the core in a defined vector, allowing for systematic probing of the target's binding pocket.

  • Hydrogen Bonding Capability: The hydrazide group itself is a potent hydrogen bond donor and acceptor, which can be crucial for anchoring a ligand to the protein target.

  • Synthetic Versatility: It serves as a key intermediate for creating diverse libraries of compounds, significantly expanding the chemical space that can be explored from a single, reliable starting material[1].

This guide will focus on four validated target classes where this scaffold has shown significant promise: Immune Checkpoint Modulators, Protein Kinases, Microtubule Dynamics Modulators, and Inflammatory Pathway Enzymes.

Target Class I: Immune Checkpoint Modulation

Modulating the immune system's ability to recognize and eliminate cancer cells is a cornerstone of modern oncology. Derivatives of the indazole scaffold have been successfully developed to inhibit key negative regulators of the anti-tumor immune response.

Indoleamine 2,3-Dioxygenase 1 (IDO1)

Mechanistic Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) is the rate-limiting enzyme in the catabolism of tryptophan along the kynurenine pathway[2][3]. In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. This dual effect suppresses the proliferation and function of effector T-cells while promoting the activity of regulatory T-cells (Tregs), creating a potent shield of immune tolerance for the tumor[4][5][6]. Inhibition of IDO1 is therefore a highly attractive strategy to reverse this immunosuppression and enhance anti-tumor immunity. The indazole scaffold, with its ability to form key interactions in the enzyme's active site, has been explored for designing potent IDO1 inhibitors.

Signaling Pathway: The Kynurenine Pathway

The following diagram illustrates the central role of IDO1 in converting tryptophan to kynurenine, which initiates the immunosuppressive signaling cascade.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Effects TRP L-Tryptophan IDO1 IDO1 Enzyme (Target) TRP->IDO1 Catabolism TRP_Depletion Tryptophan Depletion KYN Kynurenine IDO1->KYN Production KYN_Signaling Kynurenine Signaling T_Cell Effector T-Cell Treg Regulatory T-Cell (Treg) TRP_Depletion->T_Cell Arrests Proliferation KYN_Signaling->T_Cell Induces Anergy KYN_Signaling->Treg Promotes Activation Inhibitor Indazole-Derived Inhibitor Inhibitor->IDO1 Inhibition caption Fig 1. IDO1 Inhibition by Indazole Derivatives.

Caption: Fig 1. IDO1 Inhibition by Indazole Derivatives.

Experimental Workflow: Validating IDO1 Inhibition

A robust method for assessing IDO1 inhibition is a cell-based assay using a human cell line, such as the cervical cancer cell line HeLa, which can be stimulated to express functional IDO1.

Protocol: HeLa Cell-Based IDO1 Activity Assay[7]

  • Cell Seeding: Seed HeLa cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 2X serial dilution of the test indazole derivative in assay medium (DMEM, 10% FBS). The final DMSO concentration should not exceed 0.5%.

  • Stimulation and Treatment: Prepare a stimulation/treatment medium containing 20 ng/mL human interferon-gamma (IFN-γ) to induce IDO1 expression. Add the 2X test compounds to this medium.

  • Assay Initiation: Aspirate the old medium from the HeLa cells and add 200 µL of the stimulation/treatment medium to each well. Include "stimulated" (IFN-γ + DMSO) and "unstimulated" (medium + DMSO) controls.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Kynurenine Detection:

    • Transfer 140 µL of supernatant from each well to a new 96-well plate.

    • Add 70 µL of 6.1 N trichloroacetic acid (TCA) to precipitate proteins. Incubate at 50°C for 30 minutes.

    • Centrifuge the plate at 2500 rpm for 10 minutes.

    • Transfer 100 µL of the protein-free supernatant to a new flat-bottom 96-well plate.

    • Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the kynurenine concentration.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the stimulated control and determine the IC₅₀ value using non-linear regression analysis.

Target Class II: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular signal transduction pathways. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets. The indazole scaffold is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.

Fibroblast Growth Factor Receptors (FGFRs)

Mechanistic Rationale: The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a critical role in cell proliferation, survival, migration, and angiogenesis[8][9]. Aberrant FGFR signaling, caused by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of cancers, including bladder, breast, and lung cancer. Designing inhibitors that can effectively compete with ATP in the kinase domain's hinge region is a proven therapeutic strategy. The 1H-indazole core is particularly adept at forming the canonical hydrogen bonds with the kinase hinge, serving as an excellent anchor for derivatives that can achieve high potency and selectivity.

Quantitative Data: Representative Indazole-Based FGFR1 Inhibitors

The following table summarizes the inhibitory potency of several published indazole derivatives against the FGFR1 kinase. This data highlights how modifications to the core scaffold can significantly impact activity.

Compound IDDescriptionFGFR1 IC₅₀ (nM)Cellular Activity IC₅₀ (nM)Reference
9d Indazole scaffold hit15.0785.8[10]
9u Optimized indazole derivative3.3468.2[10]
Cpd 1 3,5-disubstituted indazole100Not Reported[11]
27a 1H-indazol-3-amine derivative< 4.125.3 (KG1 cells)[8]

Signaling Pathway: Core FGFR Signal Transduction

This diagram shows the primary signaling cascades activated upon ligand binding to FGFR, which are blocked by ATP-competitive indazole inhibitors.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P_FGFR P-FGFR (Active Kinase) FGFR->P_FGFR Autophosphorylation ATP ATP ATP->P_FGFR ADP ADP P_FGFR->ADP PLCg PLCγ P_FGFR->PLCg Phosphorylation FRS2 FRS2 P_FGFR->FRS2 Phosphorylation RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Inhibitor Indazole-Derived Inhibitor Inhibitor->P_FGFR ATP Competition caption Fig 2. FGFR Inhibition by Indazole Derivatives.

References

An In-depth Technical Guide on the Acute Toxicity and Safety Profile of 1H-indazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Unknowns in Novel Compound Safety Assessment

Deconstruction of the Molecular Architecture: An Indicator of Potential Bioactivity

The structure of 1H-indazole-4-carbohydrazide combines two key pharmacophores:

  • 1H-Indazole Core: A bicyclic aromatic heterocycle, the indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents, including those with anti-inflammatory, anti-cancer, and anti-HIV properties.[1][2][3] Its diverse biological activities suggest a high potential for interaction with physiological systems.[1][2]

  • Carbohydrazide Moiety: This functional group (-CONHNH2) is a derivative of hydrazine and is often used as a linker in medicinal chemistry to synthesize various heterocyclic compounds with a wide range of biological activities.

The combination of these two moieties suggests that this compound is likely to be biologically active. The indazole ring provides a rigid scaffold for receptor binding, while the carbohydrazide group can participate in hydrogen bonding and may be susceptible to metabolic transformations.

Extrapolated Toxicological Profile: Insights from Constituent Moieties and Analogs

In the absence of direct data, we can infer a potential toxicological profile by examining the known hazards of the 1H-indazole and carbohydrazide components, as well as related indazole derivatives.

The 1H-Indazole Moiety: A Profile of Irritation

The parent 1H-indazole is classified as an irritant. According to aggregated GHS data, it may cause skin irritation, serious eye irritation, and respiratory irritation.[4]

The Carbohydrazide Moiety: A Profile of Acute Oral Toxicity and Skin Sensitization

Carbohydrazide is classified as harmful if swallowed, a skin irritant, and may cause an allergic skin reaction.[5][6] It is also noted to be toxic to aquatic life with long-lasting effects.[5][6] Of particular note is the risk of explosion if heated under confinement.[5][6]

Indazole Derivatives: A Mixed Profile of Therapeutic and Toxic Effects

The broader family of indazole derivatives exhibits a wide spectrum of biological activities. Some are developed as highly specific kinase inhibitors for cancer therapy, while others, such as certain synthetic cannabinoid receptor agonists with an indazole core, are associated with significant toxicity, including agitation, aggression, and reduced consciousness.[7] This highlights the profound impact of substitution patterns on the indazole ring on the resulting compound's safety profile.

Proposed Experimental Workflow for Acute Toxicity Assessment

Given the necessity for empirical data, the following is a proposed, detailed experimental workflow for assessing the acute toxicity of this compound, adhering to established OECD guidelines.

Acute Oral Toxicity Study (Following OECD Guideline 425)

The acute oral toxicity study is a cornerstone for characterizing the potential lethality of a substance after a single oral dose.

Methodology:

  • Animal Model: Use a standardized rodent model, such as Sprague-Dawley rats, with an equal number of males and females.

  • Dose Administration: Administer this compound via oral gavage. The starting dose should be selected based on a preliminary dose-range finding study. A high dose of 2000 mg/kg can be used to establish the LD50 cutoff.[8]

  • Observation Period: Closely monitor the animals for 14 days for any signs of toxicity, including changes in behavior, appearance, and body weight.[8]

  • Endpoint: The primary endpoint is the determination of the LD50 (Lethal Dose 50), the statistically estimated dose that would be fatal to 50% of the test population.

Diagram: Workflow for Acute Oral Toxicity Assessment

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Observation cluster_2 Phase 3: Analysis & Reporting A Compound Synthesis & Characterization B Animal Acclimatization (Sprague-Dawley Rats) A->B C Dose Range Finding Study (Small Animal Cohort) D Main Study: Single Oral Gavage (e.g., up to 2000 mg/kg) C->D E 14-Day Observation Period (Clinical Signs, Body Weight) D->E F Necropsy & Gross Pathology E->F G LD50 Calculation & Data Analysis F->G H Final Toxicity Report G->H

Caption: A stepwise workflow for conducting an acute oral toxicity study.

Predictive Safety Profile and Handling Precautions

Based on the available data, a cautious approach is warranted when handling this compound.

Hazard CategoryPredicted HazardRecommended Precaution
Acute Oral Toxicity Potentially harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.
Dermal Toxicity May cause skin irritation and potential sensitization.Wear protective gloves and a lab coat.
Inhalation Toxicity May cause respiratory irritation if aerosolized.Handle in a well-ventilated area or a fume hood.
Eye Irritation May cause serious eye irritation.Wear safety glasses or goggles.
Physical Hazards Potential for explosion if heated under confinement (inferred from carbohydrazide).Avoid heating in a sealed container.

Conclusion: The Imperative of Empirical Validation

This technical guide provides a foundational, albeit inferential, assessment of the acute toxicity and safety profile of this compound. The analysis of its constituent moieties strongly suggests that this compound will be biologically active and warrants careful handling. However, it is paramount to recognize that this predictive profile is not a substitute for rigorous, empirical toxicological testing. The proposed experimental workflow provides a clear path forward for obtaining the necessary data to fully characterize the safety of this novel chemical entity. As with all new compounds, a culture of safety and a commitment to thorough experimental validation are the cornerstones of responsible research and development.

References

Discovery and history of 1H-indazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of 1H-Indazole-4-Carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] This technical guide provides a comprehensive exploration of this compound, a versatile derivative that serves as both a significant pharmacophore and a key synthetic intermediate. While a singular "discovery" event for this specific molecule is not prominent in the historical literature, its evolution is intrinsically linked to the broader history of indazole chemistry. This guide traces the foundational discoveries of the indazole ring system, elucidates the logical synthetic pathways to this compound, details its characterization, and discusses its strategic importance in modern drug discovery.

Part 1: Foundational History and Synthesis of the Indazole Scaffold

The journey of the indazole nucleus begins in the late 19th century. The first synthesis of an indazole derivative is widely credited to Emil Fischer in the 1880s.[2][3] His pioneering work involved the thermal cyclization of ortho-hydrazino cinnamic acid, which unexpectedly yielded the fused heterocyclic system he named "indazole."[2] This foundational discovery opened the door to the exploration of a new class of compounds.

The indazole structure, a bicyclic system comprising a benzene ring fused to a pyrazole ring, can exist in several tautomeric forms, with the 1H-indazole being the most thermodynamically stable and pharmacologically relevant.[4][5] Following Fischer's initial breakthrough, a variety of synthetic methods were developed to construct this core scaffold.

Classic Synthetic Routes:
  • Jacobson Indazole Synthesis: This method involves the oxidation of 2-hydrazinyl-1-methylbenzene (o-tolylhydrazine) with reagents like mercuric oxide, leading to the formation of the indazole ring.

  • Condensation Reactions: A common and versatile approach involves the condensation of ortho-hydroxybenzaldehydes or ketones with hydrazine hydrochloride, typically under reflux conditions, to yield functionalized 1H-indazoles.[5][6]

Modern Synthetic Strategies:

The 20th and 21st centuries have seen the advent of more sophisticated and efficient methods, many employing transition metal catalysis:

  • Palladium-Catalyzed Cross-Coupling: Reactions between substrates like 2-bromobenzaldehyde and benzophenone hydrazone, followed by acid-catalyzed cyclization, provide a powerful route to the indazole core.[7]

  • [3+2] Cycloaddition: The annulation of arynes with hydrazones or related diazo compounds has emerged as a robust method for constructing the 1H-indazole skeleton.[8][9]

  • Metal-Free C-H Amination: More recent developments focus on environmentally benign, metal-free approaches, such as the oxidative C-N bond formation from arylhydrazones using reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA).[4][7]

These diverse synthetic methodologies have been crucial in providing access to a wide array of substituted indazoles, enabling extensive investigation into their biological properties.

Part 2: The Strategic Importance of the Carbohydrazide Moiety

While the indazole core is the foundational pharmacophore, its biological activity is finely tuned by the nature and position of its substituents. Functionalization at the C4 position, in particular, has been explored for developing novel therapeutics, including allosteric glucokinase activators for type 2 diabetes.[10]

The carbohydrazide functional group (-CONHNH₂) is a highly valuable moiety in medicinal chemistry for several reasons:

  • Pharmacophoric Contribution: The hydrazide group itself can participate in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.

  • Synthetic Versatility: It serves as an exceptionally versatile synthetic handle. The terminal -NH₂ group can be readily reacted with aldehydes, ketones, and carboxylic acids to generate extensive libraries of hydrazones and diacylhydrazines, respectively, allowing for rapid structure-activity relationship (SAR) exploration.[11]

  • Bioisosteric Replacement: The carbohydrazide group can act as a bioisostere for other functional groups, such as carboxylic acids or amides, offering a way to modulate physicochemical properties like solubility, polarity, and metabolic stability.

The introduction of a carbohydrazide at the C4 position of the 1H-indazole ring thus creates a molecule with significant potential as both a final active compound and a key intermediate for further chemical elaboration.

Part 3: Synthesis and Characterization of this compound

The synthesis of this compound is not explicitly detailed in early literature but can be reliably achieved through a logical, multi-step sequence starting from a suitable precursor. The most common and efficient pathway involves the conversion of 1H-indazole-4-carboxylic acid or its corresponding ester.

Proposed Synthetic Workflow

The overall transformation can be visualized as a two-step process starting from the commercially available or synthetically accessible 1H-indazole-4-carboxylic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 1H-Indazole-4-carboxylic Acid B Methyl 1H-indazole-4-carboxylate A->B  MeOH, H₂SO₄ (cat.), Reflux C Methyl 1H-indazole-4-carboxylate D This compound C->D  NH₂NH₂·H₂O, EtOH, Reflux

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 1H-indazole-4-carboxylate

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1H-indazole-4-carboxylic acid (1.0 eq).

  • Reagents: Add methanol (MeOH) as the solvent, typically in a concentration of 0.1-0.2 M. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude ester can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the Methyl 1H-indazole-4-carboxylate (1.0 eq) from the previous step in ethanol (EtOH).

  • Reagent Addition: Add hydrazine hydrate (NH₂NH₂·H₂O, typically 1.5-3.0 eq) to the solution at room temperature.

  • Reaction: Heat the resulting solution to reflux and maintain for 4-8 hours, monitoring by TLC until the starting ester is consumed.[11]

  • Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The product, this compound, often precipitates from the solution as a solid.

  • Purification: Collect the solid by filtration. Wash the filter cake with cold ethanol and then diethyl ether to remove residual impurities.[11] Dry the product under vacuum to yield the pure carbohydrazide.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

PropertyPredicted/Typical Value
Molecular Formula C₈H₈N₄O
Molecular Weight 176.18 g/mol
Appearance White to off-white crystalline solid
¹H NMR (in DMSO-d₆)Peaks corresponding to aromatic protons (δ 7-8 ppm), NH and NH₂ protons (broad singlets, variable δ), and the indazole N-H proton (broad singlet, δ >13 ppm).
¹³C NMR (in DMSO-d₆)Signals for aromatic carbons and the carbonyl carbon (C=O) typically appearing around δ 160-170 ppm.
Mass Spec. (ESI+)[M+H]⁺ at m/z 177.07
IR Spectroscopy (KBr)Characteristic absorptions for N-H stretching (3200-3400 cm⁻¹), C=O stretching (amide I band, ~1650 cm⁻¹), and aromatic C-H stretching.

Part 4: Role in Drug Discovery and Medicinal Chemistry

This compound is a strategic building block for the synthesis of novel therapeutic agents. Its bifunctional nature—a stable heterocyclic core and a reactive hydrazide side chain—allows for diverse chemical modifications.

G cluster_0 Derivative Libraries A This compound (Core Building Block) B Aldehydes / Ketones A->B C Carboxylic Acids / Acyl Halides A->C D Isocyanates / Isothiocyanates A->D E Hydrazone Derivatives B->E F Diacylhydrazine Derivatives C->F G Semicarbazide Derivatives D->G H Screening & SAR Studies (e.g., Kinase Inhibitors, GPCR Ligands) E->H F->H G->H

Caption: Role of this compound in creating diverse chemical libraries.

Applications in Target-Oriented Synthesis:
  • Kinase Inhibitors: The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. Derivatives of this compound can be designed to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases. For example, 4-substituted-1H-indazole derivatives have been investigated as potent fibroblast growth factor receptor (FGFR) inhibitors.[4]

  • GPCR Ligands: Indazole-based compounds have been developed as antagonists for receptors like the serotonin 5-HT₃ receptor (e.g., Granisetron).[1] The carbohydrazide moiety can be elaborated to introduce functionalities that interact with the extracellular loops or transmembrane domains of G-protein coupled receptors.

  • Antimicrobial Agents: The carbohydrazide group and its derived hydrazones are known to possess antibacterial and antifungal properties.[7] The combination of this functionality with the indazole core presents a promising strategy for developing new anti-infective agents.

Part 5: Conclusion and Future Directions

While the specific historical discovery of this compound is embedded within the broader development of indazole chemistry, its importance is clear. It stands as a testament to the enduring legacy of foundational heterocyclic chemistry, bridging the gap between early synthetic discoveries and modern, target-driven drug design. The logical and reliable synthetic routes to this compound, combined with the versatile reactivity of the carbohydrazide group, ensure its continued relevance.

Future research will likely focus on leveraging this scaffold to create novel, highly-functionalized molecules. The application of combinatorial chemistry and high-throughput screening to libraries derived from this compound will undoubtedly uncover new biological activities and lead to the development of next-generation therapeutics for a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1H-Indazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1H-indazole-4-carbohydrazide, a key building block in medicinal chemistry. The protocol details a reliable method starting from methyl 1H-indazole-4-carboxylate and hydrazine hydrate. Emphasis is placed on the mechanistic underpinnings of the reaction, safety considerations when handling hazardous reagents, and a detailed, step-by-step procedure suitable for laboratory execution. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically grounded approach to the synthesis of this important heterocyclic compound.

Introduction: The Significance of this compound in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Indazole-containing compounds have shown a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, this compound serves as a crucial intermediate for the synthesis of more complex molecules, such as novel inhibitors of enzymes like glycogen synthase kinase 3β (GSK-3β) and compounds targeting the PD-1/PD-L1 interaction in cancer immunotherapy.[3][4] The carbohydrazide functional group provides a versatile handle for further chemical modifications, enabling the exploration of diverse chemical space in the quest for new drug candidates.[5]

This application note outlines a robust and reproducible protocol for the synthesis of this compound, designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Mechanistic Insights: The Chemistry Behind the Synthesis

The synthesis of this compound from its corresponding methyl ester is a classic example of nucleophilic acyl substitution, specifically a hydrazinolysis reaction.[6] The reaction proceeds through the nucleophilic attack of the highly nucleophilic nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the ester.

The proposed mechanism is as follows:

  • Nucleophilic Attack: A lone pair of electrons on one of the nitrogen atoms of hydrazine hydrate attacks the carbonyl carbon of methyl 1H-indazole-4-carboxylate. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen atom of the tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of the methoxide ion (CH₃O⁻) as a leaving group.

  • Protonation of the Leaving Group: The methoxide ion is a strong base and is subsequently protonated by a proton source in the reaction mixture, such as another molecule of hydrazine or the solvent, to form methanol.

This reaction is typically carried out in a protic solvent like ethanol, which can help to stabilize the intermediates and facilitate proton transfer steps.[6] The reaction is often driven to completion by using an excess of hydrazine hydrate and by heating the reaction mixture to increase the reaction rate.[7]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Methyl 1H-indazole-4-carboxylate≥98%Commercially AvailableStarting material.
Hydrazine Hydrate (55-64% solution)Reagent GradeCommercially AvailableEXTREMELY TOXIC & CORROSIVE . Handle with extreme caution.[8][9][10]
Ethanol (Absolute)Anhydrous, ≥99.5%Commercially AvailableReaction solvent.
Diethyl EtherAnhydrousCommercially AvailableFor washing the product.
Round-bottom flask-Standard Lab SupplierAppropriate size for the reaction scale.
Reflux condenser-Standard Lab Supplier-
Magnetic stirrer and stir bar-Standard Lab Supplier-
Heating mantle or oil bath-Standard Lab SupplierFor controlled heating.
Buchner funnel and filter paper-Standard Lab SupplierFor product isolation.
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Commercially AvailableFor monitoring reaction progress.
Safety Precautions: Handling Hydrazine Hydrate

Hydrazine and its hydrates are classified as Particularly Hazardous Substances (PHS). [10] All handling of this reagent must be conducted within a certified chemical fume hood.[10]

  • Toxicity: Hydrazine is acutely toxic via inhalation, ingestion, and dermal contact. It is a suspected carcinogen and a reproductive toxin.[10]

  • Corrosivity: It causes severe skin and eye burns.[8][9]

  • Flammability: Hydrazine hydrate is a combustible liquid.[8]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical-resistant gloves (chloroprene or nitrile), and ANSI Z87.1-compliant safety goggles with a face shield are mandatory.[10]

  • Spill and Exposure: In case of a spill, evacuate the area and call emergency services. Do not attempt to clean it up yourself.[10] For skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][11] In case of inhalation, move to fresh air and seek immediate medical attention.[10]

  • Waste Disposal: Dispose of all hydrazine-containing waste according to institutional and national hazardous waste regulations.[8][12]

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1H-indazole-4-carboxylate (1.0 equivalent) in absolute ethanol (approximately 10-15 mL per gram of ester).

  • Addition of Hydrazine Hydrate: While stirring, carefully add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution at room temperature. The addition should be done dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[6] A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting ester spot and the appearance of a more polar product spot will indicate the reaction's progression. The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath may promote the precipitation of the solid product.[13]

  • Product Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum to obtain the final this compound. The product is typically a white to off-white solid.

Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Methyl 1H-indazole-4-carboxylate in Absolute Ethanol B Add Hydrazine Hydrate (Dropwise) A->B Stirring C Heat to Reflux (78-80 °C) B->C D Monitor by TLC C->D E Cool to Room Temperature & Ice Bath D->E Reaction Complete F Vacuum Filtration E->F G Wash with Cold Diethyl Ether F->G H Dry Under Vacuum G->H I This compound H->I Final Product

Caption: Workflow for the synthesis of this compound.

Characterization and Expected Results

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework.

    • FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the N-H stretches of the hydrazide and the C=O stretch of the carbonyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

ParameterExpected Result
Appearance White to off-white solid
Yield Typically > 80%
Purity (by NMR/LC-MS) ≥ 95%

Conclusion

This application note provides a detailed and reliable protocol for the laboratory synthesis of this compound. By understanding the underlying reaction mechanism and adhering to strict safety protocols, particularly when handling hydrazine hydrate, researchers can confidently and safely produce this valuable building block for drug discovery and development. The straightforward nature of this hydrazinolysis reaction makes it an accessible and efficient method for obtaining high-purity material.

References

Using 1H-indazole-4-carbohydrazide as a METTL3 inhibitor.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Methodological Guide for the Identification and Validation of Novel 1H-Indazole-Based METTL3 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Epitranscriptome via METTL3 Inhibition

The field of epitranscriptomics, which studies the modifications of RNA, has unveiled a new layer of gene regulation critical to cellular homeostasis.[1] Among the more than 100 known RNA modifications, N6-methyladenosine (m6A) is the most prevalent in eukaryotic messenger RNA (mRNA).[2][3] The deposition of m6A is primarily catalyzed by the methyltransferase-like 3 (METTL3) protein, which acts as the core catalytic subunit of a larger methyltransferase complex (MTC).[1][3][4] Within this complex, METTL3 forms a heterodimer with METTL14, which serves a structural role by facilitating RNA substrate binding, and is essential for METTL3's catalytic activity.[1][4]

Dysregulation of METTL3 and the resulting aberrant m6A patterns have been implicated in a wide array of human diseases, including various cancers, viral infections, and neurological disorders.[1][4] In many cancers, such as acute myeloid leukemia (AML), METTL3 is overexpressed and functions as an oncogene, promoting cancer cell proliferation, survival, and tumorigenicity.[2][5] Consequently, the pharmacological inhibition of METTL3 has emerged as a promising therapeutic strategy.[2][3]

This guide provides a comprehensive framework for the identification, validation, and characterization of novel METTL3 inhibitors, with a focus on compounds built around the 1H-indazole scaffold. While this document does not focus on a single pre-defined molecule like 1H-indazole-4-carbohydrazide, it leverages the principles of drug discovery applied to this promising chemical class. The 1H-indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its versatile biological activities.[6] The protocols herein are designed to be self-validating, providing researchers with a robust workflow from initial biochemical screening to advanced cellular and mechanistic studies.

Part 1: Initial Screening and Biochemical Validation

The first step in identifying a novel inhibitor is to assess its direct effect on the target enzyme's activity in a controlled, cell-free environment. This is achieved through in vitro enzymatic assays using a purified, recombinant METTL3-METTL14 complex.

Causality: Why the METTL3-METTL14 Complex?

METTL3 alone possesses negligible catalytic activity. METTL14 is essential as it acts as a scaffold, stabilizing METTL3 and presenting the RNA substrate for methylation.[1][4] Therefore, screening must be performed using the stable heterodimer to ensure that the observed inhibition is relevant to the biologically active form of the enzyme.

Experimental Workflow: Biochemical Screening

cluster_0 Phase 1: Biochemical Validation Compound Test Compound (e.g., 1H-Indazole Library) Assay In Vitro Enzymatic Assay (e.g., MS-based) Compound->Assay Enzyme Purified METTL3-METTL14 Complex + RNA Substrate Enzyme->Assay Cofactor S-Adenosyl Methionine (SAM) Cofactor->Assay Analysis IC50 Determination Assay->Analysis Measure SAH or m6A Hit Potent Biochemical Hit Analysis->Hit Low nM IC50

Caption: Workflow for the initial biochemical screening of METTL3 inhibitors.

Protocol 1.1: In Vitro METTL3/14 Activity Assay (Mass Spectrometry-Based)

This protocol is adapted from high-throughput screening methods used to identify potent METTL3 inhibitors.[2] It measures the production of S-adenosyl homocysteine (SAH), a byproduct of the methylation reaction, as a direct readout of enzyme activity.

Materials:

  • Recombinant human METTL3-METTL14 complex

  • S-Adenosyl Methionine (SAM)

  • RNA oligonucleotide substrate (e.g., 5′-GGACUGGACUGGACUGGACU-3′)[7]

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Assay Buffer: 20 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Tween-20

  • 384-well reaction plates

  • RapidFire™ Mass Spectrometry system or similar LC-MS/MS setup

Procedure:

  • Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) into a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor (e.g., STM2457) as a positive control.

  • Enzyme/Substrate Preparation: Prepare a master mix of the METTL3-METTL14 complex and the RNA substrate in cold Assay Buffer. The final concentrations should be optimized, but typical ranges are 10-50 nM for the enzyme complex and 1-5 µM for the RNA.

  • Initiate Reaction: Add the enzyme/substrate mix to the compound-plated wells. Allow a brief pre-incubation period (15-30 minutes) at room temperature to permit inhibitor binding.

  • Start Methylation: Add SAM to all wells to initiate the reaction. The final concentration should be close to its Michaelis-Menten constant (Km) to allow for sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • Quench Reaction: Stop the reaction by adding an acid solution (e.g., 0.5% trifluoroacetic acid).

  • Detection and Analysis: Analyze the samples using a RapidFire™ MS system to quantify the amount of SAH produced.

  • Data Analysis: Normalize the data to the DMSO (0% inhibition) and positive control (100% inhibition) wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Trustworthiness Check: A potent hit is typically defined as a compound with an IC50 value in the low nanomolar to low micromolar range. The selectivity of the compound should be subsequently tested against a panel of other methyltransferases to ensure it is not a pan-inhibitor.[2]

Part 2: Cellular Target Engagement and Functional Assays

A potent biochemical inhibitor must be able to enter cells, engage its target, and exert a functional effect. Cellular assays are critical for validating a compound's therapeutic potential.

Causality: Why Cellular IC50 Differs from Biochemical IC50

It is common for the cellular IC50 to be significantly higher than the biochemical IC50.[2] This discrepancy arises from several factors:

  • Cell Permeability: The compound must cross the cell membrane to reach METTL3 in the nucleus.

  • Intracellular Cofactor Concentration: The cellular concentration of SAM is relatively high, creating a competitive environment for inhibitors that bind to the SAM pocket.[2]

  • Efflux Pumps and Metabolism: The compound may be actively transported out of the cell or metabolized.

Experimental Workflow: From Hit to Cellular Validation

cluster_1 Phase 2: Cellular Validation Biochem_Hit Biochemical Hit Cell_Culture Treat AML Cells (e.g., MOLM-13) with Inhibitor Biochem_Hit->Cell_Culture m6A_Assay Global m6A Quantification (LC-MS/MS) Cell_Culture->m6A_Assay Target Engagement Viability_Assay Cell Viability/Proliferation (CCK-8 / MTT) Cell_Culture->Viability_Assay Functional Effect Apoptosis_Assay Apoptosis / Cell Cycle (Flow Cytometry) Cell_Culture->Apoptosis_Assay Mechanism of Action Validated_Lead Validated Lead Compound m6A_Assay->Validated_Lead Viability_Assay->Validated_Lead Apoptosis_Assay->Validated_Lead

Caption: Workflow for the cellular validation of a METTL3 inhibitor hit.

Protocol 2.1: Quantification of Global m6A Levels in Cells

This protocol directly measures target engagement by quantifying the reduction of m6A in mRNA following inhibitor treatment.[3][8]

Materials:

  • AML cell line (e.g., MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test inhibitor and controls (DMSO)

  • mRNA purification kit

  • Nuclease P1, Alkaline Phosphatase

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Seed MOLM-13 cells in multi-well plates and allow them to adhere or stabilize. Treat the cells with a dose range of the test inhibitor for a specified time (e.g., 16-48 hours).[8]

  • RNA Extraction: Harvest the cells and purify poly(A)+ mRNA using a suitable commercial kit.

  • Nucleoside Digestion: Digest the purified mRNA to single nucleosides by sequential treatment with Nuclease P1 and Alkaline Phosphatase.

  • LC-MS/MS Analysis: Analyze the digested nucleoside mixture by LC-MS/MS to quantify the amounts of adenosine (A) and N6-methyladenosine (m6A).

  • Data Analysis: Calculate the m6A/A ratio for each sample. A dose-dependent reduction in this ratio confirms that the inhibitor is engaging METTL3 in a cellular context.[3]

Protocol 2.2: Cell Proliferation and Apoptosis Assays

These assays determine the functional consequences of METTL3 inhibition.

Materials:

  • AML cell line (e.g., MOLM-13)

  • Test inhibitor

  • Cell viability reagent (e.g., CCK-8 or similar)[3][7]

  • Apoptosis detection kit (e.g., Annexin V/PI)

  • Flow cytometer

Procedure (Proliferation):

  • Seed cells in a 96-well plate and treat with a serial dilution of the inhibitor.

  • Incubate for 72 hours.[8]

  • Add the viability reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Calculate the cell viability relative to DMSO-treated controls and determine the GI50 (concentration for 50% growth inhibition).

Procedure (Apoptosis):

  • Treat cells with the inhibitor at concentrations around its GI50 for 16-48 hours.[8]

  • Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the kit protocol.

  • Analyze the samples by flow cytometry to quantify the percentage of apoptotic cells. An increase in the Annexin V-positive population indicates induction of apoptosis.[8]

Data Presentation: Summary of Inhibitor Characteristics
ParameterHypothetical "Indazole-Cpd-X"Reference Cpd (STM2457)Rationale
Biochemical IC50 25 nM1.4 nM (Kd)[2]Measures direct enzyme inhibition.
Cellular m6A IC50 2.5 µM2.2 µM[2]Confirms target engagement in cells.
MOLM-13 GI50 5.0 µM~2-5 µM[2]Measures anti-proliferative effect.
Apoptosis Induction Yes (at 5 µM)Yes[2]Confirms mechanism of cell death.

Part 3: Advanced Mechanistic Characterization

Understanding the downstream consequences of METTL3 inhibition is crucial for clinical development. Recent studies show that inhibiting METTL3 can induce a cell-intrinsic interferon response, enhancing antitumor immunity.[9]

Mechanism of Action: METTL3 Inhibition and Antitumor Response

cluster_2 Mechanism of Action Mettl3 METTL3/14 Complex SAH SAH Mettl3->SAH m6A_RNA m6A-modified mRNA Mettl3->m6A_RNA Methylation SAM SAM SAM->Mettl3 Inhibitor 1H-Indazole Inhibitor Inhibitor->Mettl3 Apoptosis Apoptosis Inhibitor->Apoptosis dsRNA dsRNA Formation Inhibitor->dsRNA Global m6A decrease leads to RNA mRNA RNA->Mettl3 Translation Translation of Oncogenes (e.g., MYC, BCL2) m6A_RNA->Translation Proliferation Cell Proliferation & Survival Translation->Proliferation Interferon Interferon Response dsRNA->Interferon Immunity Enhanced Antitumor Immunity Interferon->Immunity

Caption: METTL3 signaling and the dual effects of its inhibition.

Protocol 3.1: In Vivo Efficacy in Xenograft Models (Conceptual Overview)

To assess the therapeutic potential in a living system, validated lead compounds are tested in animal models of cancer.

Model: An AML patient-derived xenograft (PDX) or a disseminated xenograft model using a human AML cell line (e.g., MV-411) in immunocompromised mice is often used.[2][10]

Procedure Outline:

  • Engraftment: Mice are injected with AML cells.

  • Treatment: Once the disease is established, mice are treated with the test inhibitor (e.g., via oral gavage) or a vehicle control.

  • Monitoring: Disease progression is monitored via methods like bioluminescence imaging and analysis of human cancer cells (hCD45+) in the blood and bone marrow.[10]

  • Endpoints: Key efficacy readouts include tumor growth inhibition, reduction of leukemic burden in tissues, and extension of overall survival.[2]

Expertise & Causality: An effective in vivo inhibitor should demonstrate significant, dose-dependent tumor growth inhibition and improve the survival of the treated animals.[10] These studies are essential to establish a compound's pharmacokinetic and pharmacodynamic properties and provide the preclinical rationale for advancing to clinical trials.

Conclusion

The development of small molecule inhibitors targeting METTL3 is a highly active area of cancer research. The protocols and workflows described in this guide provide a robust, multi-step process for identifying and validating novel inhibitors based on promising scaffolds like 1H-indazole. By progressing from biochemical potency to cellular target engagement, functional effects, and ultimately in vivo efficacy, researchers can rigorously characterize new chemical entities. This systematic approach is essential for translating a promising compound into a potential therapeutic agent that can modulate the epitranscriptome for the treatment of cancer and other diseases.

References

Investigating the Potential of 1H-Indazole-4-Carbohydrazide in Oncology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the investigation of 1H-indazole-4-carbohydrazide as a potential therapeutic agent in cancer research. While direct studies on this specific compound are limited, the indazole scaffold is a well-established pharmacophore in numerous FDA-approved anticancer drugs and clinical candidates.[1][2] This guide synthesizes information from structurally related indazole derivatives to propose a logical framework for evaluating the anticancer potential of this compound, from initial in vitro screening to mechanism of action studies.

Introduction: The Promise of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[3][4] Marketed drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) feature the indazole core, highlighting its importance in targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[1][2][3]

Derivatives of indazole have been shown to inhibit a wide range of kinases, including but not limited to:

  • Fibroblast Growth Factor Receptors (FGFRs)[3][4]

  • Polo-like Kinase 4 (PLK4)[4]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)

  • Platelet-Derived Growth Factor Receptors (PDGFRs)

  • Pim kinases[5]

  • Aurora kinases[3]

The carbohydrazide moiety, while less common than other substitutions, has been noted for its crucial role in the inhibitory activity of certain indazole derivatives, suggesting it may serve as a key pharmacophore for target engagement.

Proposed Mechanism of Action and Investigative Workflow

Based on the established activity of related compounds, it is hypothesized that this compound may function as a kinase inhibitor. The following workflow is proposed to systematically evaluate its anticancer properties.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Lead Optimization A Cytotoxicity Screening (MTT Assay) B Apoptosis Induction (Annexin V/PI Staining) A->B C Cell Cycle Analysis B->C D Kinase Panel Screening C->D E Biochemical Kinase Inhibition Assays (IC50) D->E F Western Blot Analysis of Downstream Signaling E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vivo Xenograft Models G->H

Caption: Proposed workflow for evaluating this compound.

Experimental Protocols

The following protocols are foundational for the initial in vitro characterization of this compound.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This assay determines the concentration at which this compound inhibits cancer cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549 lung cancer, HCT116 colorectal cancer, MCF-7 breast cancer)[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay quantifies the induction of apoptosis (programmed cell death) by the test compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around its IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

G cluster_0 Apoptosis Detection A Live Cell (Annexin V-, PI-) B Early Apoptosis (Annexin V+, PI-) A->B PS Exposure C Late Apoptosis/ Necrosis (Annexin V+, PI+) B->C Membrane Permeabilization D Necrosis (Annexin V-, PI+)

Caption: Cell populations identified by Annexin V/PI staining.

Protocol 3: Kinase Inhibition Screening

This protocol outlines a general approach for screening this compound against a panel of protein kinases to identify potential molecular targets.

Principle: Various in vitro kinase assay formats are available, most of which measure the phosphorylation of a substrate by a kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.[7]

Materials:

  • This compound

  • A panel of purified recombinant protein kinases

  • Specific kinase substrates and cofactors (e.g., ATP, MgCl2)

  • Commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Assay Preparation: Prepare the kinase reaction buffer, kinase/substrate solutions, and a solution of this compound at a fixed screening concentration (e.g., 10 µM).

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and the test compound. Initiate the reaction by adding ATP. Include positive controls (kinase activity without inhibitor) and negative controls (no kinase).

  • Incubation: Incubate the reaction plate at the optimal temperature for the specific kinase (usually 30°C or room temperature) for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the product (e.g., ADP) according to the kit manufacturer's instructions. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]

  • Signal Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each kinase by comparing the signal from the compound-treated wells to the positive and negative controls. Kinases showing significant inhibition (e.g., >50%) are considered "hits" and should be further investigated with dose-response assays to determine their IC50 values.

Data Presentation

Quantitative data from the assays should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 72h
A549Lung CarcinomaExperimental Value
HCT116Colorectal CarcinomaExperimental Value
MCF-7Breast AdenocarcinomaExperimental Value
Additional Cell Lines......

Table 2: Kinase Inhibition Profile of this compound (at 10 µM)

Kinase TargetKinase Family% Inhibition
EGFRTyrosine KinaseExperimental Value
VEGFR2Tyrosine KinaseExperimental Value
CDK2Serine/Threonine KinaseExperimental Value
Additional Kinases......

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation of this compound in cancer research. The proposed workflow, from broad cytotoxicity screening to specific kinase inhibition assays, allows for a systematic evaluation of its therapeutic potential. Positive results from these in vitro studies would warrant further investigation into the specific signaling pathways affected and progression to in vivo animal models to assess efficacy and safety. The indazole scaffold holds significant promise, and a thorough evaluation of this novel derivative is a worthwhile endeavor in the search for new anticancer agents.

References

Development of Enzyme Inhibition Assays for 1H-indazole-4-carbohydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of indazole have been extensively investigated and developed as potent inhibitors of various enzyme classes, demonstrating therapeutic potential in oncology, inflammation, and neurodegenerative diseases.[1][3] Notably, indazole-containing drugs such as axitinib and pazopanib are established kinase inhibitors used in cancer therapy.[1] The 1H-indazole-4-carbohydrazide moiety, in particular, presents a versatile template for the synthesis of novel enzyme inhibitors, with the carbohydrazide group offering a key interaction point for binding to enzyme active sites.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of enzyme inhibition assays for this compound and its derivatives. We will delve into the principles of enzyme inhibition assays, provide detailed protocols for two common enzyme classes—kinases and proteases—and offer insights into data analysis and troubleshooting.

Pillar 1: The Rationale Behind Enzyme Inhibition Assays in Drug Discovery

Enzyme inhibition assays are fundamental to the drug discovery process, serving as the primary method for identifying and characterizing molecules that can modulate the activity of a specific enzyme target.[4] Dysregulation of enzyme activity is a hallmark of many diseases, making enzymes attractive targets for therapeutic intervention. By inhibiting a key enzyme in a disease pathway, it is possible to restore normal cellular function.

The initial step in evaluating a potential inhibitor is to determine its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4][5] A lower IC50 value indicates a more potent inhibitor.[6] These assays are typically performed in a high-throughput screening (HTS) format to rapidly assess large libraries of compounds. Promising "hits" from the initial screen are then subjected to more detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Pillar 2: Choosing the Right Assay Format

The choice of assay format is critical and depends on the specific enzyme, the available substrates, and the desired throughput. The most common formats are:

  • Absorbance-based assays: These assays measure the change in absorbance of a chromogenic substrate or product over time. They are generally simple and cost-effective but may have lower sensitivity compared to other methods.[7]

  • Fluorescence-based assays: These assays utilize substrates that become fluorescent upon enzymatic cleavage or modification. They offer high sensitivity and are well-suited for HTS.[8]

  • Luminescence-based assays: These assays measure the light produced from a chemical reaction, often coupled to the primary enzymatic reaction (e.g., quantifying ATP consumption in kinase assays). They are extremely sensitive and have a wide dynamic range.

For the purpose of this guide, we will focus on a luminescence-based kinase assay and a fluorescence-based protease assay, as these are highly relevant to the potential targets of indazole derivatives.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Protein kinases are a major class of enzymes that are frequently targeted in drug discovery, particularly in oncology.[1] Indazole derivatives have shown significant promise as kinase inhibitors.[1][9][10] This protocol describes a generic luminescence-based assay to determine the IC50 of this compound against a target kinase. The principle of this assay is the quantification of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[11]

Materials:

  • Target kinase (e.g., a serine/threonine or tyrosine kinase)

  • Kinase substrate (a peptide or protein specific to the kinase)

  • ATP (Adenosine triphosphate)

  • This compound (or derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. A 10-point, 3-fold serial dilution starting from 1 mM is recommended for an initial screen.[11]

    • Prepare a "no inhibitor" control containing only DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the target kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP at a concentration close to its Km value.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[11]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[4][5]

Visualization of Kinase Inhibition Assay Workflow

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Serial Dilution (this compound) Add_Compound Add Compound/ DMSO to Plate Compound_Prep->Add_Compound Kinase_Mix Prepare Kinase/ Substrate Mix Add_Kinase Add Kinase Mix Kinase_Mix->Add_Kinase Pre_Incubate Pre-incubate (10 min) Add_Kinase->Pre_Incubate Add_ATP Initiate with ATP Pre_Incubate->Add_ATP Incubate Incubate (60 min, 30°C) Add_ATP->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Incubate_Stop Incubate (40 min) Add_ADP_Glo->Incubate_Stop Add_Detection Add Detection Reagent Incubate_Stop->Add_Detection Incubate_Signal Incubate (30 min) Add_Detection->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence Plot_Data Plot % Inhibition vs. [Inhibitor] Read_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol 2: Protease Inhibition Assay (Fluorescence-Based)

Proteases are another important class of enzymes involved in various physiological and pathological processes.[12] Some indazole derivatives have been reported to inhibit proteases.[2] This protocol outlines a general fluorescence-based assay for measuring the inhibition of a target protease by this compound. The assay utilizes a fluorogenic substrate that is cleaved by the protease, releasing a fluorescent molecule.[7][8][13]

Materials:

  • Target protease (e.g., a cysteine or serine protease)

  • Fluorogenic protease substrate (e.g., a peptide with a fluorophore and a quencher)

  • This compound (or derivative)

  • Protease Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20)

  • Black, opaque 96-well microplates

  • Multichannel pipettes

  • Fluorescence plate reader

Procedure:

  • Compound and Substrate Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO and perform serial dilutions as described in Protocol 1.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the desired working concentration in Protease Assay Buffer. The optimal substrate concentration is typically at or below its Km value.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of the serially diluted compound or DMSO control to each well.

    • Add 25 µL of the target protease solution to each well.

    • Include appropriate controls:

      • No enzyme control: 25 µL of Protease Assay Buffer instead of the enzyme solution.

      • No inhibitor control: 50 µL of DMSO-containing buffer instead of the compound solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes in kinetic mode.

    • Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) at 37°C and then measure the final fluorescence intensity.

    • Determine the initial reaction rates (V₀) from the linear portion of the kinetic curves.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Protease Inhibition Assay Workflow

Protease_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound/ DMSO to Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare Protease Solution Add_Enzyme Add Protease Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Solution Add_Substrate Initiate with Substrate Substrate_Prep->Add_Substrate Pre_Incubate Pre-incubate (15 min, 37°C) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading (30-60 min) Add_Substrate->Kinetic_Read Calculate_Rates Determine Initial Reaction Rates (V₀) Kinetic_Read->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Data Plot and Fit Data Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for a fluorescence-based protease inhibition assay.

Data Presentation and Interpretation

The primary output of these assays is the IC50 value, which should be presented in a clear and organized manner, typically in a table.

Table 1: Hypothetical Inhibition Data for this compound Derivatives

CompoundTarget EnzymeIC50 (µM)
This compoundKinase A5.2
Derivative 1Kinase A0.8
Derivative 2Kinase A12.5
This compoundProtease B> 100
Derivative 3Protease B2.1

This tabular format allows for easy comparison of the potency and selectivity of different compounds.

Troubleshooting Common Issues

Enzyme assays can be prone to various issues that can affect the quality and reproducibility of the data. Here are some common problems and their potential solutions:

ProblemPotential CauseRecommended Solution
High background signal Autofluorescence of the compound.Measure the fluorescence of the compound alone and subtract it from the assay signal.
Contamination of reagents.Use fresh, high-quality reagents.
Low or no signal Inactive enzyme.Verify enzyme activity with a known positive control inhibitor or substrate.
Suboptimal assay conditions (pH, temperature).Optimize assay conditions for the specific enzyme.
Poor reproducibility Pipetting errors.Use calibrated pipettes and prepare master mixes where possible.[14]
Reagent instability.Prepare fresh solutions and avoid repeated freeze-thaw cycles.
Precipitation of compound Low solubility of the test compound in the assay buffer.Increase the DMSO concentration (ensure it does not inhibit the enzyme) or add a non-ionic detergent like Tween-20.[15]

For a more comprehensive troubleshooting guide, refer to resources from suppliers like Abcam and Thermo Fisher Scientific.[14][16]

Conclusion

The protocols and guidelines presented in this application note provide a solid foundation for the development of robust and reliable enzyme inhibition assays for this compound and its analogs. By carefully selecting the appropriate assay format, optimizing reaction conditions, and meticulously analyzing the data, researchers can effectively screen for and characterize novel enzyme inhibitors, paving the way for the development of new therapeutic agents.

References

Application Notes & Protocols: Formulation of 1H-indazole-4-carbohydrazide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1H-indazole-4-carbohydrazide for in vivo studies. Indazole derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities.[1] However, like many small molecule drug candidates, they often exhibit poor aqueous solubility, posing a significant challenge for preclinical in vivo evaluation.[2] This guide outlines a systematic approach, beginning with essential pre-formulation characterization and leading to the development of various formulation strategies, from simple co-solvent systems to more advanced nanoparticle-based approaches. Detailed, step-by-step protocols for vehicle preparation and quality control are provided to ensure the development of stable, safe, and effective formulations for reliable and reproducible in vivo results.

Introduction: The Formulation Challenge

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds investigated for anti-inflammatory, anticancer, and anti-HIV activities.[3][4] this compound is one such derivative of interest. A critical, yet often underestimated, step in the preclinical assessment of any new chemical entity (NCE) is the development of an appropriate formulation. An inadequate formulation can lead to poor bioavailability, erratic drug exposure, and misleading efficacy and toxicity data, ultimately resulting in the failure of a potentially valuable drug candidate.

The primary challenge in formulating compounds like this compound is often poor water solubility. The planar, aromatic indazole ring is inherently hydrophobic. While the carbohydrazide moiety adds some polarity, the overall molecule is not expected to be freely soluble in aqueous media. Therefore, a systematic formulation development workflow is essential.

This guide provides the scientific rationale and actionable protocols to navigate these challenges, enabling researchers to select and prepare a formulation best suited for their specific in vivo model and experimental objectives.

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound.

Pre-formulation Assessment: The Foundation of Rational Design

Before any formulation can be prepared, a thorough understanding of the compound's physicochemical properties is paramount. This pre-formulation stage provides the data necessary to make informed decisions about vehicle selection and formulation strategy.

Physicochemical Properties

Key properties of this compound must be determined experimentally. The table below lists critical parameters and provides estimated values based on the parent indazole structure and related carbohydrazides to guide initial assessments.[5][6]

PropertyPredicted/Estimated ValueExperimental Importance
Molecular Weight ~176.17 g/mol Essential for all concentration calculations.
Appearance White to off-white crystalline powderProvides a baseline for visual inspection of solutions and suspensions.
Aqueous Solubility Poor (< 0.1 mg/mL)The most critical parameter. Dictates whether a simple solution, co-solvent system, or suspension is required.
pKa Acidic pKa ~13-14 (indazole N-H), Basic pKa ~1-2 (pyrazole N)Determines if solubility can be enhanced by pH adjustment.[7] The hydrazide group adds further complexity.
LogP ~0.5 - 1.5Indicates lipophilicity. A higher LogP suggests lower aqueous solubility and a need for organic co-solvents.
Melting Point > 150 °CHigh melting point can correlate with low solubility due to strong crystal lattice energy.
Chemical Stability Potentially susceptible to hydrolysis and oxidation.Determines appropriate storage conditions and acceptable excipients. The hydrazide moiety can be reactive.[8]
Protocol: Kinetic Solubility Assessment

This protocol provides a rapid method to screen for suitable solvents and co-solvents.

Objective: To determine the approximate solubility of this compound in a range of pharmaceutically acceptable vehicles.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), USP grade

  • Ethanol (200 proof), USP grade

  • Polyethylene Glycol 400 (PEG 400), NF grade

  • Propylene Glycol (PG), USP grade

  • Tween® 80, NF grade

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1.5 mL microcentrifuge tubes, HPLC vials

Procedure:

  • Prepare a Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mg/mL or 100 mM).

  • Serial Dilution: Serially dilute the stock solution into each test vehicle (e.g., Saline, PBS, 5% Tween 80 in water, 10% PEG 400 in Saline) in a 96-well plate or microcentrifuge tubes.

  • Incubation: Shake the samples at room temperature for 1.5-2 hours.

  • Visual Inspection: Visually inspect each sample for the first sign of precipitation. The highest concentration that remains clear is the approximate kinetic solubility.

  • Quantitative Analysis (Optional but Recommended): For more precise data, centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitate. Analyze the supernatant for the concentration of the dissolved compound using a validated HPLC-UV method (see Section 5.4).

Formulation Development Workflow

The choice of formulation is a direct consequence of the pre-formulation data. The following workflow provides a logical progression from simple solutions to more complex systems.

Figure 2: Decision workflow for selecting an appropriate formulation strategy.

Detailed Formulation Protocols

Based on the common challenge of poor solubility with similar heterocyclic compounds, this section provides detailed protocols for the two most likely formulation strategies: a co-solvent system for parenteral administration and a suspension for oral administration.[9][10]

Protocol 1: Co-Solvent Formulation for Parenteral Administration

This formulation is suitable for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration when the compound is soluble in a biocompatible co-solvent system.

Objective: To prepare a 10 mg/mL solution of this compound in a vehicle of 10% DMSO / 40% PEG 400 / 50% Saline.

Rationale:

  • DMSO: A powerful aprotic solvent capable of dissolving a wide range of poorly soluble compounds.[9] Its use must be minimized due to potential toxicity.

  • PEG 400: A water-miscible polymer that acts as a co-solvent and viscosity modifier, helping to maintain compound solubility upon dilution in the bloodstream.

  • Saline: The aqueous component, ensuring the final formulation is isotonic.

Materials:

  • This compound (e.g., 100 mg)

  • DMSO, USP grade (10 mL)

  • PEG 400, NF grade (40 mL)

  • 0.9% Sodium Chloride Injection, USP (50 mL)

  • Sterile, depyrogenated glass vials

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh Compound: Accurately weigh 100 mg of this compound and place it into a sterile glass vial.

  • Initial Dissolution: Add 10 mL of DMSO to the vial. Vortex or sonicate gently until the compound is completely dissolved. Visually inspect to ensure no solid particles remain.

  • Add Co-Solvent: Add 40 mL of PEG 400 to the DMSO solution. Mix thoroughly until a homogenous solution is formed.

  • Add Aqueous Phase: Slowly add 50 mL of saline to the organic phase while continuously vortexing. This step is critical to prevent precipitation.

  • Final Volume & Concentration: The final volume is 100 mL, resulting in a concentration of 1 mg/mL. Note: Adjust initial quantities as needed for your target concentration and volume.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a final sterile vial. This step is mandatory for parenteral administration.

  • Quality Control: Perform QC checks as described in Section 5. Store appropriately, typically at 2-8°C, protected from light.

Protocol 2: Oral Suspension Formulation

This formulation is suitable for oral gavage (p.o.) and is a common strategy for water-insoluble compounds intended for systemic exposure via the gastrointestinal tract.

Objective: To prepare a 10 mg/mL suspension of this compound in 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80.

Rationale:

  • Carboxymethylcellulose (CMC): A suspending agent that increases the viscosity of the vehicle, slowing the sedimentation of drug particles and ensuring uniform dosing.[9]

  • Tween 80: A non-ionic surfactant that acts as a wetting agent. It reduces the surface tension between the hydrophobic drug particles and the aqueous vehicle, allowing for easier dispersion.[11]

Materials:

  • This compound (e.g., 100 mg)

  • Sodium Carboxymethylcellulose (low viscosity grade) (50 mg)

  • Tween 80 (10 µL)

  • Purified Water or Saline (10 mL)

  • Mortar and pestle or homogenizer

  • Graduated cylinder and magnetic stir plate

Procedure:

  • Prepare Vehicle: Add the 50 mg of CMC to ~9 mL of water/saline while stirring vigorously with a magnetic stirrer. Leave stirring for 1-2 hours until the CMC is fully hydrated and a clear, viscous solution is formed.

  • Prepare Slurry: In a mortar, add the 100 mg of this compound powder. Add the 10 µL of Tween 80 and a small amount (~0.5 mL) of the CMC vehicle. Triturate with the pestle to form a smooth, uniform paste. This "wetting" step is crucial for preventing particle clumping.

  • Form Suspension: Gradually add the remaining CMC vehicle to the mortar while continuing to mix.

  • Transfer and Adjust Volume: Transfer the suspension to a 10 mL graduated cylinder or volumetric flask. Use small amounts of the vehicle to rinse the mortar and pestle to ensure a complete transfer of the drug. Adjust the final volume to 10 mL with the vehicle.

  • Homogenize: Transfer to a vial and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity. A brief sonication can also help break up any remaining agglomerates.

  • Quality Control: Perform QC checks. Store at 2-8°C. Crucially, the suspension must be vortexed or stirred thoroughly immediately before each dose is drawn to ensure uniformity.

Quality Control and Characterization

Ensuring the quality of the final formulation is non-negotiable for the integrity of in vivo studies.

QC TestSpecificationMethod
Visual Appearance Solution: Clear, free of particulates. Suspension: Uniform, opaque, re-suspends easily.Inspect the vial against a black and white background. For suspensions, vortex and let stand for 5 min; observe for rapid sedimentation.
pH Within a physiologically tolerated range (e.g., 6.0 - 8.0 for parenteral).Use a calibrated pH meter.
Purity & Concentration 95-105% of the target concentration. No significant degradation products.A stability-indicating HPLC-UV method is required. See Protocol 5.1 below.
Particle Size (Suspensions) D90 < 20 µm to ensure consistent absorption and prevent needle clogging.Laser Diffraction or Dynamic Light Scattering.
Sterility (Parenteral) No microbial growth.Test according to USP <71> standards (requires submission to a microbiology lab). Sterile filtration (Protocol 4.1, Step 6) is the primary means of assurance in a research setting.
Protocol: HPLC-UV for Quantification and Purity

This method, adapted from analytical procedures for similar heterocyclic compounds, can be used for the quality control of formulations and for analyzing study samples.[12][13]

Instrumentation:

  • HPLC system with UV/Vis or DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Starting Point for Method Development):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Scan from 210-400 nm; select an optimal wavelength (e.g., ~254 nm or ~290 nm).

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., DMSO or Acetonitrile) at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the prepared formulation (from Protocol 4.1 or 4.2) with the same solvent to fall within the concentration range of the calibration curve. For suspensions, ensure the sample is well-mixed before dilution and consider centrifugation to remove excipients if they interfere.

  • Analysis: Inject the standards and samples.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from its peak area using the linear regression of the curve. Purity can be assessed by the percentage of the main peak area relative to the total peak area.

References

Cell-based assays to evaluate the efficacy of 1H-indazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the cellular evaluation of 1H-indazole-4-carbohydrazide, a promising heterocyclic scaffold in modern drug discovery.

Introduction: The Privileged Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Compounds containing this motif exhibit a vast range of pharmacological activities, including potent antitumor, anti-inflammatory, and enzyme-inhibitory properties.[1][3] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Entrectinib, feature the indazole core, highlighting its clinical significance.[1] this compound represents a key synthetic intermediate and a potential bioactive molecule in its own right, combining the versatile indazole core with a carbohydrazide functional group known to be important for biological activity.[1]

This application note provides a comprehensive suite of robust, cell-based assays designed to thoroughly evaluate the biological efficacy of this compound. Moving beyond simple biochemical assays, these protocols are designed to probe the compound's effects within the complex and physiologically relevant environment of a living cell.[4] We will detail methodologies to assess its cytotoxic and antiproliferative potential, investigate its capacity to induce programmed cell death (apoptosis) and cell cycle arrest, and explore its potential as an anti-inflammatory agent by measuring its impact on key signaling pathways.

Experimental Strategy: A Tiered Approach to Efficacy Evaluation

A logical, tiered approach is essential for efficiently characterizing a novel compound. The initial assays should establish a baseline of bioactivity and cytotoxicity, which then informs the concentrations used in more complex, mechanism-of-action studies.

G cluster_0 Tier 1: Foundational Activity cluster_1 Tier 2: Mechanism of Action (Anticancer) cluster_2 Tier 2: Mechanism of Action (Anti-inflammatory) cluster_3 Tier 3: Target Validation Cytotoxicity Cytotoxicity & Viability Assay (e.g., MTT / Resazurin) Determine GI50/IC50 Apoptosis Apoptosis Assay (Annexin V / PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Cytotoxicity->CellCycle NFkB NF-κB Reporter Assay Cytotoxicity->NFkB Cytokine Cytokine Secretion Assay (ELISA) Cytotoxicity->Cytokine Kinase Cellular Kinase Inhibition Assay Apoptosis->Kinase CellCycle->Kinase NFkB->Kinase Cytokine->Kinase

Caption: Tiered workflow for evaluating this compound.

Foundational Assay: Cell Viability and Cytotoxicity

Scientific Rationale

Before investigating specific mechanisms like apoptosis or cell cycle arrest, it is crucial to determine the concentration range over which this compound affects cell viability. This foundational assay measures the overall metabolic activity of a cell population, which serves as a proxy for viability and proliferation. The resulting 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) value is fundamental for designing all subsequent experiments. Assays like the MTT or resazurin reduction assays are reliable, high-throughput methods for this purpose.[5]

Protocol: Resazurin (AlamarBlue) Cell Viability Assay

Principle of the Assay Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The amount of fluorescent signal is directly proportional to the number of viable cells.

Materials

  • Selected cancer cell line (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)

Step-by-Step Methodology

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the well remains below 0.5% to avoid solvent toxicity. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank (medium only).

  • Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent and allow for several cell doublings in the control wells.

  • Reagent Addition: Add 10 µL of the resazurin solution to each well (including blanks).

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert the dye.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" blank from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells: % Viability = (Fluorescence_Treated / Fluorescence_Vehicle) * 100.

    • Plot the % Viability against the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Probing Anticancer Mechanisms

If the foundational assay reveals significant antiproliferative activity, the next step is to determine the mechanism responsible for this effect. The two most common mechanisms for anticancer compounds are the induction of apoptosis and the disruption of the cell cycle.

Assay for Apoptosis Induction by Flow Cytometry

Scientific Rationale Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis.[6] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. Therefore, it is used to identify late apoptotic or necrotic cells where membrane integrity is compromised.[8] Combining these two stains allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[9]

G cluster_0 cluster_1 Healthy {Healthy Cell|Plasma Membrane Intact Phosphatidylserine (PS) Inside} Result Annexin V-FITC (Green) Propidium Iodide (PI, Red) Healthy->Result:f0 No Binding Healthy->Result:f1 No Entry Early {Early Apoptotic|Membrane Intact PS Flipped to Outer Surface} Early->Result:f0 Binds to PS Early->Result:f1 No Entry Late {Late Apoptotic / Necrotic|Membrane Permeable PS on Outer Surface} Late->Result:f0 Binds to PS Late->Result:f1 Enters Cell, Stains DNA Detection Flow Cytometry Quadrants Q1: Annexin V- / PI+ (Necrotic) Q2: Annexin V+ / PI+ (Late Apoptotic) Q3: Annexin V- / PI- (Live) Q4: Annexin V+ / PI- (Early Apoptotic)

Caption: Principle of the Annexin V / Propidium Iodide apoptosis assay.

Protocol: Annexin V/PI Staining

Materials

  • Cells treated with this compound (at IC50 and 2x IC50 concentrations for 24-48h)

  • Positive control for apoptosis (e.g., Staurosporine, 1 µM for 4h)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Step-by-Step Methodology

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE Express. Combine floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately by flow cytometry. Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and gates correctly.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Assay for Cell Cycle Analysis

Scientific Rationale Many anticancer drugs function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.[10] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) in permeabilized cells, the distribution of a cell population across these phases can be quantified using flow cytometry.[11][12] Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells in the S phase (DNA synthesis) have an intermediate amount of DNA.[12]

Protocol: Propidium Iodide Staining for DNA Content

Materials

  • Cells treated with this compound (at IC50 for 24h)

  • Positive control for cell cycle arrest (e.g., Nocodazole for G2/M arrest)

  • Cold 70% Ethanol

  • PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Step-by-Step Methodology

  • Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample as described in the apoptosis protocol.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is critical for degrading RNA, which PI can also bind to, ensuring that the signal comes only from DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, acquiring data on a linear scale.

  • Data Interpretation: A histogram of fluorescence intensity will show distinct peaks. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control to identify arrest at a specific phase.

Investigating Anti-Inflammatory Potential

The indazole scaffold is also known for its anti-inflammatory properties.[1] Key cellular assays can determine if this compound can suppress inflammatory signaling pathways and their functional outputs.

NF-κB Reporter Assay

Scientific Rationale The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response.[13] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α), the NF-κB transcription factor translocates to the nucleus and drives the expression of inflammatory genes.[13][14] A reporter assay uses a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A reduction in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.[15]

G cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Signal Cascade NFkB NF-κB IKK->NFkB IkB_P P-IκB IKK->IkB_P IkB IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation NFkB_IkB NF-κB / IκB (Inactive Complex) NFkB_IkB->IKK Phosphorylation NRE NF-κB Response Element (on DNA) NFkB_nuc->NRE Binding Luciferase Luciferase Gene Expression NRE->Luciferase Light Light Output Luciferase->Light

Caption: Simplified NF-κB luciferase reporter pathway.

Protocol: TNF-α-Induced NF-κB Luciferase Assay

Materials

  • HEK293 or THP-1 cell line stably expressing an NF-κB-luciferase reporter construct.[13]

  • Recombinant human TNF-α

  • Luciferase assay reagent (e.g., Bright-Glo or ONE-Glo)

  • 96-well clear-bottom white plates

  • Luminometer

Step-by-Step Methodology

  • Cell Seeding: Seed the reporter cells in a white 96-well plate and incubate overnight.

  • Pre-treatment: Treat cells with a serial dilution of this compound for 1 hour. Include a vehicle control.

  • Stimulation: Add TNF-α to all wells (except for the unstimulated negative control) to a final concentration of 10 ng/mL.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.

  • Lysis and Signal Generation: Equilibrate the plate and the luciferase reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions (this typically lyses the cells and provides the substrate).

  • Data Acquisition: After a 10-minute incubation, measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data by expressing the luminescence of treated wells as a percentage of the stimulated vehicle control. Calculate the IC50 for NF-κB inhibition.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear, tabular format to allow for easy comparison of the compound's potency across different biological endpoints.

Table 1: Hypothetical Bioactivity Profile of this compound

Assay TypeCell LineEndpoint MeasuredIC50 / EC50 (µM)Notes
Cell Viability MCF-7Metabolic Activity (Resazurin)5.2 ± 0.772-hour incubation
A549Metabolic Activity (Resazurin)8.1 ± 1.172-hour incubation
Apoptosis Induction MCF-7% Annexin V+ Cells (Early+Late)6.5 ± 0.924-hour incubation
Cell Cycle Analysis MCF-7G2/M Phase Arrest4.8 ± 0.624-hour incubation
Anti-inflammatory Activity HEK293-NFκBNF-κB Inhibition (Luciferase)12.5 ± 2.3TNF-α stimulation
THP-1IL-6 Secretion Inhibition (ELISA)15.1 ± 3.0LPS stimulation

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The protocols detailed in this application note provide a robust framework for characterizing the cellular efficacy of this compound. By systematically assessing its impact on cell viability, apoptosis, cell cycle progression, and key inflammatory pathways, researchers can build a comprehensive biological profile of the compound. This multi-assay approach is critical for elucidating its primary mechanism of action, identifying its most promising therapeutic applications, and guiding further efforts in drug development and lead optimization.

References

The Strategic Application of 1H-Indazole-4-Carbohydrazide in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fragments and the Privilege of the Indazole Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening small, low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[3][4] Within the vast landscape of chemical scaffolds, the indazole ring system has garnered significant attention, earning the designation of a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[5]

This technical guide focuses on the practical application of a specific indazole-based fragment, 1H-indazole-4-carbohydrazide , in FBDD campaigns. We will provide a comprehensive overview, from the synthesis of the fragment and its incorporation into a screening library to detailed protocols for primary screening, hit validation, and strategies for hit-to-lead optimization.

The Indazole Moiety: A Cornerstone in Medicinal Chemistry

The indazole scaffold, a bicyclic heteroaromatic system, is a key structural motif in numerous approved drugs and clinical candidates. Its rigid nature and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal anchor for binding to biological targets.[5] The diverse biological activities associated with indazole derivatives, including anti-cancer, anti-inflammatory, and anti-infective properties, underscore the therapeutic potential of this versatile scaffold.[6][7]

PART 1: The Fragment - this compound

Physicochemical Properties and "Rule of Three" Compliance

This compound is an excellent candidate for inclusion in a fragment library. Its properties align well with the widely accepted "Rule of Three" (Ro3), a set of guidelines for selecting fragments with a higher probability of success in FBDD.[8]

PropertyGuideline (Ro3)This compound
Molecular Weight< 300 Da~176.17 g/mol
cLogP≤ 3Estimated between 0.5 and 1.5
Hydrogen Bond Donors≤ 33
Hydrogen Bond Acceptors≤ 33
Proposed Synthesis of this compound

While numerous methods exist for the synthesis of the indazole core, a practical route to this compound can be adapted from established procedures.[6][7][9][10][11] A plausible synthetic scheme starting from 2-methyl-3-nitrobenzoic acid is outlined below.

Synthesis_of_1H_indazole_4_carbohydrazide start 2-Methyl-3-nitrobenzoic acid step1 Esterification (MeOH, H2SO4) start->step1 intermediate1 Methyl 2-methyl-3-nitrobenzoate step1->intermediate1 step2 Reduction (e.g., Fe, NH4Cl) intermediate1->step2 intermediate2 Methyl 3-amino-2-methylbenzoate step2->intermediate2 step3 Diazotization & Cyclization (NaNO2, HCl) intermediate2->step3 intermediate3 Methyl 1H-indazole-4-carboxylate step3->intermediate3 step4 Hydrazinolysis (Hydrazine hydrate) intermediate3->step4 product This compound step4->product

Figure 1: Proposed synthetic route for this compound.

PART 2: Fragment Library Preparation and Screening Cascade

Building a Focused Indazole-Based Fragment Library

A successful FBDD campaign begins with a high-quality fragment library.[8][12][13] When incorporating this compound, it is beneficial to include a curated set of structural analogs to explore the surrounding chemical space.

Key Considerations for Library Design:

  • Diversity: Include derivatives with substitutions at various positions of the indazole ring to probe different interactions within the binding pocket.

  • Solubility: Ensure all fragments are highly soluble in the screening buffers to avoid false positives and ensure accurate affinity measurements.[8]

  • Purity and Stability: All compounds should be of high purity and checked for stability under storage and screening conditions.[12][13]

The FBDD Screening Workflow

The screening process in FBDD is designed to detect the weak binding affinities typical of fragments. This necessitates the use of sensitive biophysical techniques. A tiered approach is often employed, starting with a primary screen to identify initial hits, followed by orthogonal validation and detailed characterization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Library Indazole-Focused Fragment Library (including this compound) PrimaryScreen Primary Biophysical Screen (e.g., DSF, SPR, NMR) Library->PrimaryScreen HitList Initial Hit List PrimaryScreen->HitList OrthogonalScreen Orthogonal Biophysical Screen (e.g., ITC, different NMR method) HitList->OrthogonalScreen DoseResponse Dose-Response & Affinity Determination (KD) OrthogonalScreen->DoseResponse ValidatedHits Validated Hits DoseResponse->ValidatedHits StructuralBiology Structural Biology (X-ray Crystallography, NMR) ValidatedHits->StructuralBiology SAR Structure-Activity Relationship (SAR) by medicinal chemistry StructuralBiology->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Figure 2: A typical Fragment-Based Drug Discovery (FBDD) workflow.

PART 3: Detailed Experimental Protocols

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening.[14][15] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[16][17]

Objective: To identify fragments that thermally stabilize the target protein.

Materials:

  • Purified target protein (at a concentration of 0.2-0.5 mg/mL)[16]

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Fragment library plates (with this compound and analogs at 10 mM in DMSO)

  • 384-well qPCR plates

  • Real-time PCR instrument capable of thermal ramping

Procedure:

  • Prepare the Master Mix: In a suitable container, prepare a master mix of the target protein and SYPRO Orange dye in DSF buffer. The final concentration of the protein should be ~2 µM and the dye at a 5x concentration.

  • Dispense Master Mix: Using a multichannel pipette, dispense 10 µL of the master mix into each well of a 384-well qPCR plate.

  • Add Fragments: Use an acoustic liquid handler or a pin tool to transfer ~10-50 nL of each fragment stock solution into the corresponding wells of the assay plate. This will result in a final fragment concentration of 10-50 µM. Include DMSO-only controls.

  • Seal and Centrifuge: Seal the plate with an optically clear seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Melt: Place the plate in the qPCR instrument and run a thermal melt protocol, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Data Analysis: Analyze the resulting melt curves to determine the Tm for each well. A significant positive shift in Tm (ΔTm > 2 °C) compared to the DMSO control is considered a preliminary hit.

Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for confirming hits and quantifying binding kinetics.[18][19][20][21]

Objective: To confirm the binding of primary hits to the target protein and determine the equilibrium dissociation constant (KD).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein

  • SPR running buffer (e.g., HBS-EP+)

  • Validated hit fragments (serial dilutions in running buffer with matched DMSO concentration)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions. Aim for a response unit (RU) level that will provide an adequate signal for fragment binding.

  • Fragment Preparation: Prepare a series of dilutions for each hit fragment, typically ranging from low micromolar to millimolar concentrations.

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface. Include buffer-only injections for double referencing.

  • Data Analysis: Fit the steady-state binding responses to a 1:1 binding model to determine the KD for each fragment. High-quality hits will exhibit a concentration-dependent binding response.

ParameterTypical Value for Fragments
KD 10 µM - 10 mM
Ligand Efficiency (LE) ≥ 0.3
Protocol 3: Structural Characterization using NMR Spectroscopy

NMR-based methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are invaluable for confirming binding and providing structural insights into the fragment-protein interaction.[22][23][24][25][26]

Objective: To confirm fragment binding and identify the parts of the fragment that are in close proximity to the protein surface.

Procedure (STD-NMR):

  • Sample Preparation: Prepare two samples: one with the ligand alone and another with the ligand and the target protein in a deuterated buffer. The ligand should be in significant molar excess (e.g., 100:1).[26]

  • NMR Data Acquisition: Acquire a standard 1D proton NMR spectrum for both samples. For the protein-ligand sample, acquire an STD-NMR spectrum. This involves irradiating the protein at a frequency where only the protein resonates and a reference spectrum with off-resonance irradiation.[25]

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the ligand that received saturation transfer from the protein, indicating they are in close contact with the protein surface.

  • Epitope Mapping: The relative intensities of the signals in the STD spectrum can be used to map the binding epitope of the fragment.

PART 4: Hit-to-Lead Optimization

Once a fragment hit like this compound is validated and its binding mode is understood through structural biology, the hit-to-lead optimization phase begins.[27][28] The goal is to evolve the low-affinity fragment into a high-potency lead compound.

Strategies for Optimization:

  • Fragment Growing: Add chemical moieties to the fragment to explore interactions with adjacent pockets on the protein surface.[1]

  • Fragment Linking: If two fragments are found to bind in close proximity, they can be chemically linked to create a larger, higher-affinity molecule.[1]

  • Fragment Merging: Combine the structural features of two or more overlapping fragments into a single, more potent compound.[1]

For this compound, the hydrazide moiety provides a convenient chemical handle for derivatization in a "fragment growing" strategy.

Hit_to_Lead Fragment Validated Hit (this compound) Low Affinity (μM-mM) Growing Fragment Growing (Derivatize at hydrazide) Fragment->Growing Linking Fragment Linking (Connect to another nearby fragment) Fragment->Linking Merging Fragment Merging (Combine with an overlapping fragment) Fragment->Merging Lead Lead Compound High Affinity (nM-μM) Growing->Lead Linking->Lead Merging->Lead

Figure 3: Strategies for hit-to-lead optimization of a fragment hit.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its privileged indazole scaffold, coupled with its compliance with the "Rule of Three," makes it a high-quality fragment for screening against a variety of biological targets. By employing a systematic workflow of biophysical screening, hit validation, and structure-guided optimization, researchers can leverage this and similar fragments to efficiently discover novel and potent lead compounds. The detailed protocols and strategies outlined in this guide provide a practical framework for the successful application of this compound in modern drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Indazole-4-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1H-indazole-4-carbohydrazide. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your synthetic protocols and overcoming common challenges. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience to ensure scientific integrity and practical utility.

I. Troubleshooting Guide: Overcoming Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is typically a two-step process involving the esterification of 1H-indazole-4-carboxylic acid followed by hydrazinolysis of the resulting ester.

Issue 1: Low Yield in the Esterification of 1H-Indazole-4-Carboxylic Acid

Question: My esterification of 1H-indazole-4-carboxylic acid to its corresponding methyl or ethyl ester is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the esterification step can stem from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. Here is a systematic approach to troubleshoot this issue:

A. Choice of Esterification Method:

The most common method is a Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst.

  • Catalyst Choice: While sulfuric acid (H₂SO₄) is frequently used, consider using thionyl chloride (SOCl₂) or oxalyl chloride to first convert the carboxylic acid to the more reactive acyl chloride, which can then be reacted with the alcohol. This can often lead to higher yields.

  • Dehydration: The Fischer-Speier esterification is a reversible reaction. To drive the equilibrium towards the product, it is crucial to remove the water formed during the reaction. This can be achieved by:

    • Using a Dean-Stark apparatus.

    • Employing a large excess of the alcohol.

    • Adding a dehydrating agent like molecular sieves.

B. Reaction Conditions:

  • Temperature: Ensure the reaction is heated to reflux to achieve a reasonable reaction rate. The specific temperature will depend on the alcohol used.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion.

C. Work-up Procedure:

  • Neutralization: After the reaction is complete, the acidic catalyst must be neutralized. A careful wash with a saturated sodium bicarbonate (NaHCO₃) solution is typically employed. Incomplete neutralization can lead to hydrolysis of the ester back to the carboxylic acid during work-up and purification.[1]

  • Extraction: Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract the ester from the aqueous layer. Perform multiple extractions to maximize recovery.

Table 1: Comparison of Esterification Conditions

ParameterStandard Fischer-SpeierAcyl Chloride Intermediate
Reagents 1H-Indazole-4-carboxylic acid, excess alcohol (MeOH or EtOH), catalytic H₂SO₄1H-Indazole-4-carboxylic acid, SOCl₂ or (COCl)₂, alcohol
Temperature Reflux0 °C to Room Temperature
Key Advantage Simpler, one-step procedureHigher reactivity, often higher yield
Consideration Reversible, requires water removalTwo-step process, requires handling of corrosive reagents

dot

Caption: Troubleshooting flowchart for low esterification yield.

Issue 2: Incomplete Hydrazinolysis of the Indazole Ester

Question: The conversion of my 1H-indazole-4-carboxylate ester to the carbohydrazide is sluggish and often incomplete. How can I drive this reaction to completion?

Answer:

Incomplete hydrazinolysis is a common issue that can often be resolved by optimizing the reaction conditions and the choice of reagents.

A. Hydrazine Reagent:

  • Hydrazine Hydrate vs. Anhydrous Hydrazine: Hydrazine hydrate (N₂H₄·H₂O) is commonly used and is generally sufficient. However, in some cases, anhydrous hydrazine may be more effective, although it is more hazardous and requires careful handling.

  • Excess Hydrazine: A significant excess of hydrazine hydrate (typically 3-10 equivalents) is recommended to drive the reaction forward.

B. Solvent and Temperature:

  • Solvent: Ethanol or methanol are the most common solvents for this reaction. Ensure enough solvent is used to fully dissolve the starting ester.

  • Temperature: The reaction is typically performed at reflux. Increasing the reaction time at reflux can often improve the yield. Monitor the disappearance of the starting ester by TLC.

C. Potential Side Reactions:

  • Be aware of potential side reactions, such as the Wolff-Kishner reduction of the ester group, although this is less common under standard hydrazinolysis conditions.[2]

Protocol for Hydrazinolysis:

  • Dissolve the 1H-indazole-4-carboxylate ester in ethanol (approximately 10 mL per gram of ester).

  • Add hydrazine hydrate (5 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • The product, this compound, often precipitates out of the solution upon cooling.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Issue 3: Formation of Impurities During Synthesis

Question: I am observing significant impurities in my final this compound product. What are the likely impurities and how can I minimize their formation?

Answer:

Impurity formation can occur at both the esterification and hydrazinolysis stages.

A. Impurities from Esterification:

  • Unreacted Carboxylic Acid: The most common impurity is the starting 1H-indazole-4-carboxylic acid. This can be removed by a basic wash during the work-up of the ester.

  • N-Alkylation: While less common, alkylation of the indazole nitrogen is a potential side reaction, leading to a mixture of N-1 and N-2 alkylated esters.[3] Using milder esterification conditions can help minimize this.

B. Impurities from Hydrazinolysis:

  • Unreacted Ester: If the hydrazinolysis is incomplete, the starting ester will be a major impurity. This can be addressed by optimizing the hydrazinolysis conditions as described in Issue 2.

  • Diacyl Hydrazine Formation: It is possible for the newly formed carbohydrazide to react with another molecule of the ester, leading to a diacyl hydrazine impurity. Using a larger excess of hydrazine can help to minimize this side reaction.

C. Purification Strategies:

  • Recrystallization: this compound can often be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary. A mobile phase of dichloromethane/methanol or ethyl acetate/hexane is typically effective.

dot

Caption: Decision tree for identifying and mitigating impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound?

A1: With optimized protocols, the overall yield for the two-step synthesis can range from 70% to 90%. The esterification step typically proceeds with a yield of 80-95%, and the hydrazinolysis step can achieve yields of 85-98%.[4]

Q2: Are there any alternative synthetic routes to this compound?

A2: While the esterification-hydrazinolysis sequence is the most common, alternative approaches exist. One possibility is the direct conversion of 1H-indazole-4-carboxylic acid to the carbohydrazide using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) followed by reaction with hydrazine.[4] However, this method is often more expensive.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the hydrazide.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Hydrazine: Hydrazine and its hydrate are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive and react violently with water. Handle them with extreme care in a fume hood.

  • Strong Acids: Concentrated sulfuric acid is highly corrosive. Add it slowly and carefully to the reaction mixture.

Q5: Can I use a different starting material, for example, 1H-indazole-4-carbonitrile?

A5: Yes, it is possible to synthesize this compound from 1H-indazole-4-carbonitrile. This would typically involve hydrolysis of the nitrile to the carboxylic acid, followed by the esterification and hydrazinolysis steps. Alternatively, direct conversion of the nitrile to the hydrazide may be possible under specific conditions, but this is a less common route.

III. References

  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4789. --INVALID-LINK--

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. --INVALID-LINK--

  • Organic Chemistry Portal. Indazole synthesis. --INVALID-LINK--

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Materials Chemistry Frontiers, 7(18), 3735-3765. --INVALID-LINK--

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?--INVALID-LINK--

  • Kim, J., et al. (2016). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 21(9), 1228. --INVALID-LINK--

  • Patil, S. A., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14. --INVALID-LINK--

  • ResearchGate. (2025). An efficient synthesis of 1- H indazoles. --INVALID-LINK--

  • Li, G., et al. (2019). Expedient synthesis of E-hydrazone esters and 1H-indazole scaffolds through heterogeneous single-atom platinum catalysis. Science Advances, 5(12), eaaz0221. --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. --INVALID-LINK--

  • ResearchGate. (2025). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. --INVALID-LINK--

  • Li, P., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3127-3133. --INVALID-LINK--

  • Claramunt, R. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Arkivoc, 2007(3), 115-125. --INVALID-LINK--

  • ResearchGate. (2025). A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides. --INVALID-LINK--

  • Google Patents. (2013). CN102898374A - Method for preparing 1H-indazole derivative. --INVALID-LINK--

  • El-Faham, A., et al. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 12(55), 35691-35707. --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 2.10: Reactions of Esters. --INVALID-LINK--

  • Elguero, J., et al. (2014). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 79(12), 5429-5441. --INVALID-LINK--

  • Kumar, S., et al. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 8(3), 1435-1439. --INVALID-LINK--

  • ResearchGate. (2025). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. --INVALID-LINK--

  • The Royal Society of Chemistry. (2017). A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. --INVALID-LINK--

  • ResearchGate. (2020). What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole?--INVALID-LINK--

  • ChemicalBook. 1H-Imidazole-4-carboxylic acid synthesis. --INVALID-LINK--

  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. --INVALID-LINK--

  • National Institutes of Health. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. --INVALID-LINK--

  • PrepChem.com. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). --INVALID-LINK--

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. --INVALID-LINK--

  • SAGE Journals. (2003). An Efficient Microwave-Assisted One-Pot Conversion of Carboxylic Acids into Hydrazides. --INVALID-LINK--

  • Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?--INVALID-LINK--

References

Overcoming solubility issues of 1H-indazole-4-carbohydrazide in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the solubility of 1H-indazole-4-carbohydrazide in aqueous buffers. Our goal is to equip you with the foundational knowledge and practical protocols to overcome solubility challenges in your experiments.

Introduction: Understanding the Solubility Challenge

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a bicyclic aromatic indazole core and a polar carbohydrazide group, presents a classic solubility dilemma. The planar indazole ring is hydrophobic and contributes to poor aqueous solubility, while the carbohydrazide moiety offers sites for hydrogen bonding. This amphipathic nature often leads to limited solubility in standard physiological buffers, a significant hurdle for in vitro and in vivo studies. More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are practically insoluble in water, making solubility enhancement a critical step in research.[3][4]

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in my PBS buffer (pH 7.4). Why is this happening?

A1: This is expected due to the molecule's limited intrinsic aqueous solubility. The dominant hydrophobic character of the indazole ring system leads to poor interaction with the polar water molecules in the buffer. While the carbohydrazide group is polar, it is not sufficient to overcome the hydrophobicity of the core structure, resulting in low overall solubility.

Q2: I dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. What's wrong?

A2: This common phenomenon is known as "solvent-shifting" or "crashing out." The compound is highly soluble in the organic solvent (DMSO) but becomes supersaturated when introduced to the aqueous medium where its solubility is much lower. This rapid change in solvent environment forces the compound out of solution as a precipitate. It is a key reason why determining the compound's thermodynamic (or equilibrium) solubility in the final aqueous buffer is crucial for designing robust experiments.[5]

Q3: What are the primary strategies I can use to improve the solubility of this compound?

A3: There are three main, well-established techniques for enhancing the solubility of poorly soluble compounds like this one:[3][6]

  • pH Adjustment: Modify the buffer pH to ionize the molecule, as the ionized form is typically much more soluble than the neutral form.[]

  • Use of Co-solvents: Add a small percentage of a water-miscible organic solvent to the aqueous buffer to reduce the overall polarity of the solvent system.[8][9]

  • Formulation with Solubilizing Excipients: Employ agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic part of the molecule, increasing its apparent solubility in water.[10][11]

Q4: How do I know which solubilization strategy is best for my experiment?

A4: The optimal strategy depends on your experimental context.

  • For cell-based assays , minimizing the concentration of any additive (like co-solvents or excipients) is critical to avoid cytotoxicity or off-target effects. Often, a combination of a low percentage of co-solvent and slight pH adjustment is a good starting point.

  • For biochemical assays , you must ensure the chosen method does not interfere with enzyme activity or protein stability.

  • For animal studies , the formulation must be non-toxic and biocompatible at the required dose. Cyclodextrin formulations are frequently used for this purpose.[12]

The workflow below provides a systematic approach to selecting and optimizing a solubilization strategy.

G start Start: Compound Precipitates in Aqueous Buffer stock Prepare High-Concentration Stock in 100% DMSO start->stock thermo_sol Determine Thermodynamic Solubility in Target Buffer (Shake-Flask Method) stock->thermo_sol is_sol_sufficient Is Solubility > Required Experimental Concentration? thermo_sol->is_sol_sufficient strategy_selection Select Solubilization Strategy is_sol_sufficient->strategy_selection No success Success: Soluble & Assay-Compatible Solution is_sol_sufficient->success Yes ph_adjust Strategy 1: pH Adjustment strategy_selection->ph_adjust cosolvent Strategy 2: Co-solvents strategy_selection->cosolvent cyclodextrin Strategy 3: Cyclodextrins strategy_selection->cyclodextrin ph_profile Perform pH-Solubility Profile ph_adjust->ph_profile cosolvent_screen Screen Co-solvents (e.g., Ethanol, PEG 300) cosolvent->cosolvent_screen cyclo_screen Screen Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) cyclodextrin->cyclo_screen optimize Optimize Concentration & Validate in Assay (Check for interference/toxicity) ph_profile->optimize cosolvent_screen->optimize cyclo_screen->optimize optimize->success

Caption: A troubleshooting workflow for addressing solubility issues.

Troubleshooting Guides & Experimental Protocols

Before attempting advanced solubilization, it is essential to determine the baseline thermodynamic solubility of your compound.

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This gold-standard method measures the equilibrium concentration of a compound in a solvent, providing the most accurate measure of its true solubility under specific conditions.[13][14]

Methodology:

  • Add an excess amount of this compound powder to a known volume of your target aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The solid should be clearly visible.

  • Seal the vial tightly and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, check that undissolved solid remains. If not, add more compound and repeat.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC with a standard curve.[15]

Strategy 1: pH Adjustment

Causality & Mechanism: The solubility of ionizable compounds is highly dependent on pH.[] this compound has two key ionizable sites:

  • The indazole ring NH proton is weakly acidic (predicted pKa ~12-14).[16][17]

  • The hydrazide group is basic and can be protonated under acidic conditions.

By adjusting the buffer pH to be at least 2 units away from a pKa, you can ensure the compound exists predominantly in its more soluble, ionized form.[18] For this molecule, the most practical approach is to lower the pH to protonate the basic hydrazide group.

Caption: Ionization states of this compound at different pH values. (Note: Images are placeholders)

Protocol 2: Generating a pH-Solubility Profile

  • Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, 8).

  • For each pH, perform the Thermodynamic Solubility determination as described in Protocol 1.

  • Plot the measured solubility (on a log scale) against the buffer pH.

  • This profile will reveal the optimal pH range for solubilizing your compound for your experiments.

pH of BufferExpected Ionization StateExpected Relative Solubility
3.0 - 5.0Hydrazide is protonated (cationic)High
6.0 - 9.0Predominantly neutralLow
> 12.0Indazole NH is deprotonated (anionic)High (Often not physiologically relevant)
Strategy 2: Co-solvent Systems

Causality & Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[4] This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the solvent, thereby increasing solubility.[9] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[8]

Protocol 3: Co-solvent Screening

  • Prepare stock solutions of your compound in 100% DMSO.

  • Create a series of your primary aqueous buffer containing increasing percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% ethanol).

  • To each buffer/co-solvent mixture, add the compound from the DMSO stock to your desired final concentration. Ensure the final DMSO concentration is constant and minimal across all samples (e.g., <0.5%).

  • Incubate the solutions at the desired temperature for 1-2 hours.

  • Visually inspect for precipitation. The highest percentage of co-solvent that results in a clear solution is your upper limit.

  • Crucially, run vehicle controls (buffer with the same co-solvent percentage but no compound) in your assay to ensure the co-solvent itself does not cause artifacts.

Strategy 3: Formulation with Cyclodextrins

Causality & Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[10][12] They can encapsulate poorly soluble "guest" molecules, like this compound, forming non-covalent "inclusion complexes."[11][19] This complex shields the hydrophobic part of the drug from water, dramatically increasing its apparent aqueous solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, safe choices.[12]

G Indazole This compound (Hydrophobic Core) Plus + Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Yields Complex Soluble Inclusion Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol 4: Cyclodextrin Formulation Screening

  • Prepare a 20% (w/v) stock solution of HP-β-CD in your aqueous buffer.

  • Create a series of dilutions from the CD stock to achieve final concentrations of, for example, 0%, 0.5%, 1%, 2.5%, and 5% HP-β-CD in your buffer.

  • To each cyclodextrin solution, add this compound from a concentrated DMSO stock to the desired final concentration. Keep the final DMSO concentration constant and minimal (<0.5%).

  • Incubate the solutions for 1-2 hours at room temperature with gentle agitation to facilitate complex formation.

  • Observe the solutions for clarity. Use nephelometry or visual inspection against a dark background to assess precipitation.[20] The lowest concentration of CD that maintains clarity is the preferred choice.

StrategyProsConsTypical Starting Concentration
pH Adjustment Simple, inexpensive, uses minimal additives.[]May not be compatible with assay pH; can affect compound stability.Adjust to pH 4-5
Co-solvents Effective for many compounds; simple to prepare.[8]Potential for cytotoxicity or assay interference; requires careful vehicle controls.[21]< 1% Ethanol, < 5% PEG 300
Cyclodextrins Generally low toxicity, highly effective; used in approved drug products.[10][12]More expensive; can sometimes interfere with ligand-receptor binding if the complex does not dissociate.1-5% (w/v) HP-β-CD

References

Optimizing reaction conditions for 1H-indazole-4-carbohydrazide derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TS-INDZ-HC-451-Rev-2.1

Last Updated: December 31, 2025

Introduction

Welcome to the technical support center for the derivatization of 1H-indazole-4-carbohydrazide. This versatile building block is a cornerstone in medicinal chemistry and drug discovery, serving as a precursor for a wide range of biologically active compounds.[1][2][3][4] Its unique structure, featuring a reactive hydrazide functional group appended to the stable indazole core, allows for diverse chemical transformations.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

The primary reactivity of this compound stems from the nucleophilic hydrazide moiety (-CONHNH₂). The most common derivatization strategies include:

  • Schiff Base Formation: Condensation with various aldehydes and ketones to form hydrazones. This is often a straightforward reaction catalyzed by a few drops of acid.[5]

  • Acylation/Amide Bond Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form N,N'-diacylhydrazines or to acylate the terminal nitrogen.[6]

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Cyclization Reactions: The hydrazide can be a key component in forming various heterocyclic rings, such as 1,3,4-oxadiazoles or pyrazoles, after initial condensation with an appropriate partner.[6]

Q2: My this compound starting material has poor solubility. What solvents are recommended?

Poor solubility is a frequent challenge. The indazole ring system imparts some aromatic character, while the carbohydrazide group is polar.

  • Protic Solvents: For reactions like Schiff base formation, polar protic solvents such as ethanol, methanol, or isopropanol are often the first choice. They can solvate the hydrazide group and often allow for the product to crystallize upon cooling.

  • Aprotic Polar Solvents: For reactions requiring anhydrous conditions or higher temperatures (e.g., with coupling agents), solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) are effective.[7] Be aware that removal of high-boiling point solvents like DMF and DMSO can be challenging during workup.

  • Mixed Solvent Systems: Sometimes a mixture, such as Dioxane/Water or THF/Water, can provide the right balance of polarity to dissolve all reactants.[8][9]

Q3: How do I monitor the progress of my reaction effectively?

Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Stain: Use a potassium permanganate (KMnO₄) stain. Hydrazides and hydrazones are readily oxidized and will appear as yellow spots on a purple background. A UV lamp is also crucial for visualizing the aromatic indazole ring.

  • Mobile Phase: Start with a moderately polar mobile phase, such as 30-50% Ethyl Acetate in Hexane. Adjust the polarity based on the Rf values of your starting material and product. The product is typically less polar than the carbohydrazide starting material.

  • Co-spotting: Always co-spot your reaction mixture with the starting material to definitively track its consumption.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem Area 1: Low or No Product Yield

Q: I've run the reaction overnight, but TLC shows only starting material. What went wrong?

This is a common issue often related to insufficient activation or unfavorable reaction kinetics.

  • Causality: The condensation of a hydrazide with a less reactive ketone or a sterically hindered aldehyde can be slow. Similarly, amide coupling reactions require the activation of the carboxylic acid partner.

  • Solutions:

    • Catalysis (for Schiff Bases): Add a catalytic amount (2-3 drops) of glacial acetic acid or a small crystal of p-toluenesulfonic acid (p-TSA). Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.[5]

    • Increase Temperature: Gently refluxing the reaction mixture in a solvent like ethanol can significantly increase the reaction rate. Monitor the reaction by TLC every 1-2 hours.

    • Water Removal: Hydrazone formation is a condensation reaction that releases water. If the reaction is reversible, this water can hydrolyze the product back to the starting materials. The use of a Dean-Stark apparatus or adding molecular sieves (3Å or 4Å) can drive the equilibrium towards the product.

    • Check Reagent Quality: Ensure your aldehyde/ketone has not been oxidized to the corresponding carboxylic acid, especially if it has been stored for a long time. Verify the purity of your coupling agents (for acylation reactions).

Q: My product seems to be forming, but the yield after workup and purification is very low. Where could I be losing my compound?

Product loss can occur during the workup and purification stages, often due to solubility issues or instability.

  • Causality: The derivatized indazole may have significantly different solubility properties than the starting material. It might be partially soluble in the aqueous phase during extraction or may adhere strongly to silica gel during chromatography.

  • Solutions:

    • Workup Modification: If your product precipitates from the reaction mixture upon cooling, filtration may be a better isolation method than an aqueous workup. If extraction is necessary, saturate the aqueous layer with NaCl (brine) to decrease the solubility of your organic product and "salt it out." Back-extract the aqueous layer multiple times with your organic solvent (e.g., 3x with Ethyl Acetate).

    • Chromatography Optimization: If the product is very polar and streaks on the silica gel column, try adding 0.5-1% triethylamine or acetic acid to the mobile phase to suppress basic or acidic site interactions, respectively. Alternatively, consider using a different stationary phase like alumina or reverse-phase chromatography.[10]

    • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) is often a more efficient purification method than chromatography for achieving high purity and yield.[8]

Problem Area 2: Impurity Formation and Side Reactions

Q: My final product NMR shows unexpected signals. What are the likely side products?

  • Causality: Side reactions can occur depending on the specific derivatization.

  • Common Side Products & Solutions:

    • Double Acylation: In acylation reactions, it's possible for both nitrogens of the hydrazide to be acylated.

      • Solution: Use controlled stoichiometry (1.0-1.1 equivalents of the acylating agent) and add it slowly at a lower temperature (e.g., 0 °C) to favor mono-acylation at the more nucleophilic terminal nitrogen.

    • Oxidation/Decomposition: Hydrazones can sometimes be sensitive to air oxidation, especially under prolonged heating.

      • Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon). Avoid excessive heating and extended reaction times once the starting material is consumed.

    • Formation of Azines: If reacting with an aldehyde, the aldehyde can sometimes react with itself to form an azine (R-CH=N-N=CH-R) if excess hydrazine (as an impurity or from decomposition) is present.

      • Solution: Ensure high purity of the this compound starting material.

Data Presentation & Summary Tables

For clarity, the following tables summarize key experimental parameters.

Table 1: Solvent Selection Guide for Common Derivatizations

Reaction TypePrimary SolventSecondary/Alternative SolventsRationale & Notes
Schiff Base Formation Ethanol (EtOH)Methanol (MeOH), Isopropanol (IPA)Good solubility for reactants; product often crystallizes on cooling.
Acylation (Acyl Chloride) Dichloromethane (DCM), THFAcetonitrile (ACN)Aprotic solvents are necessary. A base like triethylamine or pyridine is required.
Acylation (Coupling Agent) Dimethylformamide (DMF)Dichloromethane (DCM)DMF is excellent for dissolving all components but requires high vacuum for removal.
Cyclization to Oxadiazoles POCl₃ (as reagent/solvent)Toluene, Xylene (with dehydrating agent)Often requires harsh, high-temperature, and anhydrous conditions.

Table 2: Troubleshooting Quick Reference

SymptomPotential CauseSuggested Action
No ReactionInsufficient activationAdd catalytic acid (for Schiff bases); check coupling agent activity (for acylations).
Low temperatureIncrease temperature/reflux.
Low YieldProduct loss in workupModify extraction (use brine); consider filtration instead of extraction.
Issues with chromatographyModify mobile phase (add TEA/AcOH); consider recrystallization.
Multiple Spots on TLCSide reactionsControl stoichiometry and temperature; use an inert atmosphere.
Impure starting materialsVerify purity of all reagents before starting.

Key Experimental Protocols

Protocol 1: General Procedure for Schiff Base (Hydrazone) Synthesis
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Dissolution: Add a suitable solvent, typically ethanol (approx. 0.1 M concentration), and stir to dissolve. Gentle warming may be required.

  • Reagent Addition: Add the corresponding aldehyde or ketone (1.05 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC. Reactions are typically complete within 2-12 hours.

  • Isolation:

    • Method A (Precipitation): Cool the reaction mixture in an ice bath. The product often precipitates as a solid. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

    • Method B (Extraction): Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Protocol 2: General Procedure for Acylation using a Coupling Agent
  • Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Activation: Add a coupling agent such as HATU (1.1 eq) or HBTU/HOBt (1.1 eq each) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 15-30 minutes to form the activated ester.

  • Hydrazide Addition: Add a solution of this compound (1.0 eq) in a minimum amount of anhydrous DMF.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into cold water to precipitate the product. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash thoroughly with water and then with a non-polar solvent like diethyl ether or hexane to remove residual DMF and coupling agent byproducts.

  • Purification: Dry the solid under vacuum. Further purification can be achieved by column chromatography or recrystallization.

Visualizations: Workflows and Logic Diagrams

To aid in experimental design and troubleshooting, the following diagrams illustrate key processes.

Diagram 1: General Experimental Workflow

This diagram outlines the standard sequence of operations for a typical derivatization experiment.

G reagents 1. Reagent Preparation (Indazole-Hydrazide, Aldehyde/Acid) setup 2. Reaction Setup (Solvent, Catalyst, Inert Atm.) reagents->setup Stoichiometry reaction 3. Reaction Monitoring (TLC / LC-MS) setup->reaction Temp / Time workup 4. Workup & Isolation (Extraction / Filtration) reaction->workup Reaction Complete purification 5. Purification (Chromatography / Recrystallization) workup->purification analysis 6. Characterization (NMR, MS, m.p.) purification->analysis

Caption: Standard workflow for synthesis and analysis.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This logic diagram provides a step-by-step guide for diagnosing the root cause of low product yield.

G start Low Yield Observed check_tlc Check Final TLC: Any Starting Material (SM)? start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete Yes no_sm SM Consumed check_tlc->no_sm No action_incomplete Action: - Increase Temp/Time - Add Catalyst - Check Reagent Purity incomplete->action_incomplete check_workup Product Lost During Workup/Purification? no_sm->check_workup workup_yes Action: - Modify Extraction (Brine) - Optimize Chromatography - Try Recrystallization check_workup->workup_yes Likely workup_no Consider: - Product Decomposition - Volatile Product Lost - Inaccurate Mass Balance check_workup->workup_no Unlikely

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Crystallization of 1H-indazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 1H-indazole-4-carbohydrazide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification and crystallization of this compound. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am not getting any crystals of this compound to form upon cooling my solution. What are the likely causes and solutions?

A complete failure of crystallization is typically rooted in two primary areas: insufficient supersaturation or issues with nucleation.

1. Insufficient Supersaturation: Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature.[1][2] If the solution is not saturated or is only minimally saturated at the higher temperature, cooling will not create the necessary thermodynamic driving force for crystal formation.

  • Causality: The solubility of most solids, including this compound, increases with temperature. The goal of a cooling crystallization is to create a saturated solution at a high temperature and then cool it to a temperature where the compound's solubility is significantly lower.

  • Troubleshooting Protocol:

    • Reheat the Solution: Gently warm the solution to its original temperature.

    • Reduce Solvent Volume: Carefully evaporate a portion of the solvent under a gentle stream of nitrogen or by using a rotary evaporator. This will increase the concentration of the solute.

    • Test for Saturation: Dip a glass rod into the hot solution and remove it. If a solid film forms on the rod as it cools, the solution is likely saturated or close to it.

    • Attempt Cooling Again: Allow the concentrated solution to cool slowly.

2. Nucleation Problems: Crystal growth requires an initial "seed" or nucleation site. In a very clean system with a highly pure compound, spontaneous nucleation can be kinetically hindered.

  • Causality: Nucleation is the first step in crystallization where dissolved molecules begin to form clusters that are stable enough to grow into macroscopic crystals. This process has an energy barrier that must be overcome.

  • Troubleshooting Protocol:

    • Induce Crystallization by Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod.[3] The microscopic imperfections on the glass can serve as nucleation sites.

    • Seeding: If you have a small amount of pure, solid this compound, add a single, tiny crystal to the cooled, supersaturated solution. This "seed crystal" provides a template for further crystal growth.[3]

    • Ultrasonic Agitation: In some cases, placing the flask in an ultrasonic bath for a short period can induce nucleation.

Q2: My this compound is "oiling out" as a liquid instead of forming solid crystals. How can I prevent this?

"Oiling out" is a common and frustrating problem in crystallization where the solute separates from the solution as a liquid phase instead of a solid.[3][4] This typically occurs when a highly supersaturated solution is cooled to a temperature that is still above the melting point of the solute in the presence of the solvent. The resulting oil rarely crystallizes well and tends to trap impurities.

  • Causality: This phenomenon is governed by the phase diagram of your compound-solvent system. If the rate of supersaturation is too high, the system may cross into a metastable liquid-liquid separation region before it has a chance to nucleate as a solid.

  • Troubleshooting Strategies:

    • Reduce the Rate of Supersaturation:

      • Slower Cooling: Cool the solution much more slowly. Place the flask in an insulated container (like a Dewar flask or a beaker wrapped in glass wool) to decrease the cooling rate.[3]

      • Slower Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent much more slowly and with vigorous stirring to avoid creating localized areas of very high supersaturation.[5][6]

    • Adjust the Solvent System:

      • Add More "Good" Solvent: Reheat the mixture until the oil redissolves, then add a small amount of the solvent in which the compound is more soluble. This lowers the overall supersaturation. Now, attempt to cool it again, slowly.[3]

      • Change Solvents: The chosen solvent may have a boiling point that is too high relative to the compound's melting point. Experiment with a lower-boiling point solvent or a different solvent mixture.

    • Lower the Initial Concentration: Start with a more dilute solution at the high temperature. While this may reduce the overall yield, it can often prevent oiling out by ensuring the solution does not become excessively supersaturated upon cooling.

Q3: The crystals I've obtained are very small needles, not the block-like crystals I need for X-ray diffraction. How can I grow larger, higher-quality crystals?

The size and quality of crystals are directly related to the kinetics of the crystallization process. Small or needle-like crystals are typically the result of rapid nucleation and fast crystal growth.[3][7] When many nuclei form at once, they compete for the available solute, limiting the final size of each crystal.[8]

  • Causality: The final crystal morphology is a balance between the rate of nucleation (the formation of new crystal seeds) and the rate of crystal growth. To obtain large crystals, you must create conditions that favor slow growth on a small number of nuclei.[9]

  • Optimization Techniques:

    • Drastically Slow Down the Cooling Rate: This is the most critical parameter. A slow cooling rate minimizes the level of supersaturation at any given time, which discourages the formation of new nuclei and allows existing crystals to grow larger.[8][10][11] An ideal cooling process can take anywhere from several hours to several days.

    • Use a Vapor Diffusion Method: This technique is excellent for growing high-quality single crystals.

      • Protocol: Dissolve your compound in a small amount of a relatively volatile "good" solvent (e.g., methanol or ethanol). Place this solution in a small, open vial. Place the vial inside a larger, sealed jar that contains a more volatile "poor" solvent (an anti-solvent, e.g., hexane or diethyl ether). Over time, the poor solvent's vapor will slowly diffuse into the vial containing your compound, gradually reducing its solubility and inducing the slow growth of large crystals.[3]

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of your compound in a good solvent. Diffusion will occur slowly at the interface, often resulting in high-quality crystals.

Below is a workflow diagram illustrating the decision-making process for improving crystal size and quality.

Crystal_Optimization Start Initial Crystallization Attempt Result Analyze Crystal Morphology Start->Result SmallNeedles Problem: Small Crystals / Needles Result->SmallNeedles Poor Quality GoodCrystals Success: Large, Well-formed Crystals Result->GoodCrystals Good Quality HighSupersaturation Diagnosis: High Nucleation Rate, Rapid Crystal Growth SmallNeedles->HighSupersaturation Strategy Select Optimization Strategy HighSupersaturation->Strategy SlowCooling Method 1: Slow Cooling (Insulated Container, Gradual Temp Ramp) Strategy->SlowCooling VaporDiffusion Method 2: Vapor Diffusion (Good Solvent / Anti-Solvent Vapor) Strategy->VaporDiffusion SolventLayering Method 3: Solvent Layering (Immiscible/Miscible Solvent Pair) Strategy->SolventLayering FinalAnalysis Analyze Optimized Crystals SlowCooling->FinalAnalysis VaporDiffusion->FinalAnalysis SolventLayering->FinalAnalysis FinalAnalysis->GoodCrystals Improved

Caption: Decision workflow for troubleshooting poor crystal morphology.

Experimental Protocols & Data

Recommended Solvent Systems for this compound

The choice of solvent is critical for successful crystallization. This compound has a rigid, aromatic indazole core and a polar carbohydrazide group capable of hydrogen bonding.[12][13] This dual nature suggests that polar protic solvents or mixtures will be most effective.

Solvent SystemBoiling Point (°C)Polarity (Index)Rationale & Comments
Ethanol / Water 78-100VariableHighly Recommended. The compound should be dissolved in a minimum of hot ethanol, followed by the dropwise addition of hot water until turbidity persists. A few drops of ethanol can be added to clarify. This two-solvent system is excellent for tuning solubility.[14][15]
Ethanol 78.44.3Good starting point for single-solvent crystallization. The compound likely has moderate solubility in hot ethanol and lower solubility when cold.[16][17]
Methanol 64.75.1Similar to ethanol but more polar and with a lower boiling point. May be too good of a solvent, leading to lower yields, but can be effective.
Isopropanol 82.63.9Less polar than ethanol. May provide a better solubility differential between hot and cold conditions, potentially improving yield.
Dimethylformamide (DMF) 1536.4Use with caution. While it will likely dissolve the compound well, its high boiling point can make it difficult to remove and may promote oiling out. Often used in combination with an anti-solvent like water.[18]
Protocol: Two-Solvent Recrystallization of this compound

This protocol uses an ethanol/water system, which is a robust choice for compounds with both aromatic and hydrogen-bonding functionalities.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Two Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in a clean Erlenmeyer flask. In a separate flask, heat your primary solvent (ethanol) to a gentle boil. Add the minimum amount of hot ethanol to the crude solid to dissolve it completely.[14] Stir continuously. The goal is to create a saturated solution.

  • Anti-Solvent Addition: While keeping the ethanol solution hot, add hot deionized water (the anti-solvent) dropwise with swirling. Continue adding water until you observe a persistent cloudiness (turbidity), indicating that the solution is saturated and on the verge of precipitation.

  • Clarification: Add 1-2 drops of hot ethanol to the cloudy mixture until it becomes clear again. At this point, you have a hot, perfectly saturated solution. If there are any insoluble impurities, this is the stage for hot gravity filtration.

  • Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly to room temperature on a countertop (do not place it directly on a cold surface).[19] Do not disturb the flask during this period. Slow cooling is essential for growing larger, purer crystals.[7][9]

  • Further Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture (use the same approximate ratio as your final crystallization solution) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator under vacuum to remove all residual solvent.

The rate of cooling is arguably the most influential parameter in controlling crystal size. The diagram below illustrates this fundamental relationship.

Cooling_Rate_Effect cluster_fast Rapid Cooling cluster_slow Slow Cooling FastCooling High Degree of Supersaturation HighNucleation High Nucleation Rate FastCooling->HighNucleation FastGrowth Rapid Crystal Growth HighNucleation->FastGrowth SmallCrystals Result: Many Small, Often Impure Crystals FastGrowth->SmallCrystals SlowCooling Low Degree of Supersaturation LowNucleation Low Nucleation Rate SlowCooling->LowNucleation SlowGrowth Slow, Ordered Growth LowNucleation->SlowGrowth LargeCrystals Result: Fewer Large, High-Purity Crystals SlowGrowth->LargeCrystals

Caption: Impact of cooling rate on nucleation and crystal size.

References

Technical Support Center: Stability Testing and Degradation Pathways of 1H-Indazole-4-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-indazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound. As a molecule combining a stable indazole core with a reactive carbohydrazide functional group, understanding its degradation behavior is critical for developing robust analytical methods and stable pharmaceutical formulations.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling and stability testing of this compound.

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The carbohydrazide functional group is prone to hydrolysis under both acidic and basic conditions. This typically leads to the cleavage of the amide bond, yielding 1H-indazole-4-carboxylic acid and hydrazine.[1]

  • Oxidation: The hydrazide moiety is a reducing agent and can be oxidized, potentially leading to the formation of 1H-indazole-4-carboxylic acid or further degradation into gaseous byproducts like nitrogen. The indazole ring itself can also undergo oxidation.

  • Photodegradation: Aromatic heterocyclic systems like indazole are often sensitive to UV or UVA/UVB light. A known photochemical reaction for 1H-indazoles is a rearrangement to form the corresponding benzimidazole derivative.[2]

Q2: I am observing an unknown peak in my chromatogram after exposing my sample to acidic conditions. What could it be?

A2: The most probable degradation product under acidic hydrolysis is 1H-indazole-4-carboxylic acid . This results from the cleavage of the C-N bond in the carbohydrazide side chain. To confirm its identity, you would ideally need a reference standard for 1H-indazole-4-carboxylic acid. Alternatively, LC-MS analysis can be used to determine the mass-to-charge ratio (m/z) of the unknown peak to see if it corresponds to the expected carboxylic acid.

Q3: My solution of this compound is turning yellow after being left on the benchtop. What is causing this?

A3: Discoloration upon exposure to ambient conditions, especially light, is often indicative of photolytic degradation or oxidation. Indazole rings can undergo photochemical rearrangement, and the formation of minor, highly conjugated impurities can lead to a yellow appearance.[2] It is strongly recommended to handle and store both the solid compound and its solutions protected from light, for instance, by using amber vials or wrapping containers in aluminum foil.

Q4: What is the recommended solvent for preparing stock solutions of this compound for stability studies?

A4: To minimize the risk of solvolysis, it is best to prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous DMSO or acetonitrile. If aqueous buffers are required for the experiment, the solution should be prepared fresh and used immediately.

Q5: What are the typical stress conditions for a forced degradation study on this molecule?

A5: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and develop a stability-indicating analytical method.[3][4][5] Typical conditions based on ICH guidelines include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature.

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid or a solution at temperatures like 60-80°C.

  • Photolytic Degradation: Exposing the sample to a light source according to ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

II. Proposed Degradation Pathways

Understanding the potential degradation pathways is crucial for identifying impurities and developing a stability-indicating method. The following pathways are proposed based on the chemical functionalities of this compound.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation Parent_H This compound Deg1 1H-Indazole-4-carboxylic Acid Parent_H->Deg1  Acid (H+) or  Base (OH-) Deg2 Hydrazine Parent_H->Deg2  Acid (H+) or  Base (OH-) Parent_O This compound Deg3 1H-Indazole-4-carboxylic Acid Parent_O->Deg3 [O] e.g., H2O2 Deg4 N2 + H2O Parent_O->Deg4 [O] e.g., H2O2 Parent_P This compound Deg5 Benzimidazole Rearrangement Product Parent_P->Deg5 UV Light (hν) G cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (1 M HCl, 60°C, 24h) start->acid base Base Hydrolysis (1 M NaOH, RT, 24h) start->base oxid Oxidative Degradation (30% H2O2, RT, 24h) start->oxid thermal Thermal Degradation (60°C, 48h) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo neutralize Neutralize Acid/Base Samples (e.g., with NaOH/HCl) acid->neutralize base->neutralize dilute Dilute to Working Concentration (e.g., 100 µg/mL) oxid->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV/PDA Method dilute->analyze

References

How to prevent side reactions in 1H-indazole-4-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1H-Indazole-4-carbohydrazide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Here, you will find answers to frequently asked questions and detailed protocols to minimize the formation of unwanted side products and ensure a high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the primary challenges?

The most prevalent method for synthesizing this compound involves the hydrazinolysis of a corresponding ester, typically methyl or ethyl 1H-indazole-4-carboxylate. This reaction is seemingly straightforward, where the ester is heated with hydrazine hydrate.

The primary challenges in this synthesis are the potential for side reactions, which can complicate purification and reduce the overall yield. Key side products can include the formation of hydrazones, dimeric impurities, and in some cases, ring-opening of the indazole core under harsh conditions.[1] The reaction of esters with hydrazine hydrate is a common and practical route for hydrazide synthesis.[2]

Q2: I am observing a significant amount of an insoluble, high-melting-point byproduct. What could it be, and how can I prevent its formation?

A common and often troublesome byproduct in reactions involving hydrazine is the formation of azines, such as salicylaldehyde azine, especially if there are reactive aldehyde or ketone functionalities present.[2] In the context of this compound synthesis, if the starting material or an intermediate contains a carbonyl group, this could be a potential side reaction.

Another possibility is the formation of dimeric species, which can arise from intermolecular reactions, particularly at elevated temperatures.[1][3] To mitigate this, consider the following:

  • Temperature Control: Avoid excessive heating. Prolonged refluxing does not always increase the yield and can lead to the degradation of the pyrimidine ring or other side reactions.[4]

  • Slow Addition: If dimer formation is suspected, adding the hydrazine hydrate solution slowly to a well-stirred, cooled solution of the ester can minimize localized high concentrations of the nucleophile.[3]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities.

Q3: My reaction seems to stall, and I have a low conversion of the starting ester. What factors could be contributing to this?

Incomplete conversion is a frequent issue. Several factors can influence the rate and extent of the hydrazinolysis reaction:

  • Hydrazine Hydrate Equivalents: Ensure you are using a sufficient excess of hydrazine hydrate. A molar ratio of 1:1 to 1:1.5 (ester to hydrazine hydrate) is a good starting point, with some procedures using up to 2.5 equivalents.[2][5]

  • Solvent Choice: The reaction is typically carried out in an alcohol, such as ethanol or methanol. The choice of solvent can impact the solubility of the starting materials and the reaction temperature. In some cases, aprotic solvents like DMSO or DMF have been shown to provide higher yields.[1]

  • Reaction Time: While some hydrazinolysis reactions are complete within a few hours, others may require longer reaction times, even up to 24 hours at ambient temperature for full conversion.[6] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

Q4: How can I effectively purify the final this compound product?

Purification is critical to obtaining a high-purity final product. The following steps are recommended:

  • Work-up: After the reaction is complete, the mixture is typically cooled, and the precipitated product is collected by filtration. Washing the crude product with a cold solvent (e.g., ethanol or water) can remove some of the unreacted hydrazine hydrate and other soluble impurities.[7]

  • Recrystallization: This is the most common and effective method for purifying carbohydrazides. A suitable solvent system (e.g., ethanol-water, DMF-water) should be chosen to dissolve the product at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexane with a methanol gradient, is often effective.[8]

Troubleshooting Guide: Side Reaction Prevention

This section provides a more detailed, issue-specific guide to troubleshooting and preventing common side reactions during the synthesis of this compound.

Issue 1: Formation of 2H-Indazole Isomer

The formation of the undesired 2H-indazole isomer is a common problem in indazole synthesis.[9] While the 1H-tautomer is generally more stable, reaction conditions can influence the isomeric ratio.[10]

Causality: The regioselectivity of reactions on the indazole ring is influenced by factors such as the choice of base, solvent, and temperature.

Preventative Measures:

  • pH Control: Maintaining a neutral or slightly basic pH during the work-up can help favor the thermodynamically more stable 1H-isomer. Quenching the reaction with a saturated aqueous solution of sodium bicarbonate is a common practice.[3]

  • Careful Reagent Selection: In related syntheses, the choice of base has been shown to be critical in directing N-alkylation to the N-1 position.[9] While not directly applicable to hydrazide formation, it highlights the sensitivity of the indazole ring to reaction conditions.

Issue 2: Hydrazone Formation

If the starting material or any intermediates contain aldehyde or ketone functionalities, the formation of hydrazones is a likely side reaction.[1][11]

Causality: Hydrazine is a potent nucleophile that readily reacts with carbonyl compounds to form stable hydrazones.

Preventative Measures:

  • Starting Material Purity: Ensure the starting 1H-indazole-4-carboxylate is free from any carbonyl-containing impurities.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the formation of certain side products.

Issue 3: Dimerization and Polymerization

Dimeric impurities can form through intermolecular reactions, especially at higher temperatures.[3]

Causality: The reactive nature of the starting materials and intermediates can lead to self-condensation or other intermolecular reactions.

Preventative Measures:

  • Dilution: Running the reaction at a lower concentration can reduce the probability of intermolecular collisions.

  • Controlled Addition: As mentioned in the FAQs, the slow and controlled addition of one reagent to another is a key strategy to prevent the buildup of reactive intermediates.[3]

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to minimize side product formation.

Materials:

  • Methyl or Ethyl 1H-indazole-4-carboxylate

  • Hydrazine hydrate (100%)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1H-indazole-4-carboxylate ester (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (1.2 to 1.5 equivalents) dropwise to the stirred solution at room temperature.[5]

  • Heat the reaction mixture to reflux and monitor the progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain pure this compound.

Table 1: Effect of Reaction Conditions on Yield and Purity
ParameterCondition ACondition BCondition CRecommended
Hydrazine Eq. 1.12.55.01.2 - 1.5
Temperature Room Temp60 °CReflux (Ethanol)Reflux (Ethanol)
Time 24 h8 h4 hMonitor by TLC
Observed Yield LowModerateHighOptimized
Purity HighModerate-HighPotential for more impuritiesHigh

Visualizing Reaction Pathways

Diagram 1: Synthesis and Potential Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions Ester 1H-Indazole-4-carboxylate Hydrazide This compound Ester->Hydrazide Hydrazine Hydrate, Ethanol, Reflux Dimer Dimeric Impurity Ester->Dimer High Temp, High Conc. Hydrazone Hydrazone Formation (if carbonyl impurity present) Ester->Hydrazone Carbonyl Impurity

Caption: Main synthesis pathway and potential side reactions.

Diagram 2: Troubleshooting Logic Flow

G Start Low Yield or Impure Product Check_Purity Analyze Crude Product (TLC, NMR, LC-MS) Start->Check_Purity Identify_Side_Product Identify Major Impurity Check_Purity->Identify_Side_Product Low_Conversion Issue: Low Conversion Identify_Side_Product->Low_Conversion Unreacted Starting Material Dimer_Formation Issue: Dimer/Polymer Identify_Side_Product->Dimer_Formation High MW Byproduct Other_Impurity Issue: Other Impurities Identify_Side_Product->Other_Impurity Unknown Sol_Low_Conversion Increase Hydrazine Eq. Increase Reaction Time/Temp Low_Conversion->Sol_Low_Conversion Sol_Dimer Lower Temperature Slower Addition Use Dilute Solution Dimer_Formation->Sol_Dimer Sol_Other Check Starting Material Purity Optimize Work-up/Purification Other_Impurity->Sol_Other

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Investigating and Mitigating Off-Target Effects of 1H-Indazole-Based Compounds in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of a Privileged Scaffold

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous small molecules designed to interact with a wide range of biological targets, including protein kinases and components of the immune system.[1][2][3] Compounds like 1H-indazole-4-carbohydrazide represent a class of molecules with significant therapeutic potential. However, the journey from a promising hit in a screen to a validated chemical probe or drug candidate is fraught with challenges, the most common of which are unintended off-target effects.[4]

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues and questions that arise during the characterization of novel small molecules.

Q1: My experimental results with this compound are inconsistent or don't match the expected phenotype based on its putative target. What's my first step?

A: This is a classic conundrum in drug discovery. The discrepancy can stem from several sources, but it fundamentally points to a gap in understanding your compound's true mechanism of action in a complex cellular environment. Off-target activity is a primary suspect.[4]

Your first step is to systematically validate that the compound is physically engaging its intended target within the intact cell. A common and powerful technique for this is the Cellular Thermal Shift Assay (CETSA) . The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[6][7] If you do not observe a thermal shift for your intended target in the presence of your compound, it suggests the compound may not be binding to it in the cellular milieu, and the observed phenotype is likely due to off-target effects.

Q2: I've confirmed target engagement with CETSA, but I still suspect the phenotype is too strong or has features inconsistent with the target's known biology. What's next?

A: This is an excellent observation and points towards a common scenario: your compound may be hitting your intended target and one or more off-targets. The 1H-indazole scaffold is a frequent component of kinase inhibitors.[1] Therefore, a logical next step is to assess the compound's kinase selectivity.

We recommend performing a broad-panel kinase screen . These are commercially available services that test your compound's inhibitory activity against hundreds of different protein kinases.[8][9][10] The resulting data will provide an IC50 value for each kinase, revealing any potent off-target kinase interactions that could be contributing to the observed cellular phenotype.[9]

Q3: The phenotype I observe with my compound is not replicated when I knock down or knock out the intended target using siRNA or CRISPR. What does this mean?

A: This is a critical piece of evidence strongly suggesting that the observed phenotype is independent of the intended target and is therefore an off-target effect.[11] Genetic tools like CRISPR-Cas9 and siRNA are invaluable for this type of validation because they modulate the target protein level directly.[11][12]

To build an irrefutable case, you should perform a rescue experiment . After knocking down or knocking out the target gene, re-introduce a version of the gene that is resistant to your knockdown method (e.g., a cDNA with silent mutations in the siRNA-binding site). If the compound's effect is truly on-target, the phenotype should be absent in the knockdown/knockout cells and should not be restored by the rescue construct. If your compound-induced phenotype persists despite the absence of the target, you have functionally proven an off-target mechanism.[11]

Q4: How can I discover completely unknown off-targets of my compound in an unbiased way?

A: When you have no prior information about potential off-targets, you must turn to unbiased, system-wide approaches. Two powerful strategies are:

  • Phenotypic Screening: This involves evaluating the compound's effect across a wide range of cellular models and measuring changes in observable traits (phenotypes) like cell morphology, viability, or the expression of reporter genes.[13][14] By comparing the phenotypic "fingerprint" of your compound to databases of compounds with known targets, you can generate new hypotheses about its mechanism of action.[15][16]

  • Proteome-wide Approaches: Techniques like thermal proteome profiling (TPP), an advanced application of the CETSA principle coupled with mass spectrometry, can identify all proteins in the cell that are thermally stabilized by your compound, thus providing a global and unbiased map of its binding partners.

Section 2: Experimental Workflows & Protocols

Here, we provide structured workflows and step-by-step protocols for the key validation experiments discussed above.

Workflow 1: A Logic Flowchart for Investigating a Novel Compound

This diagram outlines the decision-making process when characterizing a new compound that produces a cellular effect.

G phenotype Observed Cellular Phenotype with 1H-Indazole Compound hypothesis Hypothesized On-Target Protein phenotype->hypothesis cetsa Perform Cellular Thermal Shift Assay (CETSA) hypothesis->cetsa engage_q Target Engagement Confirmed? cetsa->engage_q kinase Perform Broad-Panel Kinase Profiling engage_q->kinase  Yes re_evaluate Re-evaluate Hypothesis or Use Unbiased Methods (e.g., Proteomics) engage_q->re_evaluate No offtarget_q Potent Off-Target Kinases Identified? kinase->offtarget_q on_target Conclusion: Phenotype is likely ON-TARGET offtarget_q->on_target No mixed_target Conclusion: Phenotype may be a MIX of On/Off-Target Effects offtarget_q->mixed_target  Yes off_target Conclusion: Phenotype is likely OFF-TARGET re_evaluate->off_target

Caption: Workflow for initial validation of a compound's on-target engagement.

Protocol 2.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a method to verify the binding of a compound to its intracellular target in intact cells. The principle is based on ligand-induced thermal stabilization of the target protein.[5][17]

Materials:

  • Cell line of interest

  • This compound (or compound of interest)

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Thermal cycler or heating blocks

  • Microcentrifuge

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody specific to the target protein

Methodology:

  • Cell Treatment:

    • Plate cells and grow to ~80-90% confluency.

    • Treat cells with the desired concentration of your indazole compound or DMSO (vehicle) for a predetermined time (e.g., 1-2 hours) in serum-free media.

  • Heat Challenge:

    • After treatment, harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes for each temperature point to be tested.

    • Place the tubes in a thermal cycler and heat each aliquot to a specific temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 3°C increments).[7] A no-heat (room temperature) control should be included.

    • Immediately cool the samples at 4°C for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by adding Lysis Buffer and performing 3-4 freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).

    • To separate the soluble protein fraction from the precipitated (denatured) proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[6]

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blotting using an antibody specific for the target protein.

    • Quantify the band intensity for each temperature point.

  • Data Interpretation:

    • Plot the percentage of soluble protein remaining (relative to the no-heat control) against the temperature for both the vehicle-treated and compound-treated samples.

    • A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.[18]

Section 3: Data Interpretation & Advanced Troubleshooting
Workflow 2: Deconvoluting On-Target vs. Off-Target Phenotypes

This diagram illustrates how to use genetic approaches to determine if a cellular phenotype is a result of on-target or off-target activity.

G phenotype Compound-Induced Cellular Phenotype knockdown Knockdown/Knockout (KD/KO) of Putative Target (siRNA or CRISPR) phenotype->knockdown phenocopy_q Does KD/KO Replicate (Phenocopy) the Compound's Effect? knockdown->phenocopy_q rescue Perform Rescue Experiment: Re-express siRNA/sgRNA-resistant version of the target phenocopy_q->rescue  Yes off_target Conclusion: Phenotype is OFF-TARGET phenocopy_q->off_target No reversed_q Is the Phenotype Reversed? rescue->reversed_q on_target Conclusion: Phenotype is ON-TARGET reversed_q->on_target  Yes reversed_q->off_target No

Caption: Workflow for phenotype validation using genetic methods.

Table 1: Interpreting Kinase Profiling Data

Effective interpretation of kinase profiling data is crucial for understanding a compound's selectivity. The goal is to determine if off-target inhibition is potent enough to be biologically relevant at the concentrations used in cell-based assays.

Kinase TargetCompound IC50 (nM)Staurosporine IC50 (nM)Interpretation & Recommended Action
Kinase X (Putative Target) 15 5On-Target Potency: The compound is potent against its intended target. Proceed with cellular validation.
Kinase Y4510Potent Off-Target: The compound inhibits Kinase Y at a concentration only 3-fold higher than the on-target. This interaction is likely to be biologically significant. Consider this in phenotype interpretation or redesign the compound to improve selectivity.
Kinase Z2,50020Weak Off-Target: Inhibition is >150-fold weaker than on-target. This interaction is unlikely to be relevant unless very high compound concentrations (>1 µM) are used in cellular assays.
Kinase A>10,00015No Significant Activity: The compound is considered inactive against this kinase.
(Data is illustrative. Staurosporine is a non-selective kinase inhibitor used as a positive control.)[8]
Section 4: Conclusion & Best Practices

The utility of any small molecule, including those built on the versatile 1H-indazole scaffold, is directly proportional to how well it is characterized. Assuming an observed phenotype is due to on-target activity without rigorous validation can derail a research program.

Key Best Practices:

  • Validate Target Engagement: Always confirm that your compound binds its intended target in a relevant cellular context using methods like CETSA.[7][17]

  • Employ Orthogonal Approaches: Use a secondary, distinct method to confirm findings. If you observe a phenotype with a small molecule, try to replicate it with a genetic tool like CRISPR or siRNA.[11]

  • Quantify Selectivity: Understand your compound's activity against related and unrelated targets, especially for broad target families like kinases.[9]

  • Consider the Concentration: Always relate your off-target IC50 values back to the concentrations used in your cellular experiments. An off-target hit may be irrelevant if it only occurs at concentrations 100-fold higher than those needed to see your on-target effect.

By adopting this systematic and multi-faceted approach to validation, researchers can confidently delineate the true mechanism of action of this compound and other novel compounds, ensuring the integrity and reproducibility of their scientific findings.

References

Technical Support Center: Refinement of Purification Techniques for 1H-Indazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-indazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I am likely to encounter after the synthesis of this compound?

A1: The impurity profile of your crude this compound can vary significantly based on the synthetic route. However, some common impurities include:

  • Unreacted Starting Materials: Such as the corresponding indazole ester or carboxylic acid.

  • Reagents: Excess hydrazine hydrate is a common reagent that may carry over.

  • Side-Reaction Products: Formation of the isomeric 2H-indazole is a frequent challenge in indazole synthesis, leading to purification difficulties.[1] Additionally, byproducts from side reactions like dimer formation can occur.[2]

  • Degradation Products: The carbohydrazide moiety can be susceptible to hydrolysis or oxidation, especially under harsh work-up conditions.

Q2: What is the first step I should take to purify my crude this compound?

A2: For initial purification, recrystallization is often the most effective and scalable method. It is particularly good at removing less soluble impurities and can significantly enhance the purity of your compound before proceeding to more rigorous techniques like column chromatography. The choice of solvent is critical for successful recrystallization.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: While the optimal solvent system should be determined empirically, a good starting point for indazole derivatives is a binary solvent system. For instance, a mixture of methanol and water (MeOH/H₂O) has been shown to be effective for the recrystallization of some indazole derivatives.[3] Ethanol is also a commonly used solvent for the purification of indazoles.[4] You may also consider solvent systems like ethanol/water or DMF/water. The goal is to find a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Q4: When should I consider using column chromatography?

A4: Column chromatography is recommended when:

  • Recrystallization fails to remove impurities with similar solubility profiles.

  • You need to separate isomers, such as the 1H and 2H-indazole isomers.[1]

  • You are working on a smaller scale and require very high purity material.

Automated flash column chromatography can offer significant advantages in terms of speed, resolution, and reproducibility over traditional gravity chromatography.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Oily Product or Failure to Crystallize

Possible Cause & Scientific Explanation:

The presence of significant amounts of impurities can lower the melting point of your compound and inhibit crystal lattice formation, resulting in an oil. This is a common phenomenon known as melting point depression. The impurities disrupt the ordered packing of the molecules required for crystallization.

Troubleshooting Steps:

  • Initial Wash: Wash the crude product with a solvent in which your desired compound has low solubility but the impurities are soluble. For a polar compound like this compound, a non-polar solvent like diethyl ether or hexanes might be effective for removing non-polar impurities.

  • Solvent Screening for Recrystallization: Perform small-scale solvent screening to find an appropriate recrystallization solvent. Use a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, and mixtures thereof).

  • "Salting Out": If your compound is soluble in a polar solvent like water, you can try adding a salt to decrease its solubility and promote precipitation.

  • Consider Chromatography: If recrystallization is unsuccessful, the impurities may be too similar in structure and polarity to your target compound. In this case, column chromatography will be necessary.

Issue 2: Low Recovery After Recrystallization

Possible Cause & Scientific Explanation:

Low recovery is often due to the selection of a suboptimal solvent system where the compound has significant solubility even at low temperatures. It can also be caused by using too much solvent during the recrystallization process.

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Protocol: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals and minimizes the amount of dissolved product in the mother liquor.

  • Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or LC-MS to determine if a significant amount of your product remains. If so, you may be able to recover more product by further cooling or by performing a second recrystallization.

  • Solvent System Re-evaluation: If recovery is consistently low, re-evaluate your choice of solvent. A solvent system with a steeper solubility curve (high solubility when hot, very low solubility when cold) is ideal.

Issue 3: Persistent Impurity Peak on HPLC/LC-MS After Purification

Possible Cause & Scientific Explanation:

A persistent impurity peak, especially one with a similar retention time to your product, suggests the presence of a structurally related impurity, such as an isomer. The 2H-indazole isomer is a common and often difficult-to-remove impurity in indazole synthesis.[1]

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Solvent System: For indazole derivatives, a common mobile phase for silica gel chromatography is a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes.[6] You may need to screen different solvent systems (e.g., dichloromethane/methanol) to achieve better separation.

    • Gradient Elution: A shallow gradient can improve the resolution between closely eluting compounds.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded phase like C18 for reversed-phase chromatography.

  • Preparative HPLC: For very challenging separations, preparative HPLC can provide the highest resolution and purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by empirically determining the best solvent system. Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, water, ethyl acetate, and binary mixtures) at room and elevated temperatures. A good starting point is an ethanol/water or methanol/water mixture.[3][4]

  • Dissolution: In an appropriately sized flask, add the crude this compound and a stir bar. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, you can further cool the flask in an ice bath to maximize yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Method Development: Develop a TLC method to determine the optimal mobile phase for separation. The goal is to have the desired compound with an Rf value of approximately 0.2-0.4 and good separation from all impurities. A common mobile phase for indazoles is a mixture of ethyl acetate and petroleum ether.[6]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Elute the column with the mobile phase, collecting fractions. Monitor the elution by TLC.

  • Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Purification Technique Typical Solvent System Advantages Disadvantages
RecrystallizationEthanol/Water, Methanol/Water[3][4]Scalable, cost-effective, good for removing significantly different impurities.Can have low recovery, not effective for separating closely related impurities.
Flash Column ChromatographyEthyl Acetate/Petroleum Ether,[6] Dichloromethane/MethanolHigh resolution, good for separating isomers and closely related impurities.Less scalable, more time-consuming, requires more solvent.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity OK Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity Not OK Purity_Check2 Purity Assessment (HPLC, LC-MS) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity OK Impure Impure Product Purity_Check2->Impure Purity Not OK

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Persistent Impurities

Caption: Decision tree for troubleshooting persistent impurities.

References

Validation & Comparative

A Comparative Guide to the Efficacy of METTL3 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of epitranscriptomics, the N6-methyladenosine (m6A) writer enzyme, Methyltransferase-like 3 (METTL3), has emerged as a pivotal therapeutic target, particularly in oncology.[1] Its dysregulation is implicated in the initiation and progression of various cancers, including acute myeloid leukemia (AML), making the development of potent and selective METTL3 inhibitors a key focus of modern drug discovery.[1][2]

This guide provides an in-depth, objective comparison of the efficacy of prominent METTL3 inhibitors, supported by experimental data from peer-reviewed literature. While the initial topic of interest was 1H-indazole-4-carbohydrazide, a comprehensive search of scientific databases and patent literature did not yield any public data on its activity as a METTL3 inhibitor. Therefore, this guide will focus on a comparative analysis of well-characterized and potent METTL3 inhibitors to provide a valuable resource for researchers in the field. We will delve into a detailed comparison of leading inhibitors, their biochemical and cellular potencies, and the experimental methodologies used to evaluate their efficacy.

The Central Role of METTL3 in Cancer Biology

METTL3 is the catalytic subunit of the m6A methyltransferase complex, which also includes METTL14 and WTAP.[3] This complex is responsible for installing the m6A modification on messenger RNA (mRNA), a post-transcriptional modification that influences mRNA stability, translation, and splicing.[3] In many cancers, METTL3 is overexpressed and contributes to tumorigenesis by enhancing the translation of oncoproteins such as MYC and BCL2, and by modulating key signaling pathways like the PI3K/AKT and MAPK pathways.[4][5][6] Inhibition of METTL3's catalytic activity has been shown to reduce m6A levels, leading to decreased proliferation, induction of apoptosis, and cell cycle arrest in cancer cells.[7][8]

Below is a diagram illustrating the central role of METTL3 in oncogenic signaling pathways.

METTL3_Signaling_Pathway METTL3 METTL3/METTL14 Complex m6A m6A RNA Methylation METTL3->m6A Catalyzes Oncogene_mRNA Oncogene mRNAs (e.g., MYC, BCL2) m6A->Oncogene_mRNA Modifies Tumor_Suppressor_mRNA Tumor Suppressor mRNAs (e.g., PTEN) m6A->Tumor_Suppressor_mRNA Modifies Translation Increased Translation & Stability of Oncogenes Oncogene_mRNA->Translation Degradation Decreased Stability of Tumor Suppressors Tumor_Suppressor_mRNA->Degradation PI3K_AKT PI3K/AKT Pathway Translation->PI3K_AKT MAPK MAPK Pathway Translation->MAPK Degradation->PI3K_AKT Dysregulates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Apoptosis Reduced Apoptosis PI3K_AKT->Apoptosis MAPK->Proliferation Inhibitor METTL3 Inhibitors (e.g., STM2457, UZH1a) Inhibitor->METTL3 Inhibits

Caption: METTL3-mediated m6A modification of target mRNAs influences key oncogenic signaling pathways.

Comparative Efficacy of Leading METTL3 Inhibitors

The development of small molecule inhibitors targeting METTL3 has been a significant area of research. Below is a summary of the performance data for some of the most well-characterized METTL3 inhibitors.

InhibitorBiochemical IC50Cellular IC50 (MOLM-13 cells)Binding Affinity (Kd)Key Research Area
STM2457 16.9 nM[1]~2.2 µM (m6A reduction)[7]1.4 nM[1][7]Acute Myeloid Leukemia (AML)[1]
UZH1a 280 nM[8][9]11 µM (viability)[8][9]Not Publicly AvailableAML, Chemical Probe[8][9]
Quercetin 2.73 µM[10]73.51 µM (viability, MIA PaCa-2)[10]Not Publicly AvailablePancreatic and Liver Cancer[10]
In-Depth Inhibitor Profiles

STM2457: A first-in-class, potent, and selective METTL3 inhibitor, STM2457 has demonstrated significant preclinical efficacy in the context of AML.[1] It exhibits a strong biochemical IC50 of 16.9 nM and a high binding affinity with a dissociation constant (Kd) of 1.4 nM.[1][7] In cellular assays, STM2457 effectively reduces m6A levels in AML cell lines.[1] In vivo studies using AML patient-derived xenograft (PDX) models have shown that daily administration of STM2457 impairs leukemia engraftment and prolongs survival.[1]

UZH1a: Another well-characterized METTL3 inhibitor, UZH1a, is often used as a chemical probe to study the biological functions of METTL3.[8][9] It has a biochemical IC50 of 280 nM.[8][9] In cellular viability assays using the MOLM-13 AML cell line, UZH1a showed a growth inhibition IC50 of 11 µM.[8][9] UZH1a has been shown to induce apoptosis and cell cycle arrest in AML cells.[8][11]

Quercetin: Identified through a virtual screening of natural products, quercetin has been reported to be a METTL3 inhibitor with a biochemical IC50 of 2.73 µM.[10] It has been shown to decrease m6A levels in pancreatic cancer cells in a dose-dependent manner and inhibit the proliferation of pancreatic and liver cancer cell lines.[10]

Experimental Protocols for Evaluating METTL3 Inhibitor Efficacy

The following are detailed, generalized protocols for key experiments used to characterize METTL3 inhibitors. These protocols are designed to be self-validating and are based on established methodologies in the field.

Experimental Workflow Overview

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50 Determination) Cell_Based_Assays Cell-Based Assays (Cellular IC50, Apoptosis, etc.) Biochemical_Assay->Cell_Based_Assays Promising Candidates Animal_Model Animal Model Studies (e.g., AML Xenograft) Cell_Based_Assays->Animal_Model Lead Compounds Efficacy_Assessment Efficacy Assessment (Tumor Growth, Survival) Animal_Model->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (m6A levels in vivo) Animal_Model->PD_Analysis

Caption: A generalized experimental workflow for the evaluation of METTL3 inhibitors.

METTL3 Biochemical Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (SAM) to an RNA substrate by the METTL3/METTL14 complex.

Materials:

  • Recombinant human METTL3/METTL14 complex

  • RNA substrate (e.g., a short single-stranded RNA oligonucleotide containing a consensus m6A motif)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Triton X-100)

  • Test inhibitors (e.g., this compound analogs, STM2457)

  • 384-well plates

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a 384-well plate, add 2 µL of the diluted inhibitors. For control wells, add 2 µL of DMSO.

  • Add 10 µL of a solution containing the METTL3/METTL14 complex (e.g., 5 nM final concentration) in assay buffer to each well.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 8 µL of a solution containing the RNA substrate (e.g., 0.5 µM final concentration) and [³H]-SAM (e.g., 1 µM final concentration) in assay buffer.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction by adding a suitable stop solution (e.g., 5 µL of 0.5 M EDTA).

  • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the radiolabeled RNA.

  • Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.

  • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Viability Assay (e.g., using CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • AML cell line (e.g., MOLM-13)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well white, clear-bottom plates

  • Test inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed MOLM-13 cells into a 96-well plate at a density of 5,000 cells per well in 90 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of the test inhibitors in culture medium.

  • Add 10 µL of the diluted inhibitors to the respective wells. For control wells, add 10 µL of medium with the same concentration of DMSO as the inhibitor-treated wells.

  • Incubate the plate for 72 hours at 37°C.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent viability for each inhibitor concentration relative to the DMSO-treated control and determine the IC50 value.

In Vivo Efficacy in an AML Xenograft Mouse Model

This protocol describes a general procedure for evaluating the in vivo efficacy of a METTL3 inhibitor using a patient-derived xenograft (PDX) model of AML.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • Luciferase-expressing AML PDX cells

  • Test inhibitor (e.g., STM2457)

  • Vehicle for inhibitor formulation (e.g., 20% Captisol®)

  • Bioluminescence imaging system

  • Calipers

Protocol:

  • Inject 1 x 10⁶ luciferase-expressing AML PDX cells intravenously into each NSG mouse.

  • Monitor tumor engraftment by bioluminescence imaging.

  • Once the tumor burden is established (e.g., day 7-10 post-injection), randomize the mice into treatment and control groups.

  • Prepare the test inhibitor formulation. For example, dissolve STM2457 in the vehicle to a final concentration for a 50 mg/kg dose.[1]

  • Administer the inhibitor or vehicle to the respective groups daily via oral gavage or intraperitoneal injection.

  • Monitor the tumor burden regularly (e.g., twice weekly) using bioluminescence imaging.

  • Monitor the health of the mice, including body weight, at least three times per week.

  • Continue treatment for a predefined period (e.g., 21-28 days) or until a humane endpoint is reached.

  • At the end of the study, collect blood and tissues (e.g., bone marrow, spleen) for pharmacodynamic analysis, such as measuring m6A levels in RNA or analyzing the expression of METTL3 target genes.

  • Analyze the data to determine the effect of the inhibitor on tumor growth and overall survival.

Conclusion

The inhibition of METTL3 presents a promising therapeutic strategy for a variety of cancers, with a significant body of preclinical evidence supporting its potential in AML. While the specific compound this compound lacks published data on METTL3 inhibition, a number of potent and selective inhibitors, such as STM2457 and UZH1a, have been extensively characterized. These compounds serve as valuable tools for elucidating the biological roles of m6A and as starting points for the development of novel cancer therapies. The experimental protocols detailed in this guide provide a robust framework for the continued discovery and evaluation of new METTL3 inhibitors, with the ultimate goal of translating these scientific advancements into effective clinical treatments.

References

Cross-validation of 1H-indazole-4-carbohydrazide's biological activity in different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary oncology research, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with diverse biological activities.[1][2][3][4] This guide provides an in-depth, technical framework for the cross-validation of the biological activity of a specific derivative, 1H-indazole-4-carbohydrazide, across a panel of cancer cell lines. We will explore its potential mechanisms of action, compare its efficacy against established anticancer agents, and provide detailed, field-proven protocols for its comprehensive evaluation.

Introduction: The Therapeutic Potential of this compound

Indazole derivatives have demonstrated a wide spectrum of pharmacological effects, including potent anticancer properties.[2][3][4] Several FDA-approved drugs, such as the PARP inhibitor Niraparib and the multi-kinase inhibitor Pazopanib, feature an indazole core, underscoring its significance in drug design.[4] While many studies have focused on various substituted indazoles, this guide will focus on this compound, a compound of interest due to its structural similarities to molecules with known anticancer activities.

A key insight into the potential mechanism of action of indazole-hydrazide compounds comes from the study of Suprafenacine, a structurally related agent.[5] Suprafenacine has been shown to target cancer cells by destabilizing microtubules, leading to cell cycle arrest and apoptosis.[5] This provides a strong rationale for investigating a similar mechanism for this compound. Furthermore, the broader class of indazole derivatives has been linked to the inhibition of DNA repair pathways, particularly through the inhibition of Poly(ADP-ribose) polymerase (PARP).[4] Therefore, our cross-validation strategy will be designed to investigate both of these potential mechanisms.

This guide will present a hypothetical, yet scientifically rigorous, cross-validation study. We will compare the biological activity of this compound with two established anticancer agents: Colchicine , a well-characterized microtubule-destabilizing agent, and Olaparib , a clinically approved PARP inhibitor.

Experimental Design for Cross-Validation

The following experimental workflow is designed to provide a comprehensive assessment of the biological activity of this compound.

Experimental Workflow cluster_cell_lines Cell Line Panel cluster_assays Biological Assays cluster_compounds Test Compounds MCF-7 MCF-7 (Breast Cancer, BRCA-proficient) Viability Cell Viability (MTT Assay) MCF-7->Viability MDA-MB-231 MDA-MB-231 (Breast Cancer, BRCA-proficient) MDA-MB-231->Viability HCC1937 HCC1937 (Breast Cancer, BRCA1-mutant) HCC1937->Viability A549 A549 (Lung Cancer) A549->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Viability->Apoptosis Determine IC50 CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis->CellCycle WesternBlot Mechanism of Action (Western Blot) CellCycle->WesternBlot Indazole This compound Indazole->Viability Colchicine Colchicine Colchicine->Viability Olaparib Olaparib Olaparib->Viability

Caption: Experimental workflow for the cross-validation of this compound's biological activity.

Cell Line Selection Rationale

A panel of well-characterized cancer cell lines has been selected to provide a comprehensive assessment of the compound's activity:

  • MCF-7 and MDA-MB-231 (Breast Cancer): These are two of the most widely used breast cancer cell lines, representing different subtypes. They are both considered BRCA-proficient.

  • HCC1937 (Breast Cancer): This cell line harbors a mutation in the BRCA1 gene, making it deficient in homologous recombination repair.[6] It is an excellent model for testing compounds that may induce synthetic lethality, such as PARP inhibitors.

  • A549 (Lung Cancer): A commonly used lung adenocarcinoma cell line to assess the compound's efficacy in a different cancer type.

Comparative Data Analysis

The following tables present hypothetical, yet realistic, data from the proposed cross-validation study.

Table 1: Comparative Cytotoxicity (IC50, µM) after 72h Treatment
CompoundMCF-7MDA-MB-231HCC1937A549
This compound8.512.39.115.6
Colchicine0.050.080.060.1
Olaparib5.27.80.56.5
Table 2: Induction of Apoptosis (% of Annexin V Positive Cells) in HCC1937 Cells
Compound (at IC50)Early ApoptosisLate Apoptosis/Necrosis
This compound25.4%15.2%
Colchicine30.1%18.5%
Olaparib28.7%16.9%
Table 3: Cell Cycle Analysis (% of Cells in Each Phase) in HCC1937 Cells
Compound (at IC50)G0/G1 PhaseS PhaseG2/M Phase
Untreated Control55.2%20.5%24.3%
This compound15.8%10.1%74.1%
Colchicine12.5%8.9%78.6%
Olaparib45.3%35.6%19.1%

Proposed Mechanism of Action

Based on the hypothetical data and literature on related compounds, we propose that this compound acts primarily as a microtubule-destabilizing agent. The significant increase in the G2/M phase of the cell cycle is a hallmark of compounds that interfere with microtubule dynamics.

Proposed Mechanism of Action Indazole This compound Tubulin Tubulin Dimers Indazole->Tubulin Binds to colchicine-binding site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Destabilization Microtubule Destabilization Microtubules->Destabilization Arrest G2/M Phase Arrest Destabilization->Arrest Mitochondria Mitochondrial Pathway Arrest->Mitochondria Bcl2 Phosphorylation of Bcl-2/Bad Mitochondria->Bcl2 Apoptosis Apoptosis Caspase3 Caspase-3 Activation Bcl2->Caspase3 Caspase3->Apoptosis

Caption: Proposed mechanism of action for this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[7][8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound, Colchicine, and Olaparib in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard Annexin V and Propidium Iodide staining methods.[10][11][12]

  • Cell Treatment: Seed cells in 6-well plates and treat with the respective compounds at their IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL). Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol follows established procedures for cell cycle analysis using propidium iodide.[13][14][15][16][17]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol outlines the general steps for Western blotting to analyze protein expression.[18][19][20][21][22]

  • Protein Extraction: Treat cells with the compounds at their IC50 concentrations for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against β-tubulin, cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This guide provides a comprehensive framework for the cross-validation of the biological activity of this compound. The proposed experimental design, incorporating a panel of relevant cell lines and a suite of robust biological assays, will enable a thorough investigation of its anticancer potential. The comparative analysis against established drugs like Colchicine and Olaparib will provide crucial context for its efficacy and potential mechanism of action. The detailed protocols and mechanistic hypotheses presented here serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the systematic evaluation of novel indazole-based compounds.

References

A Head-to-Head Experimental Framework: Evaluating 1H-Indazole-4-Carbohydrazide Against Clinically Relevant PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the PI3K Pathway

The Phosphoinositide 3-kinase (PI3K) signaling cascade is a cornerstone of cellular regulation, governing fundamental processes such as cell growth, proliferation, survival, and metabolism. Its hyperactivation is a frequent oncogenic driver, implicated in a wide array of human cancers, as well as in inflammatory and autoimmune diseases. This has rendered the PI3K family of enzymes a high-priority target for therapeutic intervention. The pathway is initiated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a plethora of substrates, including the mammalian target of rapamycin (mTOR), to orchestrate cellular responses.

Given the therapeutic importance of this pathway, a robust pipeline of inhibitors has been developed, with several now approved for clinical use. These inhibitors vary significantly in their selectivity for different PI3K isoforms (α, β, γ, δ), influencing their efficacy and toxicity profiles. This guide provides a framework for the preclinical evaluation of a novel chemical entity, 1H-indazole-4-carbohydrazide, against established PI3K inhibitors. While public domain data on the specific PI3K inhibitory activity of this compound is not currently available, its indazole scaffold is a recognized pharmacophore in kinase inhibitor design. Therefore, we will proceed by outlining the essential head-to-head comparisons required to characterize its potential as a PI3K inhibitor.

The PI3K/AKT/mTOR Signaling Pathway

To understand the mechanism of action of PI3K inhibitors, a clear understanding of the signaling cascade is essential. The following diagram illustrates the key components and their interactions.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Metabolism Metabolism AKT->Metabolism Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor PI3K Inhibitors (e.g., Idelalisib, Alpelisib) Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the point of therapeutic intervention.

Comparative Profile of Known PI3K Inhibitors

A novel compound's potential can only be assessed relative to existing standards. Below is a summary of key, clinically relevant PI3K inhibitors that serve as excellent benchmarks.

InhibitorPI3K Isoform SelectivityApproved Indications (Selected)Key Features
Idelalisib (Zydelig®) δ-selectiveChronic Lymphocytic Leukemia (CLL), Follicular B-cell non-Hodgkin lymphomaTargets the delta isoform, which is primarily expressed in hematopoietic cells, leading to a more targeted immunomodulatory effect.
Alpelisib (Piqray®) α-selectiveHR+, HER2- advanced or metastatic breast cancer with a PIK3CA mutationSpecifically targets the alpha isoform, which is frequently mutated in solid tumors.
Duvelisib (Copiktra®) δ/γ inhibitorRelapsed or refractory CLL/SLL and follicular lymphomaDual inhibition of delta and gamma isoforms, impacting both B-cell and T-cell signaling.
Pictilisib (GDC-0941) Pan-PI3K inhibitorInvestigationalBroadly inhibits all Class I PI3K isoforms (α, β, δ, γ), offering potent pathway inhibition but with a potential for broader toxicity.

Experimental Workflow for Characterizing a Novel PI3K Inhibitor

The following workflow provides a logical progression for characterizing the biochemical and cellular activity of a novel compound like this compound.

Experimental_Workflow Start Novel Compound (this compound) Step1 Biochemical Assay: In Vitro Kinase Panel (PI3K Isoforms) Start->Step1 Step2 Cellular Assay: Target Engagement (p-AKT Western Blot) Step1->Step2 Outcome1 Determine IC50 & Isoform Selectivity Step1->Outcome1 Step3 Functional Assay: Cell Proliferation (e.g., CellTiter-Glo®) Step2->Step3 Outcome2 Confirm On-Target Activity in Cells Step2->Outcome2 Step4 Selectivity Profiling: Broad Kinase Panel Step3->Step4 Outcome3 Determine Cellular Potency (EC50) Step3->Outcome3 Outcome4 Assess Off-Target Effects Step4->Outcome4

Caption: A stepwise experimental workflow for the characterization of a novel PI3K inhibitor.

Detailed Experimental Protocols

The following protocols are foundational for generating the data required for a head-to-head comparison.

In Vitro PI3K Kinase Assay (Biochemical Potency and Selectivity)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against each of the four Class I PI3K isoforms (α, β, δ, γ) and compare it to known inhibitors.

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound and control inhibitors (e.g., Alpelisib, Idelalisib) in DMSO.

    • Prepare assay buffer containing a suitable buffer (e.g., HEPES), MgCl₂, DTT, and CHAPS.

    • Prepare a solution of recombinant human PI3K enzyme, PIP2 substrate, and ATP in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add 2 µL of the compound dilutions.

    • Add 4 µL of the PI3K enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 4 µL of the ATP/PIP2 substrate solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction by adding a stop solution containing EDTA and a biotinylated-PIP3 detector and a europium-labeled anti-GST antibody (assuming a GST-tagged kinase).

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader.

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Output:

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Alpelisib (Control) ~5>1000~250~290
Idelalisib (Control) ~800~500~2~80
Pictilisib (Control) ~3~3~3~7
Cellular Proliferation Assay (Functional Potency)

Objective: To determine the half-maximal effective concentration (EC50) of this compound in a cancer cell line with a known PI3K pathway dependency and compare its potency to benchmark inhibitors.

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a PIK3CA-mutant breast cancer cell line (e.g., T47D) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.

  • Assay Procedure:

    • Seed the cells into a 96-well, white-walled plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and control inhibitors in the cell culture medium.

    • Treat the cells with the compound dilutions and incubate for 72 hours.

  • Data Acquisition and Analysis:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Plot the percentage of viable cells against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.

Expected Data Output:

CompoundT47D Cell Proliferation EC50 (nM)
This compound Experimental Value
Alpelisib (Control) ~150
Pictilisib (Control) ~100

Conclusion and Future Directions

This guide outlines a rigorous, comparative framework for the initial characterization of this compound as a potential PI3K inhibitor. By directly comparing its biochemical and cellular activities to well-characterized, clinically relevant inhibitors, researchers can rapidly assess its potency, selectivity, and therapeutic potential. Positive results from these initial assays would warrant further investigation, including comprehensive selectivity profiling against a broad panel of kinases to assess off-target effects, and in vivo studies in relevant animal models to evaluate pharmacokinetics, pharmacodynamics, and anti-tumor efficacy. The indazole scaffold holds promise in kinase inhibitor design, and a systematic evaluation as described herein is the critical first step in determining if this compound can be a valuable addition to the arsenal of PI3K-targeted therapies.

Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Indazole-4-Carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Drug Discovery

The 1H-indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged" structure, capable of interacting with a wide array of biological targets.[2][3] This versatility is demonstrated by the successful development of several FDA-approved drugs containing the indazole core, such as the kinase inhibitors Pazopanib and Axitinib, which are staples in oncology.[3]

Indazole derivatives exhibit a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial effects.[1][4][5][6][7][8] A key area of investigation involves the development of these compounds as specific protein kinase inhibitors, which play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer.[3][9][10]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 1H-indazole-4-carbohydrazide analogs . We will dissect how targeted chemical modifications to this scaffold influence biological activity, compare its performance with alternative structures, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their work.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is intricately linked to the nature and position of various substituents. The following analysis, synthesized from extensive studies on indazole derivatives, elucidates the key determinants of potency and selectivity.

The Essential Role of the Bicyclic Core and Carbohydrazide Linker

The 1H-indazole ring system is fundamental to the activity of these compounds.[1][4] It serves as a rigid anchor that correctly orients substituents to fit into the binding pockets of target proteins, often the ATP-binding site of kinases. The carbohydrazide moiety at the C4 position is equally critical. While much of the published literature focuses on C3-substituted indazoles, the principles are highly translatable.[1][4] This linker group acts as a versatile handle for introducing diverse chemical functionalities and is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in the target's active site.

Key Modification Points and Their Impact on Activity
  • N1-Position Substitution: The N1 position of the pyrazole ring is a primary site for modification. Introducing small, lipophilic groups such as methyl or ethyl can enhance cell permeability and potency. However, the introduction of larger, bulkier substituents may lead to steric clashes within the binding site, thereby reducing activity. The optimal substituent at this position is highly target-dependent.

  • C3-Position Substitution: While our focus is on the C4-carbohydrazide, modifications at the C3 position can significantly modulate activity. Small, non-interfering groups are generally tolerated. The presence of a hydrogen atom or a small alkyl group often preserves the binding mode established by the core scaffold.

  • Benzene Ring Substitutions (C5, C6, C7): The benzene portion of the indazole core offers multiple vectors for optimization.

    • Hydrophobic Groups: The addition of hydrophobic groups like halogens (Cl, F) or small alkyl chains at the C5 or C6 positions can enhance binding affinity through interactions with hydrophobic pockets in the target protein.[3]

    • Polar Groups: Introducing polar groups, such as methoxy (OCH₃) or hydroxyl (OH), can improve solubility and potentially form additional hydrogen bonds, which may increase potency.[3]

  • Terminal Group (R) on the Carbohydrazide: The terminal R-group on the carbohydrazide linker is arguably the most critical determinant of potency and selectivity. This is the region of the molecule that typically extends into the solvent-exposed region of a binding site or explores deeper pockets.

    • Aromatic and Heterocyclic Rings: Appending substituted phenyl, pyridine, or pyrimidine rings can lead to a significant increase in activity. These rings can form crucial π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine.

    • Substituents on the Terminal Ring: The electronic nature of substituents on this terminal ring is vital. Electron-withdrawing groups (e.g., CF₃, NO₂) and electron-donating groups (e.g., OCH₃, NH₂) can fine-tune the electronic properties of the molecule and its interactions with the target.

The logical relationship between these modification points and the resulting biological activity is visualized below.

SAR_Analysis Indazole This compound Core N1 N1-Position (Small lipophilic groups often enhance potency) Indazole->N1 Modified at C3 C3-Position (Small, non-interfering groups preferred) Indazole->C3 Modified at Benzene C5/C6/C7 Positions (Halogens/hydrophobic groups can increase affinity) Indazole->Benzene Modified at TerminalR Terminal R-Group (Aromatic rings for π-stacking are critical) Indazole->TerminalR Modified at Activity Biological Activity (e.g., Kinase Inhibition) N1->Activity Influences C3->Activity Influences Benzene->Activity Influences TerminalR->Activity Influences

Key SAR points for this compound analogs.

Comparative Performance Data

To illustrate the SAR principles, the following table presents hypothetical data for a series of analogs targeting a generic protein kinase. The data demonstrates how systematic modifications can lead to significant improvements in inhibitory potency, measured by the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent compound.[11]

Compound IDN1-SubstituentC6-SubstituentTerminal R-Group (on Hydrazide)Target Kinase IC₅₀ (nM)
Parent-01 HHPhenyl1250
Analog-A1 CH₃ HPhenyl850
Analog-A2 HCl Phenyl600
Analog-A3 CH₃Cl4-Fluorophenyl 150
Analog-A4 CH₃Cl4-Methoxyphenyl 95
Analog-B1 CH₃ClPyrimidin-2-yl 25
Analog-C1 tert-ButylClPyrimidin-2-yl>5000 (Loss of activity)

Analysis of Comparative Data:

  • N1-Methylation (Analog-A1): A small methyl group at the N1 position improves potency compared to the unsubstituted parent compound, likely by enhancing hydrophobic interactions or improving cell permeability.

  • C6-Chlorination (Analog-A2): Adding a chloro group to the benzene ring significantly boosts activity, suggesting a favorable interaction within a hydrophobic pocket of the kinase.

  • Terminal Ring Substitution (Analogs A3 & A4): Modifying the terminal phenyl ring with either a fluorine or a methoxy group further increases potency, highlighting the importance of electronics and potential for new hydrogen bonds.

  • Scaffold Hopping (Analog-B1): Replacing the terminal phenyl ring with a pyrimidine, a bioisostere, results in a dramatic increase in potency. This suggests the nitrogen atoms in the pyrimidine ring are forming critical hydrogen bonds with the target.

  • Steric Hindrance (Analog-C1): The introduction of a bulky tert-butyl group at the N1 position leads to a complete loss of activity, demonstrating the negative impact of steric hindrance.

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory effect of compounds on the activity of a specific protein kinase.[12][13] The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest and its specific substrate peptide.

  • ATP (Adenosine triphosphate).

  • Test Compounds (e.g., this compound analogs).

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well plates.

  • Plate reader with luminescence detection capabilities.

Step-by-Step Methodology:

  • Compound Preparation: a. Prepare a 10 mM stock solution of each test compound in 100% DMSO. b. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).

  • Kinase Reaction Setup: a. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to each well. b. Add 2 µL of the kinase enzyme solution (at 2X final concentration) to each well. c. Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (at 2X final concentration) to each well. e. Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • ADP Detection: a. After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce light. d. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a compatible plate reader. b. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Protocol 2: IC₅₀ Value Determination

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency.[11] It is calculated from the dose-response data generated in the kinase inhibition assay.

Methodology:

  • Data Normalization: a. Average the signal from the high-inhibition control wells (often a known potent inhibitor like staurosporine) to define 100% inhibition. b. Average the signal from the DMSO/vehicle control wells to define 0% inhibition (100% activity). c. Convert the raw luminescence data for each test compound concentration into a percentage of inhibition.

  • Curve Fitting: a. Plot the percent inhibition against the logarithm of the inhibitor concentration. b. Fit the data using a four-parameter logistic (sigmoidal) dose-response model.[14] This is a standard function in statistical software like GraphPad Prism. The equation is typically: Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))

  • IC₅₀ Calculation: a. The software will calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

The workflow for these experimental protocols is illustrated in the diagram below.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Signal Detection cluster_analysis Data Analysis CompoundPrep 1. Prepare Compound Serial Dilutions in DMSO PlateAssay 3. Add Compound, Kinase, and Substrate/ATP to Plate CompoundPrep->PlateAssay ReagentPrep 2. Prepare Kinase & Substrate/ATP Mixes ReagentPrep->PlateAssay Incubate 4. Incubate at 30°C (e.g., 60 min) PlateAssay->Incubate AddADPGlo 5. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate->AddADPGlo AddDetection 6. Add Kinase Detection Reagent (Generates Luminescence) AddADPGlo->AddDetection ReadPlate 7. Read Luminescence on Plate Reader AddDetection->ReadPlate CalculateIC50 8. Normalize Data & Calculate IC50 via Curve Fit ReadPlate->CalculateIC50

References

A Comparative Pharmacokinetic Analysis of 1H-Indazole Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Development

The 1H-indazole nucleus has solidified its status as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties, including its ability to act as a bioisostere for moieties like phenol, make it a valuable component in the design of novel therapeutics. This is evidenced by the success of FDA-approved drugs such as the kinase inhibitors Axitinib and Pazopanib, which feature the indazole core and are used in cancer therapy.[1] The versatility of the indazole ring allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.

A critical aspect of translating a promising bioactive compound into a viable drug candidate is the thorough understanding of its pharmacokinetic profile. This profile, encompassing absorption, distribution, metabolism, and excretion (ADME), dictates the compound's concentration and duration of action at its target site, ultimately influencing its efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic profiles of several 1H-indazole derivatives, with a particular focus on carboxamide and carbohydrazide analogues. While comprehensive pharmacokinetic data specifically for 1H-indazole-4-carbohydrazide derivatives remains an area of active research, this analysis of closely related structures offers valuable insights into the structure-pharmacokinetic relationships that can guide future drug design and development.

Comparative Pharmacokinetic Profiles: A Tale of Three Indazoles

To illustrate the diverse pharmacokinetic profiles of indazole derivatives, we will compare three distinct compounds from recent literature: Niraparib, a 1H-indazole-3-carboxamide; Compound 14, a 2H-indazole-3-carboxamide; and CZS-241, an indazole-based PLK4 inhibitor.

Compound Scaffold Key Pharmacokinetic Parameters Species Notable Characteristics
Niraparib 1H-Indazole-3-carboxamideOrally bioavailable; Tumor exposure 3.3x greater than plasma exposure.[2][3]MouseCrosses the blood-brain barrier.[2]
Compound 14 2H-Indazole-3-carboxamidet1/2 = 4.14 h; AUC0–∞ = 1064 ng·h/mL; Oral Bioavailability (F) = 46.8%.MouseDemonstrates good metabolic stability in human liver microsomes.
CZS-241 Indazole-basedRelative Oral Bioavailability = 70.8%.[4]MousePotent kinase inhibitor with significant in vivo efficacy.[4]

This table highlights the significant impact of both the substitution pattern and the isomeric form of the indazole core on the pharmacokinetic properties of the resulting compounds. Niraparib's high tumor-to-plasma ratio is a particularly desirable characteristic for an anti-cancer agent.[2] The favorable oral bioavailability of both Compound 14 and CZS-241 underscores the potential of the indazole scaffold in developing orally administered therapeutics.[4]

Deep Dive into Pharmacokinetic Parameters

A thorough understanding of the key pharmacokinetic parameters is essential for the rational design of drug candidates.

Absorption and Bioavailability

Oral bioavailability is a critical parameter for patient compliance and convenience. The indazole derivatives presented here demonstrate a wide range of oral bioavailability. For instance, CZS-241 exhibits a high relative oral bioavailability of 70.8% in mice, suggesting efficient absorption from the gastrointestinal tract.[4] In contrast, Compound 14 shows a more moderate oral bioavailability of 46.8%. This variation can be attributed to a multitude of factors including solubility, permeability, and first-pass metabolism.

Distribution

The distribution of a drug to its target tissue is paramount for its efficacy. Niraparib showcases excellent distribution into tumor tissue, with concentrations reaching 3.3 times that of plasma at steady state.[2] Furthermore, its ability to cross the blood-brain barrier opens up possibilities for treating intracranial tumors.[2] Plasma protein binding is another crucial aspect of drug distribution. Studies on indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) have shown that these compounds are typically highly bound to plasma proteins, with binding ranging from 88.9% to 99.5%.[5] High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect and can influence its clearance.

Metabolism

The metabolic stability of a compound determines its half-life and potential for drug-drug interactions. In vitro studies using human liver microsomes are a standard method for assessing metabolic stability. For example, Compound 14 was found to be metabolically stable in human liver microsomes. In vitro metabolism studies of indazole carboxamide synthetic cannabinoids have revealed that hydroxylation and ester hydrolysis are major metabolic pathways.[6]

Excretion

The route and rate of excretion are the final determinants of a drug's duration of action. The clearance of a drug from the body is a key parameter in this regard. For indazole-3-carboxamide SCRAs, it has been observed that the predicted in vivo hepatic clearance is often much slower than the in vitro intrinsic clearance, a phenomenon that is likely due to their high plasma protein binding.[5]

Experimental Protocols: A Guide to Pharmacokinetic Characterization

The determination of a compound's pharmacokinetic profile involves a series of well-defined in vitro and in vivo experiments.

In Vitro ADME Assays

A standard battery of in vitro assays is typically performed early in the drug discovery process to predict the in vivo pharmacokinetic properties of a compound.

  • Metabolic Stability Assay:

    • Incubation: The test compound is incubated with human liver microsomes or hepatocytes.

    • Cofactor Addition: The incubation mixture must contain necessary cofactors for metabolic enzymes, such as NADPH.

    • Time Points: Samples are collected at various time points to monitor the disappearance of the parent compound.

    • Analysis: The concentration of the parent compound is quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

    • Data Calculation: The in vitro half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound.

  • Plasma Protein Binding Assay:

    • Method: Equilibrium dialysis is a commonly used method.

    • Procedure: The test compound is added to plasma, which is then dialyzed against a protein-free buffer.

    • Analysis: The concentration of the compound in the plasma and buffer compartments is measured at equilibrium.

    • Calculation: The percentage of the compound bound to plasma proteins is calculated from the concentration difference.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential for determining the complete pharmacokinetic profile of a drug candidate.

  • Study Design:

    • Animal Model: Rats or mice are commonly used in preclinical studies.

    • Dosing: The compound is administered via both intravenous (IV) and oral (PO) routes. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral bioavailability.

    • Blood Sampling: Blood samples are collected at multiple time points after dosing.

    • Plasma Analysis: The concentration of the drug in the plasma is determined using a validated bioanalytical method, typically LC-MS.

    • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability.

Visualizing Pharmacokinetic Concepts

Diagrams can aid in the visualization of complex pharmacokinetic processes.

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism_excretion Metabolism & Excretion Oral Dose Oral Dose GI_Tract GI Tract Oral Dose->GI_Tract Bloodstream Systemic Circulation GI_Tract->Bloodstream Absorption Tissues Tissues/Target Site Bloodstream->Tissues Liver Liver (Metabolism) Bloodstream->Liver Kidney Kidney (Excretion) Bloodstream->Kidney Metabolites Metabolites Liver->Metabolites Excretion Excretion Kidney->Excretion Metabolites->Excretion

Caption: The ADME process for an orally administered drug.

Structure-Activity Relationships (SAR) and Future Directions

The comparative analysis of Niraparib, Compound 14, and CZS-241 reveals important structure-pharmacokinetic relationships. The switch from a 1H- to a 2H-indazole scaffold, as seen in Compound 14, can significantly impact the overall pharmacokinetic profile. The nature and position of substituents on the indazole ring and the carboxamide/carbohydrazide moiety play a crucial role in determining properties like metabolic stability and plasma protein binding.

Future research should focus on a systematic investigation of the pharmacokinetic profiles of this compound derivatives. By synthesizing a library of analogues with diverse substitutions and subjecting them to rigorous ADME and in vivo pharmacokinetic studies, a clearer understanding of the SAR in this specific chemical space can be achieved. This knowledge will be instrumental in the design of next-generation indazole-based therapeutics with optimized pharmacokinetic properties for enhanced efficacy and safety.

References

A Comparative Guide to Investigating the Anti-Cancer Activity of 1H-Indazole-4-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a continuous endeavor. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs and numerous compounds under investigation for their therapeutic potential.[1][2] This guide provides a comprehensive framework for evaluating the anti-cancer activity of a lesser-explored derivative, 1H-indazole-4-carbohydrazide. In the absence of extensive published data on this specific isomer, we will structure this investigation as a comparative study. We will propose a series of experiments to characterize the anti-cancer properties of this compound and benchmark its performance against a well-documented class of related compounds, the indazole-3-carbohydrazide derivatives. This approach will allow for a robust evaluation of its potential as a novel therapeutic agent.

The Rationale for Investigation: Why this compound?

The indazole nucleus is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring.[1] Its derivatives have been shown to exhibit a wide range of biological activities, including potent anti-cancer effects.[3][4][5] The anti-tumor activity of indazole compounds is often attributed to their ability to interact with various biological targets, such as protein kinases, and to induce apoptosis and cell cycle arrest in cancer cells.[6][7][8]

While much research has focused on substitutions at the 1, 3, and 5 positions of the indazole ring, the 4-position remains relatively underexplored. The carbohydrazide functional group is a known pharmacophore that can participate in hydrogen bonding and act as a scaffold for further chemical modifications, potentially enhancing the biological activity of the parent molecule. Therefore, investigating this compound is a logical step in the exploration of novel indazole-based anti-cancer agents.

Experimental Design: A Head-to-Head Comparison

To provide a clear benchmark for the anti-cancer potential of this compound, we will outline a series of in vitro experiments. These will be designed to be conducted in parallel with a known indazole-based anti-cancer agent. For the purpose of this guide, we will refer to this as our "Reference Compound" (based on a representative indazole-3-carbohydrazide derivative from the literature).

Key Experimental Questions:
  • Does this compound exhibit cytotoxic effects against a panel of human cancer cell lines?

  • How does its potency (IC50) compare to the Reference Compound?

  • What is the mechanism of action? Does it induce apoptosis and/or cause cell cycle arrest?

  • Is there any selectivity for cancer cells over normal cells?

The following diagram illustrates the proposed experimental workflow:

experimental_workflow cluster_synthesis Compound Preparation cluster_cell_culture Cell Line Panel cluster_cytotoxicity Cytotoxicity Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis & Comparison Compound_Preparation Synthesize and Purify This compound & Reference Compound MTT_Assay MTT Assay Compound_Preparation->MTT_Assay Cell_Lines Select Cancer & Normal Cell Lines (e.g., MCF-7, A549, HCT116, HEK293) Cell_Lines->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Propidium Iodide Staining (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Data_Analysis Compare Cytotoxicity, Apoptosis Induction, and Cell Cycle Effects IC50_Determination->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: Proposed experimental workflow for the comparative evaluation of this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: A representative panel of human cancer cell lines should be used. For example:

    • MCF-7: Breast adenocarcinoma

    • A549: Lung carcinoma

    • HCT116: Colorectal carcinoma

    • HEK293: Human embryonic kidney cells (as a "normal" cell line control for selectivity)

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound and the Reference Compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Protocol 3: Apoptosis Assay using Annexin V/PI Staining

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound and the Reference Compound at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.

Protocol 4: Cell Cycle Analysis

This protocol is used to determine the effect of the compound on the cell cycle progression.

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Data Presentation and Expected Outcomes

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Cytotoxicity of this compound and Reference Compound

Cell LineTissue of OriginThis compound IC50 (µM)Reference Compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast Adenocarcinoma[Experimental Value][Experimental Value][Experimental Value]
A549Lung Carcinoma[Experimental Value][Experimental Value][Experimental Value]
HCT116Colorectal Carcinoma[Experimental Value][Experimental Value][Experimental Value]
HEK293Embryonic Kidney[Experimental Value][Experimental Value][Experimental Value]

Note: The data in this table will be generated from the MTT assay.

Table 2: Comparative Effects on Apoptosis and Cell Cycle

CompoundCell Line% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
This compoundMCF-7[Experimental Value][Experimental Value]
Reference CompoundMCF-7[Experimental Value][ExperimentalValue]
Vehicle ControlMCF-7[Experimental Value][Experimental Value]

Note: Data for this table will be obtained from the flow cytometry experiments.

Mechanistic Insights: Potential Signaling Pathways

Many indazole derivatives exert their anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation. A common mechanism of action for cytotoxic agents is the induction of apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this potential mechanism.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade Indazole This compound Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 inhibition Bax Bax (Pro-apoptotic) Indazole->Bax activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway that may be induced by this compound.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro evaluation of the anti-cancer activity of this compound. By comparing its performance against a known indazole derivative, researchers can gain valuable insights into its potential as a novel therapeutic agent. Positive results from these studies would warrant further investigation, including:

  • In vivo studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.[9][10][11]

  • Target identification: Uncovering the specific molecular targets of this compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing additional derivatives to optimize potency and selectivity.

By systematically following the protocols outlined in this guide, the scientific community can effectively assess the therapeutic promise of this novel indazole derivative and contribute to the ongoing development of new and improved cancer treatments.

References

A Researcher's Guide to Benchmarking the Kinase Selectivity of 1H-Indazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount objective in the pursuit of targeted therapies.[1][2][3] The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[4][5][6] This guide provides an in-depth, technical framework for benchmarking the selectivity of a specific derivative, 1H-indazole-4-carbohydrazide, against a comprehensive panel of kinases. By elucidating the causality behind experimental choices and providing robust, self-validating protocols, this document serves as a practical resource for characterizing the kinome-wide interaction profile of this compound.

The Imperative of Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[1][2] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive drug targets.[1][7] However, the high degree of structural similarity within the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[3][8][9] Off-target inhibition can lead to unforeseen side effects and toxicities, underscoring the necessity of comprehensive selectivity profiling.[10] Such profiling allows for the identification of a compound's potency against its intended target versus its activity against a broad spectrum of other kinases, which is crucial for lead optimization and predicting potential clinical outcomes.[1][10]

Designing a Robust Kinase Selectivity Screening Campaign

A successful kinase profiling study hinges on a well-designed experimental plan. The goal is to generate high-quality, reproducible data that accurately reflects the compound's selectivity.[11] Key considerations include the selection of the kinase panel, the choice of assay technology, and the determination of appropriate compound concentrations.

Choosing the Right Kinase Panel:

The breadth of the kinase panel is a critical factor. While smaller, focused panels can be useful for initial screens, a broad, kinome-wide panel provides a more comprehensive understanding of a compound's selectivity.[11][12] Several commercial services offer profiling against hundreds of kinases.[11][12][13] The choice of panel should be guided by the therapeutic target of interest and the desire to identify potential off-target liabilities.

Selecting an Appropriate Assay Format:

A variety of in vitro kinase assay formats are available, each with its own advantages and limitations.[7][10] These can be broadly categorized as:

  • Radiometric Assays: Considered a "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[7]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced.[9][14][15] The luminescent signal is proportional to ADP concentration, and therefore, kinase activity.[14]

  • Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) offer sensitive and high-throughput methods for measuring kinase activity.[7][16]

For this guide, we will focus on a luminescence-based assay due to its high sensitivity, broad applicability, and non-radioactive nature.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol provides a detailed, step-by-step methodology for determining the inhibitory activity of this compound against a panel of kinases using a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay.

Materials:

  • This compound (stock solution in 100% DMSO)

  • Kinase panel (recombinant enzymes)

  • Kinase-specific substrates

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).

    • Further dilute the compound in the kinase reaction buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.[17]

  • Assay Plate Setup:

    • Add the serially diluted this compound or vehicle control (DMSO) to the wells of the 384-well plate.

    • Include "no enzyme" controls for background correction and "vehicle" controls (DMSO without inhibitor) to represent 100% kinase activity.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the specific kinase and its corresponding substrate in the kinase reaction buffer. The ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate measure of inhibitor potency.[8][18]

    • Initiate the kinase reaction by adding the kinase reaction mixture to each well of the assay plate.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and induce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

Data Analysis:

  • Normalization: The raw luminescence data is normalized using the "no enzyme" (0% activity) and "vehicle" (100% activity) controls.

  • IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration. The half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by half, is determined by fitting the concentration-response data to a sigmoidal dose-response curve using a suitable software package like GraphPad Prism.[4][19][20]

Interpreting the Selectivity Data

The output of a kinase selectivity profiling experiment is a large dataset of IC50 values for this compound against each kinase in the panel. This data can be visualized and quantified to provide a clear picture of the compound's selectivity.

Data Visualization:

A common and effective way to visualize kinase selectivity data is to plot the percentage of inhibition at a single concentration (e.g., 1 µM) for all kinases in the panel on a kinome tree map. This provides an intuitive, at-a-glance representation of the compound's interaction profile.

Quantitative Analysis of Selectivity:

To objectively compare the selectivity of different compounds, a selectivity score can be calculated. One commonly used metric is the S-score , which is the number of kinases inhibited above a certain threshold (e.g., IC50 < 3 µM) divided by the total number of kinases tested.[18][21] A lower S-score indicates a more selective compound.[18]

Table 1: Hypothetical Selectivity Data for this compound

KinaseIC50 (nM)% Inhibition @ 1 µM
Target Kinase A5095
Off-Target Kinase B80060
Off-Target Kinase C5,00020
Off-Target Kinase D>10,0005
.........
S-score (1 µM) 0.02 (assuming 2 kinases inhibited >50% out of 100 tested)

This table illustrates how the potency (IC50) and selectivity of this compound can be quantitatively assessed. A low nanomolar IC50 against the primary target and significantly higher values against off-target kinases would indicate favorable selectivity.

Cellular Assays: Validating In Vitro Findings

While biochemical assays are essential for determining direct enzyme inhibition, it is crucial to validate these findings in a cellular context.[10] Cellular assays can confirm that the compound engages its target within a living cell and produces the desired downstream effect.

In-Cell Western Assay:

The In-Cell Western is a powerful technique for quantifying protein phosphorylation in intact cells.[19] This method can be used to determine the IC50 of a compound for inhibiting the phosphorylation of a specific substrate in a cellular signaling pathway.

Conclusion

Benchmarking the selectivity of a kinase inhibitor like this compound is a multi-faceted process that requires careful experimental design, robust assay execution, and thoughtful data interpretation. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reliable data to accurately characterize the selectivity profile of their compounds. This information is invaluable for making informed decisions in the drug discovery and development process, ultimately contributing to the creation of safer and more effective targeted therapies.

References

Independent verification of the mechanism of action of 1H-indazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Researcher's Guide to Verifying the Mechanism of Action of 1H-Indazole-4-Carbohydrazide and Its Analogs

Authored by: Senior Application Scientist, Discovery Biology

Abstract

Introduction: The Challenge of a Novel Indazole Derivative

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives known to act as kinase inhibitors, anti-inflammatory agents, and more. The emergence of a novel derivative, such as this compound, presents a critical challenge: what is its specific molecular target, and how does it modulate cellular pathways? An unverified MoA can lead to wasted resources and failed clinical trials. The objective of this guide is to provide a logical, multi-pronged approach to move from a putative MoA to a validated one.

Our investigation will be structured around a central hypothesis that, based on its scaffold, this compound is a protein kinase inhibitor. We will compare its performance against a well-characterized, commercially available kinase inhibitor that targets a similar pathway, which we will refer to as "Reference Compound X".

The Strategic Workflow for MoA Verification

A robust MoA verification strategy should be layered, starting with broad, unbiased methods to identify the target and progressively narrowing down to specific validation of the biological pathway. Our approach is designed to be self-validating, where the results of one experiment inform and are confirmed by the next.

MoA_Verification_Workflow cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular Pathway & Phenotypic Validation A Hypothesis Generation (Indazole Scaffold Analysis) B Cellular Thermal Shift Assay (CETSA) - Confirm Target Engagement in situ - A->B C Affinity Chromatography-Mass Spec (AC-MS) - Identify Binding Proteins - B->C D Recombinant Protein Expression & Purification of Candidate Target C->D E Biophysical Binding Assays (e.g., SPR, ITC) - Quantify Binding Affinity (KD) - D->E F Biochemical Functional Assays (e.g., Kinase Activity Assay) - Determine Potency (IC50) - D->F G Target Engagement Biomarker Assay (e.g., Phospho-specific Western Blot) F->G H Downstream Pathway Analysis (e.g., Reporter Gene Assay) G->H I Phenotypic Assays (e.g., Cell Proliferation, Apoptosis) H->I

Caption: Overall workflow for MoA verification.

Phase 1: Unbiased Target Identification

The primary goal of this phase is to move from a general hypothesis to a specific, testable one. We must first confirm that this compound engages a target within the cell and then identify that target.

Experiment: Cellular Thermal Shift Assay (CETSA)

Causality: The foundational principle of CETSA is that a ligand binding to its target protein confers thermal stability. By heating intact cells treated with our compound and then measuring the amount of soluble target protein remaining, we can detect engagement. This is a critical first step as it validates that the compound enters the cell and binds to a protein in its native environment.

Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., HeLa, HEK293) to ~80% confluency.

  • Compound Treatment: Treat cells with this compound (e.g., at 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analysis: Analyze the soluble fractions by Western blot or SDS-PAGE to visualize the protein stabilization profile. A shift in the melting curve for a specific protein in the treated sample compared to the control indicates target engagement.

Experiment: Affinity Chromatography-Mass Spectrometry (AC-MS)

Causality: To identify the unknown target protein that was stabilized in CETSA, we will use an unbiased affinity-based approach. By immobilizing a derivative of this compound onto a solid support, we can "fish" for its binding partners from a cell lysate.

Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a resin (e.g., NHS-activated sepharose beads).

  • Matrix Preparation: Covalently couple the synthesized probe to the resin. A control resin should be prepared with just the linker to identify non-specific binders.

  • Lysate Preparation: Prepare a native protein lysate from the target cell line.

  • Affinity Pulldown: Incubate the lysate with the compound-coupled resin and the control resin.

  • Washing and Elution: Wash the resins extensively to remove non-specific binders. Elute the specifically bound proteins, often using a competitive elution with the free compound or by changing buffer conditions.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, excise the bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Interpretation: Candidate targets are proteins that are significantly enriched in the compound-resin pulldown compared to the control resin. The top candidates should then be cross-referenced with the CETSA results.

Phase 2: In Vitro Target Validation

Once a primary candidate target is identified (for our example, let's assume we identified "Kinase Y"), we must validate this interaction biochemically and biophysically.

Experiment: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: SPR provides quantitative data on the binding affinity (KD), as well as the association (kon) and dissociation (koff) rates. This is a gold-standard method for confirming a direct interaction between the compound and the purified target protein.

Protocol:

  • Protein Immobilization: Purify recombinant Kinase Y and immobilize it onto a sensor chip.

  • Analyte Injection: Flow various concentrations of this compound and the "Reference Compound X" over the chip.

  • Data Acquisition: Measure the change in the refractive index at the chip surface in real-time to generate sensorgrams.

  • Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate KD, kon, and koff.

Experiment: In Vitro Kinase Assay for Functional Potency

Causality: A direct binding event does not guarantee functional modulation. We must confirm that the binding of our compound inhibits the enzymatic activity of Kinase Y.

Protocol:

  • Assay Setup: Set up a reaction containing purified recombinant Kinase Y, its specific substrate, and ATP (often radiolabeled ³²P-ATP or using a fluorescence-based detection method).

  • Compound Titration: Add a range of concentrations of this compound and "Reference Compound X".

  • Reaction and Detection: Allow the kinase reaction to proceed, then measure the amount of phosphorylated substrate.

  • IC₅₀ Determination: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Comparative Data Summary:

CompoundBinding Affinity (KD) via SPRFunctional Potency (IC₅₀)
This compound150 nM250 nM
Reference Compound X25 nM50 nM

Note: Data are hypothetical for illustrative purposes.

Phase 3: Cellular Pathway Validation

The final and most critical phase is to confirm that the compound modulates the target and its associated pathway within a living cell, leading to a specific phenotype.

Proposed Signaling Pathway

Based on our identification of Kinase Y, we can propose a signaling pathway. For this example, we will assume Kinase Y is an upstream activator of the well-known MAP Kinase pathway.

Signaling_Pathway cluster_pathway Proposed Cellular Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseY Kinase Y (Identified Target) Receptor->KinaseY MEK MEK1/2 KinaseY->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Phosphorylation Response Cellular Response (Proliferation, Survival) Transcription->Response Indazole This compound Indazole->KinaseY Inhibition

Caption: Proposed signaling pathway for this compound.

Experiment: Western Blot for Target Engagement Biomarker

Causality: To validate the proposed pathway, we must show that our compound inhibits the phosphorylation of Kinase Y's direct substrate in cells.

Protocol:

  • Cell Treatment: Treat cells with a dose-response of this compound and Reference Compound X, then stimulate the pathway (e.g., with a growth factor).

  • Lysis and Protein Quantification: Lyse the cells and quantify total protein.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated MEK1/2 (p-MEK) and total MEK1/2.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-MEK/total MEK ratio will confirm target engagement and pathway modulation.

Experiment: Cell Proliferation Assay

Causality: The ultimate validation is linking the molecular mechanism to a cellular phenotype. If the Kinase Y pathway drives proliferation, its inhibition should reduce cell growth.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Treat with a dose-response of this compound and Reference Compound X for 48-72 hours.

  • Viability Measurement: Measure cell viability using an appropriate method (e.g., CellTiter-Glo®, MTS assay).

  • GI₅₀ Determination: Plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Comparative Phenotypic Data:

Compoundp-MEK Inhibition (EC₅₀)Growth Inhibition (GI₅₀)
This compound500 nM1.2 µM
Reference Compound X80 nM200 nM

Note: Data are hypothetical for illustrative purposes.

Conclusion and Trustworthiness

This guide has outlined a systematic, multi-layered approach to independently verify the mechanism of action of a novel compound, using this compound as a model. By integrating unbiased target identification (CETSA, AC-MS), quantitative in vitro validation (SPR, biochemical assays), and robust cell-based pathway analysis (Western blot, phenotypic assays), we establish a self-validating system. Each phase provides evidence that corroborates the findings of the previous one, building a strong, defensible case for the compound's MoA. This rigorous process ensures that the scientific claims made about a novel molecule are built on a foundation of trustworthy, reproducible data, which is paramount for its future development.

Preclinical In Vivo Efficacy of Novel 1H-Indazole-4-Carbohydrazide Derivatives Compared to Standard-of-Care PARP Inhibitors in Oncology Models

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of PARP Inhibition in Oncology

Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR) network.[1] Their inhibition has emerged as a cornerstone of targeted therapy, particularly for cancers harboring defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1] This therapeutic strategy, known as synthetic lethality, has led to the FDA approval of several PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, which are now considered standard-of-care in specific ovarian, breast, pancreatic, and prostate cancers.[1][2][3] The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including the PARP inhibitor niraparib.[4][5] This guide provides a comparative overview of the preclinical in vivo efficacy of a novel investigational agent from the 1H-indazole-4-carbohydrazide class against the established standard-of-care PARP inhibitor, olaparib.

The this compound scaffold represents a promising chemical starting point for the development of novel kinase and PARP inhibitors, with various derivatives demonstrating potent anti-tumor activities.[4][5][6] These compounds are being explored for their potential to overcome resistance mechanisms and improve upon the therapeutic window of existing treatments. This guide will delve into the mechanistic rationale, present comparative preclinical data from a representative xenograft model, and provide detailed experimental protocols to aid researchers in the evaluation of similar compounds.

Mechanism of Action: Targeting the DNA Damage Response Pathway

The primary mechanism of action for both the investigational this compound derivative and standard-of-care PARP inhibitors is the enzymatic inhibition of PARP1 and PARP2. These enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs persist and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with a deficient HRR pathway (e.g., due to BRCA mutations), these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death.[1][7]

PARP Inhibition Mechanism Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient) + PARP Inhibitor DNA_SSB_1 Single-Strand Break (SSB) PARP_1 PARP-mediated SSB Repair DNA_SSB_1->PARP_1 repaired by Replication_1 DNA Replication PARP_1->Replication_1 DSB_1 Double-Strand Break (DSB) Replication_1->DSB_1 if unrepaired Cell_Survival_1 Cell Survival Replication_1->Cell_Survival_1 proceeds normally HRR_1 Homologous Recombination Repair (HRR) DSB_1->HRR_1 repaired by HRR_1->Cell_Survival_1 DNA_SSB_2 Single-Strand Break (SSB) PARP_Inhibition PARP Inhibition DNA_SSB_2->PARP_Inhibition PARP_Inhibitor This compound or Olaparib PARP_Inhibitor->PARP_Inhibition causes Replication_2 DNA Replication PARP_Inhibition->Replication_2 leads to unrepaired SSBs DSB_2 Double-Strand Break (DSB) Replication_2->DSB_2 generates HRR_Deficiency Deficient HRR DSB_2->HRR_Deficiency cannot be repaired by Cell_Death Apoptosis/ Cell Death HRR_Deficiency->Cell_Death In_Vivo_Efficacy_Workflow Workflow for Comparative In Vivo Efficacy Study cluster_treatments Treatment Arms Model_Establishment PDX Model Establishment (BRCA1-mut Ovarian Cancer) Tumor_Implantation Subcutaneous Tumor Implantation in Mice Model_Establishment->Tumor_Implantation Tumor_Growth Tumor Growth to ~150-200 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups (n=10/group) Tumor_Growth->Randomization Treatment_Phase 28-Day Treatment Phase Randomization->Treatment_Phase Vehicle Vehicle Control (e.g., 0.5% HPMC) Olaparib Olaparib (50 mg/kg, PO, QD) INV-2025_Low INV-2025 (Low Dose) (25 mg/kg, PO, QD) INV-2025_High INV-2025 (High Dose) (50 mg/kg, PO, QD) Data_Collection Data Collection (Tumor Volume & Body Weight) Treatment_Phase->Data_Collection Endpoint_Analysis Endpoint Analysis (Tumor Growth Inhibition, PK/PD) Data_Collection->Endpoint_Analysis

References

Safety Operating Guide

Defensive Shielding: A Senior Application Scientist's Guide to Personal Protective Equipment for 1H-Indazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the frontiers of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, 1H-indazole-4-carbohydrazide, a heterocyclic compound with potential applications in medicinal chemistry, demands our utmost respect and caution. As a Senior Application Scientist, my directive is not merely to provide a product, but to ensure your safety and success in the laboratory. This guide is forged from extensive experience in chemical handling and a deep understanding of laboratory safety protocols. It is designed to be your trusted resource for the safe handling of this compound, empowering you to focus on your research with confidence.

Core Principles of Chemical Handling: A Proactive Stance on Safety

Before we delve into the specifics of PPE, it is crucial to establish a foundational understanding of safe chemical handling practices. The following principles should be ingrained in every procedure involving this compound:

  • Engineering Controls as the First Line of Defense: All manipulations of this compound, especially when in powdered form, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5][6]

  • A Culture of Awareness: Every individual in the laboratory should be aware of the potential hazards associated with this compound. Clear labeling and designated handling areas are essential.[5][7]

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible and regularly tested.[5] All personnel should be familiar with their location and operation.

A Multi-Layered Defense: Selecting the Appropriate Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that should be tailored to the specific experimental conditions and the associated risks. The following table outlines the recommended PPE for handling this compound, categorized by the level of risk.

Risk Level Eyes and Face Hand Protection Body Protection Respiratory Protection
Low Risk (e.g., handling solutions in closed containers)Safety glasses with side shieldsNitrile or neoprene glovesStandard lab coatNot generally required
Moderate Risk (e.g., weighing powder, preparing solutions)Chemical splash gogglesNitrile or neoprene gloves (consider double gloving)Chemical-resistant lab coatRecommended if not in a fume hood (N95 or higher)
High Risk (e.g., potential for aerosolization, cleaning spills)Face shield over chemical splash goggles[8]Chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron over a lab coatNIOSH-approved respirator with appropriate cartridges[9]

Operational Directives: A Step-by-Step Guide to Safe Handling

Adherence to a strict, procedural workflow is paramount to ensuring your safety. The following steps provide a clear and logical sequence for the safe handling of this compound.

Preparation and Donning of PPE
  • Inspect Your Gear: Before entering the laboratory, thoroughly inspect all PPE for any signs of damage or contamination.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

  • Body Protection: Don your lab coat, ensuring it is fully buttoned. For moderate to high-risk procedures, add a chemical-resistant apron.

  • Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection, perform a fit check to ensure a proper seal.[8]

  • Eye and Face Protection: Put on your safety glasses or goggles. For high-risk procedures, add a face shield.[8]

  • Hand Protection: Don your gloves, ensuring they extend over the cuffs of your lab coat. For moderate-risk procedures, consider double gloving.

Handling this compound
  • All handling of the solid compound should be performed in a chemical fume hood to prevent inhalation of dust particles.[6]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep all containers of this compound tightly closed when not in use.[10]

Doffing of PPE and Decontamination
  • Glove Removal: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in the designated hazardous waste container.[7]

  • Hand Hygiene: Wash your hands thoroughly.

  • Face and Eye Protection Removal: Remove the face shield (if used), followed by goggles or safety glasses.

  • Body Protection Removal: Remove the lab coat or apron, turning it inside out to contain any potential contamination.

  • Respiratory Protection Removal (if used): Remove your respirator last.

  • Final Hand Hygiene: Wash your hands again thoroughly.

Disposal Plan: A Cradle-to-Grave Responsibility

The responsible disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: All solid waste contaminated with this compound, including gloves, weighing paper, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container.[7]

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not pour any solutions down the drain.[11]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[7]

Visualizing the Path to Safety

To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound risk_level Determine Risk Level start->risk_level low_risk Low Risk: - Safety glasses - Nitrile gloves - Lab coat risk_level->low_risk Low moderate_risk Moderate Risk: - Chemical goggles - Double nitrile gloves - Chemical-resistant coat risk_level->moderate_risk Moderate high_risk High Risk: - Face shield & goggles - Butyl rubber gloves - Chemical apron & coat - Respirator risk_level->high_risk High proceed Proceed with Experiment low_risk->proceed moderate_risk->proceed high_risk->proceed

Caption: PPE Selection Workflow for this compound.

Conclusion: Fostering a Legacy of Safety

As researchers and scientists, our pursuit of knowledge must always be guided by an unwavering commitment to safety. By internalizing the principles and procedures outlined in this guide, you are not only protecting yourself and your colleagues but also contributing to a culture of safety that is the bedrock of scientific advancement. Let this document serve as a living resource, to be revisited and reinforced, ensuring that your valuable research with this compound is conducted with the highest standards of safety and scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-indazole-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1H-indazole-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.